Diosbulbin C
説明
特性
IUPAC Name |
3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALWPKCIMKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20086-07-1 | |
| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 250 °C | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Diosbulbin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a clerodane diterpenoid lactone isolated from Dioscorea bulbifera, has emerged as a compound of interest in oncology research. This document provides a comprehensive analysis of the current understanding of this compound's mechanism of action, with a primary focus on its anticancer properties. Evidence strongly indicates that this compound exerts its effects by inducing cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells. This is achieved through the modulation of key signaling pathways, primarily involving the downregulation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS). While its congener, Diosbulbin B, is known for its hepatotoxicity, the toxicological profile of this compound remains less defined, with predictive studies suggesting a lower potential for liver injury. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.
Introduction
Dioscorea bulbifera, commonly known as the air potato, has a long history in traditional medicine for treating a variety of ailments, including tumors.[1] Modern phytochemical investigations have identified several bioactive compounds, including the furanonorditerpenoid this compound. This document aims to provide a detailed technical overview of the molecular mechanisms underlying the therapeutic and toxicological effects of this compound, with a particular emphasis on its potential as an anticancer agent.
Anticancer Mechanism of Action
The primary anticancer effect of this compound is attributed to its ability to inhibit cell proliferation by inducing cell cycle arrest.[1] This mechanism has been predominantly studied in the context of non-small cell lung cancer (NSCLC).
Induction of G0/G1 Phase Cell Cycle Arrest
Treatment of NSCLC cell lines, such as A549 and NCI-H1299, with this compound leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase, thereby halting DNA replication and subsequent cell division. The induction of G0/G1 arrest is a dose-dependent effect.[1]
Molecular Targets and Signaling Pathways
Network pharmacology and subsequent experimental validations have identified three key molecular targets for this compound in NSCLC cells: AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] this compound downregulates the expression and/or activation of these proteins, leading to the observed cell cycle arrest.[1]
-
AKT1: A serine/threonine kinase that plays a crucial role in cell survival and proliferation. This compound has been shown to decrease the phosphorylation of AKT (p-AKT), thereby inhibiting its downstream signaling.[1]
-
DHFR and TYMS: These are critical enzymes in the nucleotide synthesis pathway. Their inhibition disrupts DNA replication and repair, leading to cell cycle arrest.[1]
The downregulation of these targets by this compound ultimately affects the levels of key cell cycle regulatory proteins, including CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB, all of which are significantly downregulated upon treatment.[1]
Quantitative Data
The following tables summarize the available quantitative data on the effects of this compound.
Table 1: Cytotoxicity of this compound in Human Cell Lines [1]
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | 100.2 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 |
| HELF | Human Embryonic Lung Fibroblast | 228.6 |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (Qualitative Summary) [1]
| Cell Line | Treatment Concentration (µM) | Observation |
| A549 | 100, 200, 300 | Significantly increased proportion of cells in the G0/G1 phase |
| NCI-H1299 | 100, 200, 300 | Significantly increased proportion of cells in the G0/G1 phase |
Table 3: Effect of this compound on Protein Expression in NSCLC Cells (Qualitative Summary) [1]
| Protein | Cell Line | Treatment | Effect |
| p-AKT | A549, NCI-H1299 | This compound | Significantly downregulated |
| TYMS | A549, NCI-H1299 | This compound | Significantly downregulated |
| DHFR | A549, NCI-H1299 | This compound | Significantly downregulated |
| CDK4 | A549, NCI-H1299 | This compound | Significantly downregulated |
| CDK6 | A549, NCI-H1299 | This compound | Significantly downregulated |
| Cyclin D1 | A549, NCI-H1299 | This compound | Significantly downregulated |
| Cyclin E2 | A549, NCI-H1299 | This compound | Significantly downregulated |
| p-RB | A549, NCI-H1299 | This compound | Significantly downregulated |
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed A549, NCI-H1299, or HELF cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound dissolved in DMSO for 48 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed A549 or NCI-H1299 cells in 6-well plates. After 24 hours, treat the cells with this compound (e.g., 100, 200, 300 µM) for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Protein Expression Analysis (Western Blotting)
-
Cell Lysis: Treat A549 or NCI-H1299 cells with this compound. After the incubation period, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, DHFR, TYMS, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in NSCLC cells.
Caption: Experimental workflow for investigating this compound's anticancer effects.
Hepatotoxicity Profile
A significant concern with compounds derived from Dioscorea bulbifera is hepatotoxicity, with Diosbulbin B being a well-documented hepatotoxin.[3] The mechanism of Diosbulbin B-induced liver injury is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of reactive metabolites that cause cellular damage.[4]
In contrast, the hepatotoxicity of this compound is not well-characterized through experimental studies. Predictive in silico studies have suggested that this compound may not induce hepatotoxicity and is not a significant inhibitor of CYP2D6.[1] However, a comprehensive comparative toxicological assessment of Diosbulbin B and C is lacking. Given the structural similarities, the potential for this compound to undergo metabolic activation and cause liver injury, particularly at higher concentrations or upon chronic exposure, cannot be entirely ruled out without further experimental validation.
Conclusion and Future Directions
This compound demonstrates promising anticancer activity, primarily in NSCLC, by inducing G0/G1 cell cycle arrest through the downregulation of the AKT, DHFR, and TYMS signaling pathways. The available data provides a solid foundation for its further development as a potential therapeutic agent. However, several key areas require further investigation:
-
Quantitative Dose-Response Studies: Detailed quantitative analysis of the dose-dependent effects of this compound on the expression and phosphorylation of its target proteins is necessary to fully elucidate the signaling cascade.
-
In Vivo Efficacy: The anticancer effects of this compound need to be validated in preclinical animal models of NSCLC to assess its therapeutic potential in a physiological context.
-
Hepatotoxicity Assessment: Rigorous experimental evaluation of the hepatotoxicity of this compound is critical. In vitro studies using primary hepatocytes or liver spheroids, as well as in vivo animal studies, are required to determine its safety profile and compare it with that of Diosbulbin B.
-
Mechanism of Target Downregulation: The precise mechanism by which this compound downregulates the expression of AKT, DHFR, and TYMS (e.g., transcriptional, translational, or post-translational level) remains to be fully elucidated.
Addressing these research gaps will be crucial for the successful translation of this compound from a promising lead compound to a viable clinical candidate.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Isolation of Diosbulbin C from Dioscorea bulbifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a clerodane-type diterpenoid lactone found in the tubers of Dioscorea bulbifera, has garnered significant interest within the scientific community for its notable biological activities, particularly its anticancer properties. This technical whitepaper provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification, summarizes its key physicochemical and spectroscopic data, and explores its known mechanisms of action, with a focus on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Discovery and Background
The initial isolation and characterization of this compound, along with its counterparts Diosbulbin A and B, were first reported in 1968 by T. Kawasaki and T. Yamauchi. Their work on the bitter principles of Dioscorea bulbifera, a plant with a history of use in traditional medicine, led to the identification of these novel diterpenoids. Dioscorea bulbifera, commonly known as the air potato, is a member of the yam family and is known to produce a variety of secondary metabolites, some of which are toxic. The diosbulbins, including this compound, are considered to be among the constituents responsible for the plant's bitterness and potential toxicity.
Subsequent research has focused on the pharmacological properties of these compounds, with a particular emphasis on their cytotoxic and antitumor activities.[1][2] Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC), by inducing cell cycle arrest and apoptosis.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂O₇ | [3] |
| Molecular Weight | 362.4 g/mol | [3] |
| IUPAC Name | 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.0¹,⁵.0⁶,¹¹]pentadecane-10-carboxylic acid | [3] |
| CAS Number | 20086-07-1 | [3] |
| Physical Description | Solid | [3] |
| Melting Point | 247 - 250 °C | [3] |
Experimental Protocols: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the tubers of Dioscorea bulbifera, based on common phytochemical extraction and chromatography techniques. It is important to note that specific yields and purities can vary depending on the plant material, extraction conditions, and chromatographic methods employed.
Extraction
-
Plant Material Preparation: The tubers of Dioscorea bulbifera are collected, washed, air-dried, and then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. While various solvents can be used, acetone has been reported for the extraction of related diosbulbins.[4] A typical procedure involves refluxing the powdered tubers with the solvent. This process is usually repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification by Column Chromatography
The crude extract, which contains a complex mixture of compounds, is then subjected to chromatographic separation to isolate this compound.
-
Adsorbent and Column Preparation: Silica gel is a commonly used adsorbent for the separation of diterpenoids. A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for the separation of diosbulbins is a mixture of chloroform and methanol.[4] The polarity of the mobile phase is increased incrementally (e.g., from 100% chloroform to a mixture with increasing percentages of methanol).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Recrystallization: Fractions containing pure or nearly pure this compound are combined, and the solvent is evaporated. The resulting solid is then purified further by recrystallization from a suitable solvent, such as acetone, to obtain pure crystalline this compound.[4]
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Observations and Interpretations |
| ¹H NMR (Proton NMR) | The spectrum would show characteristic signals for protons in different chemical environments, including those of the furan ring, the lactone ring, methyl groups, and protons attached to stereocenters. The chemical shifts and coupling constants would be crucial for determining the connectivity of the atoms. |
| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum would provide information on the number of carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic). The chemical shifts would help in assigning each carbon atom to its position in the molecule. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₉H₂₂O₇). The fragmentation pattern in the mass spectrum would offer clues about the structural components of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the lactone and carboxylic acid, and C-O stretching vibrations, consistent with the proposed structure. |
Signaling Pathways and Mechanism of Action
Recent pharmacological studies have begun to unravel the molecular mechanisms underlying the biological activities of this compound, particularly its anti-cancer effects. The primary signaling pathway implicated in the action of this compound is the PI3K/AKT pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2]
This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key proteins involved in cell cycle progression and nucleotide synthesis. The identified molecular targets of this compound include:
-
AKT1 (Protein Kinase B): A serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound downregulates the activation of AKT.[1]
-
DHFR (Dihydrofolate Reductase): An enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, which is a key step in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[1]
-
TYMS (Thymidylate Synthetase): An enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, an essential precursor for DNA synthesis. Downregulation of TYMS by this compound further contributes to its anti-proliferative effects.[1]
Caption: Proposed mechanism of action of this compound in cancer cells.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a detailed overview of its discovery, methods for its isolation and purification from Dioscorea bulbifera, and its structural characteristics. The elucidation of its mechanism of action, involving the inhibition of the PI3K/AKT pathway and the downregulation of key enzymes like DHFR and TYMS, offers a solid foundation for further drug development efforts. Continued research into the synthesis of this compound analogues and a deeper understanding of its pharmacological profile will be crucial in harnessing its full therapeutic potential.
References
An In-depth Technical Guide on the Pharmacological Properties of Diosbulbin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C is a clerodane-type diterpenoid isolated from the tubers of Dioscorea bulbifera, a plant used in traditional Chinese medicine for treating various ailments, including cancer. While other compounds from this plant, such as Diosbulbin B, are known for their significant hepatotoxicity, this compound has emerged as a compound of interest for its potential therapeutic effects, particularly in oncology, with a seemingly more favorable preliminary safety profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacological properties of this compound, with a focus on its anti-cancer activities, mechanism of action, and available toxicological data. The information is presented to aid researchers and professionals in drug development in their evaluation and potential investigation of this natural compound.
Pharmacological Properties
The primary pharmacological activity of this compound reported in the scientific literature is its anti-cancer effect, specifically against non-small cell lung cancer (NSCLC).
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on the proliferation of human NSCLC cell lines.[1] Treatment with this compound leads to a significant reduction in cell viability and colony formation capacity of these cancer cells.[1]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) after 48h | Source |
| A549 | Human Non-Small Cell Lung Cancer | 100.2 | [1] |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Human Embryonic Lung Fibroblast | 228.6 | [1] |
The higher IC50 value in the non-cancerous HELF cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential chemotherapeutic agent.[1]
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of key proteins involved in cell cycle progression and cellular metabolism.
Modulation of Signaling Pathways
Network pharmacology analyses, molecular docking, and experimental validation have identified three potential molecular targets of this compound:[1]
-
AKT1 (Protein Kinase B): this compound downregulates the phosphorylation of AKT (p-AKT), a central node in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[1]
-
DHFR (Dihydrofolate Reductase): This enzyme is crucial for the synthesis of purines, pyrimidines, and several amino acids. Its inhibition disrupts DNA synthesis and cell proliferation. This compound has been shown to decrease the expression of DHFR.[1]
-
TYMS (Thymidylate Synthase): Another key enzyme in the synthesis of pyrimidines, its inhibition leads to the depletion of thymidine, which is essential for DNA replication and repair. This compound treatment results in reduced TYMS expression.[1]
The downregulation of these targets leads to the inhibition of downstream effectors that regulate the G1/S phase transition of the cell cycle. Specifically, this compound treatment has been shown to decrease the expression of Cyclin D1, Cyclin E2, CDK4, CDK6, and phosphorylated retinoblastoma protein (p-RB).[1]
Signaling Pathway Diagram
References
Diosbulbin C: A Comprehensive Technical Review of its Anticancer Activity
Introduction
Diosbulbin C, a clerodane-type diterpenoid isolated from the rhizomes of Dioscorea bulbifera, has emerged as a compound of interest in oncology research. Traditional medicine has long utilized extracts of Dioscorea bulbifera for the treatment of various ailments, including cancer.[1] Modern phytochemical investigations have sought to identify the specific bioactive constituents responsible for these therapeutic effects, leading to the isolation and characterization of compounds like this compound. This technical guide provides an in-depth review of the existing scientific literature on the anticancer properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Anticancer Activity
The primary evidence for the anticancer effects of this compound comes from in vitro studies on non-small cell lung cancer (NSCLC) cell lines.
Cytotoxicity
This compound has demonstrated dose-dependent cytotoxic effects against human NSCLC cell lines A549 and NCI-H1299. Notably, it exhibits a degree of selectivity, showing lower cytotoxicity towards normal human embryonic lung fibroblast (HELF) cells.[1]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Normal Lung Fibroblast | 228.6 | [1] |
Cell Proliferation and Colony Formation
Treatment with this compound leads to a significant reduction in the proliferative capacity of NSCLC cells. This is further supported by colony formation assays, which show a marked decrease in the ability of single cells to grow into colonies after exposure to the compound.[1]
Mechanism of Action
The anticancer activity of this compound is primarily attributed to its ability to induce cell cycle arrest at the G0/G1 phase and modulate key signaling pathways involved in cell survival and proliferation.[1]
G0/G1 Phase Cell Cycle Arrest
Flow cytometry analysis has revealed that this compound treatment causes a significant accumulation of NSCLC cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the S phase and subsequent mitosis.[1]
Downregulation of the AKT/DHFR/TYMS Signaling Pathway
Network pharmacology and subsequent experimental validation have identified AKT1 (Protein Kinase B), DHFR (Dihydrofolate Reductase), and TYMS (Thymidylate Synthase) as key molecular targets of this compound.[1] Western blot analysis has confirmed that this compound downregulates the expression and activation (phosphorylation) of AKT, as well as the expression of DHFR and TYMS in NSCLC cells.[1] The downregulation of these proteins disrupts critical cellular processes, including cell survival signaling (AKT) and nucleotide synthesis (DHFR and TYMS), which are essential for rapidly dividing cancer cells.
In Vivo Anticancer Activity
A thorough review of the published literature reveals a notable absence of in vivo studies specifically investigating the anticancer activity of isolated this compound. The majority of in vivo research has focused on crude extracts of Dioscorea bulbifera or a related compound, Diosbulbin B.
Studies on ethanolic and ethyl acetate extracts of Dioscorea bulbifera have demonstrated a reduction in tumor weight in mice bearing S180 and H22 tumor xenografts.[2][3] Furthermore, in vivo studies on Diosbulbin B have shown dose-dependent anti-tumor effects in mice with transplanted S180 sarcoma.[3] While these findings are promising for the therapeutic potential of Dioscorea bulbifera constituents, it is crucial to emphasize that these results cannot be directly extrapolated to this compound. Further in vivo studies using purified this compound are necessary to ascertain its efficacy and safety in a whole-animal model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the evaluation of this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Culture cells in 6-well plates and expose them to this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the fluorescence intensity histograms.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against AKT, p-AKT, DHFR, TYMS, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The current body of scientific literature strongly suggests that this compound possesses notable anticancer properties, particularly against non-small cell lung cancer, in in vitro models. Its mechanism of action, involving the induction of G0/G1 cell cycle arrest through the downregulation of the AKT/DHFR/TYMS signaling pathway, provides a solid foundation for its potential as a therapeutic agent. However, the conspicuous lack of in vivo studies on purified this compound represents a significant gap in our understanding of its efficacy, pharmacokinetics, and safety profile in a living organism. Future research should prioritize the evaluation of this compound in preclinical animal models of cancer to validate the promising in vitro findings and to pave the way for potential clinical investigation. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to further elucidate the anticancer potential of this natural compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Diterpene Lactones: Focus on Diosbulbin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpene lactones are a diverse class of natural products that have garnered significant interest in the scientific community for their wide range of biological activities. Among these, clerodane diterpenes, characterized by a specific bicyclic core structure, have shown notable potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of diterpene lactones, with a primary focus on Diosbulbin C, a representative member of this class. We will delve into its anticancer, anti-inflammatory, and potential antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity of this compound
This compound has demonstrated significant anticancer activity, particularly against non-small cell lung cancer (NSCLC). Its mechanism of action primarily involves the induction of cell cycle arrest and the modulation of key signaling pathways.
Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1][2] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1][2] |
| HELF | Normal Lung Fibroblast | 228.6 | [1][2] |
Mechanism of Action: Cell Cycle Arrest
This compound exerts its antiproliferative effects by inducing cell cycle arrest at the G0/G1 phase.[1][2][3] This prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. This effect is achieved through the downregulation of key proteins involved in cell cycle progression.
Signaling Pathway: PI3K/AKT Pathway Modulation
The anticancer activity of this compound is mediated, at least in part, through the downregulation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. This compound has been shown to inhibit the expression and/or activation of AKT, a key protein in this pathway.[1][2][3] Furthermore, it downregulates the expression of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS), two enzymes that are critical for nucleotide synthesis and are downstream targets of the PI3K/AKT pathway.[1][2][3]
Figure 1: this compound inhibits the PI3K/AKT signaling pathway.
Apoptosis Induction
At higher concentrations, this compound can also induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanism is still under investigation, it is suggested that this may not be the primary mode of its anticancer action. The related compound, Diosbulbin B, has been shown to induce mitochondria-dependent apoptosis through the activation of caspase-3 and caspase-9.[4][5][6]
Anti-inflammatory and Other Activities
While the anticancer properties of this compound are the most studied, there is emerging evidence for its anti-inflammatory and other biological activities.
Anti-inflammatory Activity
Extracts from Dioscorea bulbifera, the plant from which this compound is isolated, have shown anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[7][8][9] Although specific quantitative data for this compound is limited, other compounds isolated from the same plant, such as kaempferol and quercetin, have demonstrated potent anti-inflammatory activity with IC50 values of 46.6 µM and 56.2 µM, respectively, for NO inhibition.[7][8] The anti-inflammatory effects of related compounds are often mediated through the inhibition of the NF-κB signaling pathway.
Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.
Antiviral Activity
The antiviral potential of clerodane diterpenes is an area of active research. Some clerodane diterpenoids have demonstrated antiviral effects against viruses such as the human influenza A virus (H3N2).[10] While specific data for this compound is not yet available, the structural similarities within this class of compounds suggest that it may also possess antiviral properties worth investigating. The general mechanisms of antiviral drugs can include inhibiting viral entry, replication, or assembly.
Comparative Biological Activities of Other Diosbulbins
This compound belongs to a family of related diterpene lactones isolated from Dioscorea bulbifera. While sharing a common structural scaffold, their biological activities can vary.
| Compound | Biological Activity | Key Findings | Reference |
| Diosbulbin B | Anticancer, Hepatotoxic | Induces mitochondria-dependent apoptosis in liver cells; shows anti-NSCLC activity by targeting YY1. | [4][5][6][11] |
| Diosbulbin D | Hepatotoxic | Induces apoptosis in normal human liver cells. | |
| Diosbulbin F | Cytotoxic | Exhibits cytotoxic effects against various cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Figure 3: Workflow for the CCK-8 cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 3 x 10⁵ cells per well.
-
After 24 hours, treat the cells with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-AKT, anti-DHFR, anti-TYMS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for A549 cells are typically in the range of 1:1000.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control, such as β-actin, to normalize the protein expression levels.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic properties of a compound is crucial for its development as a drug. While experimental in vivo pharmacokinetic data for this compound is limited, in silico predictions and data from related compounds provide some insights.
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties for this compound suggest good water solubility and intestinal absorption.[1] The predicted oral LD50 in rats is 1.11 g/kg, and it is predicted to have low mutagenicity.[1]
Pharmacokinetic studies of the related Diosbulbin B in rats have shown rapid absorption and elimination.[1][8] Diosbulbin B is primarily metabolized by CYP3A4 enzymes.[7]
Conclusion
This compound, a clerodane diterpene lactone, exhibits promising biological activities, most notably its anticancer effects against non-small cell lung cancer. Its mechanism of action, involving cell cycle arrest and modulation of the PI3K/AKT pathway, provides a strong rationale for further investigation. While data on its anti-inflammatory and antiviral activities are still emerging, the broader class of clerodane diterpenes shows potential in these areas. This technical guide provides a comprehensive overview of the current knowledge on this compound and related compounds, offering valuable information for researchers and drug development professionals. Further studies are warranted to fully elucidate the therapeutic potential of this interesting natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 7. Metabolism of diosbulbin B in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 9. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils | PLOS One [journals.plos.org]
- 10. Dimeric clerodane diterpenoids and antiviral constituents of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diosbulbin C: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diosbulbin C, a natural diterpene lactone isolated from the roots of Dioscorea bulbifera[1][2]. This document details its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.
Chemical Structure and Physicochemical Properties
This compound is classified as a naphthofuran, a class of organic compounds containing a furan ring fused to a naphthalene moiety[3][4]. Its complex tetracyclic structure is fundamental to its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.0¹,⁵.0⁶,¹¹]pentadecane-10-carboxylic acid | [3] |
| CAS Number | 20086-07-1 | [1][3][5] |
| Molecular Formula | C₁₉H₂₂O₇ | [1][3][5] |
| Molecular Weight | 362.38 g/mol (or 362.4 g/mol ) | [1][3][5][6] |
| Appearance | Powder | [1] |
| Melting Point | 247 - 250 °C (decomposes) | [3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Source | Roots of Dioscorea bulbifera L. | [1][2] |
| Purity | ≥98% (Commercially available) | [1] |
| H-Bond Donors | 2 | [6] |
| H-Bond Acceptors | 6 | [6] |
Biological Activity and Therapeutic Potential
This compound has been investigated for several biological activities, with a primary focus on its anti-cancer properties. It is also noted for its potential hepatotoxicity, a critical consideration for its therapeutic development.
-
Anticancer Activity: Recent studies have highlighted this compound as a potent inhibitor of non-small cell lung cancer (NSCLC) proliferation[6][7][8]. It demonstrates a dose-dependent suppression of cell viability in NSCLC cell lines such as A549 and NCI-H1299[7]. The anti-proliferative effects are significant, as shown by reduced colony formation and a decrease in EdU-positive cells following treatment[7][9].
-
Hepatotoxicity: While showing therapeutic promise, this compound is also associated with hepatotoxicity[1]. This is a known risk for several compounds isolated from Dioscorea bulbifera, including the related diosbulbins A and B[10][11][12]. The toxicity is believed to be mediated by the metabolic activation of the furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily[11]. However, one study predicted that this compound itself would not induce hepatotoxicity, suggesting a potentially safer profile compared to its analogs, though this requires further experimental validation[6].
Mechanism of Action in NSCLC
The anticancer effect of this compound in NSCLC is primarily attributed to the induction of cell cycle arrest, with apoptosis playing a secondary role at higher concentrations[6][7].
-
Cell Cycle Arrest: this compound treatment leads to a significant G0/G1 phase cell cycle arrest in NSCLC cells[6][8].
-
Molecular Targets: Network pharmacology and subsequent experimental validation have identified three potential molecular targets for this compound:
-
AKT1 (Protein Kinase B): A key regulator of cell survival and proliferation.
-
DHFR (Dihydrofolate Reductase): An enzyme crucial for the synthesis of purines, pyrimidines, and several amino acids.
-
TYMS (Thymidylate Synthetase): An enzyme involved in the de novo synthesis of deoxythymidine monophosphate, essential for DNA replication.
-
This compound is proposed to inhibit NSCLC cell proliferation by downregulating the expression and/or activation of AKT, DHFR, and TYMS[6][8][13].
Caption: Mechanism of this compound in NSCLC.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound[6][8].
-
Cell Lines: Human NSCLC cell lines (e.g., A549, NCI-H1299) are cultured.
-
Media: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are kept in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution for treating cells.
-
Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group is treated with DMSO vehicle.
-
Incubation: Plates are incubated for a set period (e.g., 48 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.
Table 2: IC50 Values of this compound (48h Treatment)
| Cell Line | IC50 Value (µM) | Cell Type | Reference(s) |
| A549 | 100.2 | Human NSCLC | [7] |
| H1299 | 141.9 | Human NSCLC | [7] |
| HELF | 228.6 | Human Embryonic Lung Fibroblast | [7] |
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvesting: Cells are harvested by trypsinization and washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
-
Cell Treatment & Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Cells are incubated for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: General workflow for evaluating this compound.
ADMET Predictions and Drug-Likeness
In silico analysis of this compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggests a favorable profile for drug development[6]. According to the Lipinski Rule of Five, it exhibits good drug-likeness. Predictions indicate good aqueous solubility and intestinal absorption, although with potentially low penetration of the blood-brain barrier[6]. Furthermore, it is not predicted to be an inhibitor of the cytochrome P450 2D6 enzyme, a common metabolic pathway for many chemotherapeutic drugs[6].
Conclusion
This compound is a promising natural product with demonstrated anti-proliferative activity against non-small cell lung cancer. Its mechanism, centered on the induction of G0/G1 cell cycle arrest via downregulation of the AKT/DHFR/TYMS axis, presents a clear avenue for further investigation. While its therapeutic potential is significant, careful evaluation of its hepatotoxic risk profile is imperative for future clinical development. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in oncology and natural product drug discovery.
References
- 1. This compound | CAS:20086-07-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound, 20086-07-1 [thegoodscentscompany.com]
- 3. This compound | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB015720) - FooDB [foodb.ca]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
In Silico Prediction of Diosbulbin C Targets: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the principles and methodologies for the in silico prediction of protein targets for the natural compound Diosbulbin C. As natural products gain prominence in drug discovery, computational approaches offer a rapid and cost-effective means to elucidate their mechanisms of action. This document details a comprehensive workflow, including ligand-based target fishing, molecular docking, and network pharmacology, to identify and characterize the potential molecular targets of this compound. We present detailed experimental protocols for key computational techniques, summarize quantitative data in structured tables, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and findings. This guide is intended to serve as a practical resource for researchers engaged in the pharmacological study of natural products.
Introduction
This compound is a diterpene lactone isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce cell cycle arrest.[1][2][3] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the further development of this compound as a therapeutic agent.
In silico target prediction, also known as computational target fishing, has emerged as a powerful tool in drug discovery to identify the potential protein targets of small molecules.[4][5] These methods leverage the vast amount of publicly available biological and chemical data to predict ligand-target interactions, thereby guiding experimental validation and accelerating the drug development process. This guide outlines a systematic in silico approach to predict and analyze the targets of this compound, integrating several computational methodologies to provide a holistic view of its potential pharmacological profile.
Methodologies: A Step-by-Step Computational Workflow
The in silico prediction of this compound targets can be approached through a multi-step workflow that integrates ligand-based and structure-based methods, followed by systems-level analysis.
Workflow Overview
Ligand-Based Target Prediction
This approach predicts targets based on the similarity of the query molecule to known ligands with annotated targets.
Experimental Protocol: SwissTargetPrediction
-
Input Preparation: Obtain the 2D structure of this compound. The SMILES (Simplified Molecular Input Line Entry System) string is a common format. The SMILES for this compound can be obtained from databases like PubChem (CID 15559045).[6]
-
Web Server Submission:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string of this compound into the query box.
-
Select "Homo sapiens" as the target organism.
-
Click "Predict targets".
-
-
Data Retrieval: The server will return a list of predicted targets ranked by probability. Download the list of predicted protein targets for further analysis. A study by Zhu et al. (2023) identified 100 potential targets for this compound using this method.[1]
Disease-Specific Target Identification
To contextualize the predicted targets to a specific disease, such as non-small cell lung cancer (NSCLC), disease-gene association databases are utilized.
Experimental Protocol: DisGeNET
-
Database Query:
-
Access the DisGeNET database.
-
Search for the disease of interest, for example, "non-small cell lung cancer".
-
-
Data Filtering and Export:
-
Filter the results to include genes with a high gene-disease association score.
-
Export the list of disease-associated genes. Zhu et al. (2023) identified 2438 target genes associated with NSCLC from DisGeNET.[1]
-
Identification of Overlapping Targets
The intersection of the ligand-based predicted targets and the disease-associated genes provides a list of high-priority candidate targets. This can be achieved using a Venn diagram tool. The overlapping genes are considered potential therapeutic targets of this compound for the specific disease.
Molecular Docking
Molecular docking predicts the binding affinity and orientation of a ligand to a protein target.[7][8][9]
Experimental Protocol: Molecular Docking using Discovery Studio (CDOCKER)
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, AKT1 (PDB ID: 4gv1), DHFR (PDB ID: 1kmv), and TYMS (PDB ID: 3gh0).[1]
-
Open the PDB file in Discovery Studio.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and correcting any structural issues using the "Prepare Protein" protocol.
-
-
Ligand Preparation:
-
Import the 3D structure of this compound (e.g., from PubChem).
-
Prepare the ligand using the "Prepare Ligands" protocol to generate different conformations and ionization states.
-
-
Binding Site Definition:
-
Define the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by identifying cavities in the protein structure.
-
-
Docking Simulation:
-
Use the CDOCKER protocol for docking.
-
Set the prepared protein as the receptor and the prepared this compound as the ligand.
-
Specify the defined binding site.
-
Run the simulation.
-
-
Analysis of Results:
-
Analyze the docking poses and scores. The -CDOCKER Interaction Energy is a key metric for binding affinity. Lower (more negative) values indicate stronger binding.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding pocket.
-
Network Pharmacology Analysis
Network pharmacology is used to visualize and analyze the complex interactions between drugs, targets, and pathways.[10][11]
Experimental Protocol: Drug-Target Network Construction with Cytoscape
-
Data Preparation: Create a two-column text file. The first column lists this compound, and the second column lists the potential target genes identified.
-
Network Import:
-
Open Cytoscape.
-
Import the prepared text file using "File" -> "Import" -> "Network from File".
-
Designate the columns as "Source Node" and "Target Node".
-
-
Network Visualization:
-
Use the "Style" tab to customize the appearance of nodes (e.g., shape, color, size) and edges.
-
Apply a layout algorithm (e.g., "Force-Directed Layout") for better visualization.
-
Pathway Enrichment Analysis
This analysis identifies the biological pathways that are significantly enriched with the potential target genes.
Experimental Protocol: GO and KEGG Analysis with DAVID
-
Gene List Submission:
-
Functional Annotation:
-
Click on "Functional Annotation Chart".
-
DAVID will provide a list of enriched Gene Ontology (GO) terms (Biological Process, Cellular Component, and Molecular Function) and KEGG pathways.
-
-
Analysis of Results:
-
Examine the pathways with low p-values, which indicate statistical significance. This helps in understanding the biological functions potentially modulated by this compound.
-
Results: Predicted Targets and Biological Insights
Following the described workflow, several potential targets for this compound have been identified, with a notable study focusing on its role in NSCLC.[1]
Predicted Targets of this compound
A key study identified 43 overlapping targets for this compound in the context of NSCLC.[1] Among these, three high-priority targets were selected for further validation based on their roles in cell cycle progression:
-
AKT1 (RAC-alpha serine/threonine-protein kinase)
-
DHFR (Dihydrofolate reductase)
-
TYMS (Thymidylate synthetase)
Quantitative Analysis of this compound-Target Interactions
The binding affinity of this compound to these targets was evaluated using molecular docking, and its biological activity was assessed through in vitro assays.
Table 1: Molecular Docking Scores of this compound with Predicted Targets
| Target Protein | PDB ID | -CDOCKER Interaction Energy (kcal/mol) |
| AKT1 | 4gv1 | 49.1404[1] |
| DHFR | 1kmv | 47.0942[1] |
| TYMS | 3gh0 | 72.9033[1] |
Data sourced from Zhu et al. (2023).[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | IC50 (µM) |
| A549 | Human lung carcinoma | 100.2[1] |
| NCI-H1299 | Human non-small cell lung cancer | 141.9[1] |
| HELF | Human embryonic lung fibroblast (normal) | 228.6[1] |
Data sourced from Zhu et al. (2023).[1]
Visualization of Key Signaling Pathways
The predicted targets of this compound are involved in critical signaling pathways related to cell proliferation, survival, and metabolism.
AKT1 Signaling Pathway
AKT1 is a central node in the PI3K/AKT signaling pathway, which regulates cell survival and proliferation.[15][16][17]
DHFR and TYMS in Nucleotide Synthesis
DHFR and TYMS are crucial enzymes in the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication and cell division.[18][19][20][21][22]
Discussion and Future Directions
The in silico methodologies outlined in this guide provide a robust framework for identifying and characterizing the molecular targets of this compound. The prediction of AKT1, DHFR, and TYMS as potential targets aligns with the observed anti-proliferative and cell cycle arrest effects of this compound in cancer cells.[1][2] The inhibition of these key proteins can disrupt critical cellular processes, leading to the suppression of tumor growth.
While computational predictions are a valuable starting point, experimental validation is essential to confirm these findings. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays can be employed to directly measure the binding and inhibitory activity of this compound against the predicted targets. Furthermore, cellular assays using techniques like Western blotting and qRT-PCR can validate the downstream effects of target engagement.
The workflow presented here is not limited to this compound and can be adapted for the target identification of other natural products. As computational tools and biological databases continue to evolve, the accuracy and scope of in silico target prediction will undoubtedly improve, further bridging the gap between traditional medicine and modern drug discovery.
Conclusion
This technical guide has detailed a comprehensive in silico workflow for the prediction of this compound targets. By integrating ligand-based target prediction, molecular docking, and network pharmacology, a set of high-confidence targets has been identified, providing valuable insights into the potential mechanisms of action of this promising natural product. The provided protocols and visualizations are intended to equip researchers with the knowledge and tools to apply these computational approaches in their own drug discovery efforts.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benthamscience.com [benthamscience.com]
- 6. This compound | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery Studio LibDock Tutorial - CD ComputaBio [computabio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. indico.ijs.si [indico.ijs.si]
- 10. youtube.com [youtube.com]
- 11. ebi.ac.uk [ebi.ac.uk]
- 12. youtube.com [youtube.com]
- 13. biochem.slu.edu [biochem.slu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 19. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
ADMET properties of Diosbulbin C
An In-Depth Technical Guide to the ADMET Properties of Diosbulbin C
Introduction
This compound is a clerodane-type diterpenoid isolated from the rhizomes of Dioscorea bulbifera L., a plant used in traditional medicine. While the plant itself is known for containing hepatotoxic compounds like Diosbulbin B, recent research has highlighted this compound as a novel bioactive ingredient with significant anti-cancer potential, particularly against non-small cell lung cancer (NSCLC).[1][2][3] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the , consolidating predictive data and in vitro experimental findings for researchers, scientists, and drug development professionals.
Absorption
The absorption profile of a drug candidate is a primary determinant of its oral bioavailability. In silico predictions suggest that this compound possesses favorable absorption characteristics, aligning with established criteria for drug-likeness, such as Lipinski's Rule of Five.[1][4]
Physicochemical and Absorption Data
Quantitative predictions indicate good aqueous solubility and intestinal absorption for this compound.
| Parameter | Predicted Value | Interpretation | Source |
| Aqueous Solubility Level | 3 | Good aqueous solubility | [4] |
| Intestinal Absorption Level | 0 | Good intestinal absorption | [1][4] |
| Molecular Weight | 362.374 g/mol | Meets Lipinski's Rule (< 500) | [4] |
| ALogP98 (Lipophilicity) | 0.639 | Meets Lipinski's Rule (< 5) | [1][4] |
| H-bond Donors | 2 | Meets Lipinski's Rule (< 5) | [4] |
| H-bond Acceptors | 6 | Meets Lipinski's Rule (< 10) | [4] |
Experimental Protocols: In Silico ADMET Prediction
The were predicted using the ADMET Descriptors and Filter by Lipinski tools available within the Discovery Studio 2019 software package.[1] This computational method analyzes the molecule's structure to generate parameters for aqueous solubility, human intestinal absorption, blood-brain barrier penetration, and potential toxicities. The ADMET plot, generated by plotting the 2D Polar Surface Area (PSA_2D) against the predicted lipophilicity (ALogP98), placed this compound within the 99% confidence interval for the human intestinal absorption model.[1]
Distribution
Following absorption, a drug's distribution to various tissues and its binding to plasma proteins are key factors influencing its efficacy and potential for off-target effects.
Predicted Distribution Properties
| Parameter | Predicted Value/Level | Interpretation | Source |
| Blood-Brain Barrier (BBB) Penetration | -1.644 | Level 3 (Low penetration) | [1][4] |
| Plasma Protein Binding (PPB) | N/A | Predicted to have a low rate | [1][4] |
The prediction of low BBB penetration suggests that this compound is unlikely to cause significant central nervous system side effects.[1][4] Furthermore, a low rate of plasma protein binding implies that a higher fraction of the drug would be unbound and pharmacologically active in the circulation.[1][4]
Metabolism
Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is crucial for the clearance of xenobiotics and can be a source of drug-drug interactions and toxicity.
Predicted Metabolic Profile
| Parameter | Prediction | Implication | Source |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions with CYP2D6 substrates. | [1][4] |
A significant finding from predictive studies is the lack of inhibition of CYP2D6, a major enzyme in drug metabolism.[1][4] This contrasts sharply with the related compound, Diosbulbin B, which is known to be metabolized by CYP3A4 into a reactive cis-enedial intermediate responsible for its hepatotoxicity.[5][6][7][8] The absence of a similar metabolic activation pathway for this compound is a key differentiator and suggests a safer metabolic profile.
Visualizing Metabolic Differences
The following diagram illustrates the critical difference in the metabolic pathways between the hepatotoxic Diosbulbin B and this compound.
Caption: Predicted metabolic pathways of Diosbulbin B vs. This compound.
Excretion
While direct experimental data on the excretion of this compound is not yet available, information from related compounds can provide insight into likely pathways. For instance, metabolites of Diosbulbin B have been detected in the bile and urine of rats, suggesting that renal and biliary routes are probable mechanisms of excretion for this class of compounds.[5]
Toxicity
The toxicity profile of this compound appears to be one of its most promising attributes, showing a significant safety margin in predictive models and selective cytotoxicity in vitro.
Predicted Systemic Toxicity
In silico models predict a favorable systemic toxicity profile for this compound, most notably a lack of hepatotoxicity.
| Toxicity Endpoint | Prediction | Source |
| Hepatotoxicity | Non-toxic | [1][4] |
| Mutagenicity | Non-mutagenic | [1][4] |
| Acute Oral Toxicity (Rat) | LD50: 1.11 g/kg | [1] |
In Vitro Cytotoxicity
This compound has demonstrated dose-dependent cytotoxicity against NSCLC cell lines while showing considerably less effect on normal cells.
| Cell Line | Cell Type | IC50 Value (48h exposure) | Source |
| A549 | Human NSCLC | 100.2 μM | [1] |
| NCI-H1299 | Human NSCLC | 141.9 μM | [1] |
| HELF | Human Embryonic Lung Fibroblast (Normal) | 228.6 μM | [1] |
Experimental Protocols: In Vitro Assays
The anti-proliferative effects of this compound were evaluated through a series of established in vitro assays.[1][2]
-
Cell Viability (CCK-8 Assay): A549, H1299, and HELF cells were seeded in 96-well plates. After adherence, they were treated with various concentrations of this compound for 48 hours. Cell viability was then measured using a CCK-8 kit, and the absorbance was read to calculate the half-maximal inhibitory concentration (IC50).[9]
-
Colony Formation Assay: A549 and H1299 cells were plated at low density (5 x 10³ cells/well) in 10 cm dishes. They were treated with this compound (100 and 200 μM) for 48 hours, after which the drug-containing medium was replaced with a complete growth medium. The cells were cultured for an additional 10 days. Colonies were then fixed, stained with 0.1% crystal violet, and counted.[1]
-
Cell Cycle Analysis (Flow Cytometry): NSCLC cells were treated with this compound for 48 hours. Cells were then harvested, fixed, and stained with propidium iodide (PI). The DNA content was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Target Validation (qRT-PCR and Western Blotting): To confirm the mechanism of action, the expression levels of potential target genes and proteins (AKT, DHFR, TYMS) were quantified using quantitative real-time PCR and Western blotting after treatment with this compound.[1][2]
Caption: Workflow for assessing the anti-cancer activity of this compound.
Mechanism of Anti-Cancer Action
The primary mechanism for the anti-proliferative effect of this compound in NSCLC cells is the induction of G0/G1 phase cell cycle arrest.[1][2] This is achieved through the downregulation of key proteins involved in cell cycle progression and biosynthesis, including AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2][4] While apoptosis can be induced, it appears to be a secondary effect that occurs at higher concentrations.[1]
Caption: this compound inhibits key proteins to induce G0/G1 cell cycle arrest.
Summary and Conclusion
This compound presents a promising ADMET profile for a developmental anti-cancer drug candidate. In silico models and preliminary in vitro data converge on the following key points:
-
Favorable Pharmacokinetics: It is predicted to have good oral absorption and low plasma protein binding.
-
Safety Profile: Critically, it is predicted to be non-hepatotoxic and non-mutagenic, distinguishing it from other toxic compounds, like Diosbulbin B, found in its source plant.
-
Targeted Efficacy: It demonstrates selective cytotoxicity against NSCLC cells by inducing cell cycle arrest via the downregulation of the AKT, DHFR, and TYMS pathways.
While these findings are highly encouraging, they are primarily based on computational predictions and in vitro models. Further comprehensive preclinical studies, including in vivo pharmacokinetic and toxicology assessments in animal models, are essential to validate these properties and fully characterize the therapeutic potential of this compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diosbulbin C: From Traditional Chinese Medicine to Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a clerodane-type diterpenoid lactone isolated from the tuber of Dioscorea bulbifera L., has a rich history in Traditional Chinese Medicine (TCM) for the treatment of various ailments, including cancer. This technical guide provides a comprehensive overview of this compound, focusing on its traditional applications, pharmacological properties, and molecular mechanisms of action. This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways to support further research and drug development efforts.
Introduction: this compound in Traditional and Modern Medicine
Dioscorea bulbifera L., commonly known as the air potato yam, has been a staple in Traditional Chinese Medicine for centuries. Its tubers have been historically used to treat a range of conditions, including goiter, sore throat, and various tumors.[1] Modern phytochemical analysis has identified this compound as one of the key bioactive constituents of this plant.
Recent research has focused on elucidating the scientific basis for the traditional uses of Dioscorea bulbifera, with a particular emphasis on the anti-cancer properties of its isolates. This compound has emerged as a promising candidate for drug development, demonstrating significant activity against non-small cell lung cancer (NSCLC).[2][3] Beyond its anti-cancer potential, the traditional applications of Dioscorea bulbifera suggest that this compound and related compounds may also possess anti-inflammatory and metabolic regulatory properties.[4][5][6]
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound. It covers its known biological activities, toxicological profile, and the underlying molecular pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, focusing on its cytotoxic and toxicological properties.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [2] |
| HELF | Normal Human Lung Fibroblast | 228.6 | [2] |
Table 2: Toxicological Profile of this compound
| Parameter | Value | Species | Route | Citation |
| Predicted Oral LD50 | 1.11 g/kg | Rat | Oral | [2] |
| Predicted Hepatotoxicity | No hepatotoxicity predicted | - | - | [2] |
| Predicted Plasma Protein Binding | Low | - | - | [2] |
Note: In vivo pharmacokinetic data for this compound is not currently available in the reviewed literature. The available data pertains to the related compound, Diosbulbin B.[7][8][9]
Molecular Mechanisms of Action
The primary mechanism of action for this compound's anti-cancer effects involves the induction of cell cycle arrest and, at higher concentrations, apoptosis.[2] This is achieved through the modulation of key signaling pathways and direct interaction with specific molecular targets.
Key Molecular Targets
Network pharmacology and subsequent experimental validation have identified three primary molecular targets for this compound in NSCLC cells:[2][3]
-
AKT1 (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/AKT signaling pathway, crucial for cell survival and proliferation.
-
DHFR (Dihydrofolate Reductase): An enzyme essential for the synthesis of purines, pyrimidines, and several amino acids, making it a critical target for anti-cancer therapies.
-
TYMS (Thymidylate Synthase): An enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a necessary precursor for DNA synthesis.
Signaling Pathway Modulation: The PI3K/AKT Pathway
This compound has been shown to downregulate the expression and activation of AKT, a key component of the PI3K/AKT signaling pathway.[2] This pathway is frequently overactive in many cancers and plays a critical role in promoting cell growth, proliferation, and survival while inhibiting apoptosis.
The precise upstream mechanism by which this compound inhibits AKT activation is still under investigation. It is not yet clear whether it directly inhibits PI3K or another upstream regulator of AKT. However, the downstream consequences of reduced AKT activity are significant and contribute to the anti-cancer effects of this compound.
Caption: this compound inhibits AKT, DHFR, and TYMS, leading to cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer and normal cell lines.
-
Cell Seeding:
-
Culture A549, NCI-H1299, and HELF cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Replace the existing medium in the 96-well plates with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control after subtracting the blank control absorbance.
-
The IC50 value is determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. ayurvedjournal.com [ayurvedjournal.com]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rjptonline.org [rjptonline.org]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 8. Metabolism of diosbulbin B in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Preliminary Toxicity Screening of Diosbulbin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary toxicity assessment of Diosbulbin C, a natural diterpene lactone extracted from Dioscorea bulbifera L. The document synthesizes available data on its in vitro and in vivo toxicity, predicted ADMET properties, and potential mechanisms of action, offering a foundational resource for professionals in drug development and toxicology.
In Vitro Cytotoxicity Assessment
Preliminary in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines, including non-small cell lung cancer (NSCLC) lines and normal human lung fibroblasts. The primary objective of these assays is to determine the concentration-dependent inhibitory effects of the compound on cell viability and proliferation.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The IC50 values for this compound were determined after 48 hours of exposure in different cell lines.[1] A higher IC50 value in normal cells compared to cancer cells suggests a degree of selectivity.[1]
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Normal Human Lung Fibroblast | 228.6 | [1] |
Experimental Protocols for In Vitro Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols were employed to assess the in vitro effects of this compound.[2]
1.2.1 Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The WST-8 reagent is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, the amount of which is directly proportional to the number of living cells.
-
Protocol:
-
A549, H1299, and HELF cells are seeded into 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound.
-
The cells are incubated for 48 hours.
-
Following incubation, CCK-8 solution is added to each well, and the plates are incubated for a specified period.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability relative to an untreated control group.
-
1.2.2 Colony Formation Assay
-
Principle: This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of long-term cell survival and proliferative capacity.
-
Protocol:
-
A low density of A549 or H1299 cells is seeded into 6-well plates.
-
Cells are treated with different concentrations of this compound and incubated for a period sufficient for colony formation (typically 1-2 weeks).
-
The medium is changed periodically.
-
After the incubation period, colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies containing at least 50 cells is counted.
-
1.2.3 EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
-
Principle: The EdU assay is a method for detecting and quantifying DNA synthesis, and thus cell proliferation. EdU, a nucleoside analog of thymidine, is incorporated into DNA during active synthesis. It is then detected via a click chemistry reaction with a fluorescent azide.
-
Protocol:
-
A549 and H1299 cells are cultured in the presence of various concentrations of this compound.
-
EdU is added to the cell culture medium and incubated to allow for its incorporation into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected by adding a fluorescent azide reaction cocktail.
-
Cell nuclei are counterstained (e.g., with Hoechst 33342).
-
The percentage of EdU-positive cells (proliferating cells) is determined using fluorescence microscopy.
-
In Vivo Toxicity and ADMET Prediction
In vivo studies and computational predictions provide complementary information on the potential toxicity and pharmacokinetic profile of a drug candidate in a whole organism.
Acute Oral Toxicity
Acute toxicity studies are performed to determine the short-term adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is the statistically estimated dose that is expected to be lethal to 50% of a test animal population.
| Parameter | Value | Species | Method | Reference |
| Oral LD50 | 1.11 g/kg | Rat | Predicted | [1] |
Predicted ADMET Properties
Computational (in silico) models are widely used in early-stage drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of a compound. These predictions for this compound suggest a favorable drug-like profile.[1]
| ADMET Property | Prediction | Significance | Reference |
| Aqueous Solubility | Good | Favorable for absorption and formulation | [1][2] |
| Human Intestinal Absorption | Good | High potential for oral bioavailability | [1][2] |
| Blood-Brain Barrier (BBB) Penetration | N/A | Not specified in the provided results | |
| Hepatotoxicity | Predicted to be non-hepatotoxic | Low risk of drug-induced liver injury | [1] |
| Mutagenicity | Predicted to be non-mutagenic | Low risk of causing genetic mutations | [1] |
| CYP2D6 Inhibition | Predicted to not inhibit | Low potential for drug-drug interactions via this pathway | [1] |
| Plasma Protein Binding (PPB) | Low | Higher fraction of free drug available for therapeutic effect | [1] |
Experimental Protocol for ADMET Prediction
-
Principle: Computational ADMET prediction utilizes algorithms and models built on extensive experimental data to forecast the pharmacokinetic and toxicological properties of a molecule based on its chemical structure.
-
Methodology:
-
The 2D or 3D chemical structure of this compound is used as input.
-
Software tools, such as ADMET Descriptors available with Discovery Studio, are employed.[1]
-
The software calculates various physicochemical and structural descriptors.
-
These descriptors are fed into pre-built quantitative structure-activity relationship (QSAR) models to predict properties like solubility, absorption, hepatotoxicity, and mutagenicity.[1]
-
Drug-likeness is often assessed using rules like Lipinski's Rule of Five.
-
Potential Signaling Pathways
Understanding the molecular pathways affected by this compound is essential for elucidating both its therapeutic efficacy and its potential toxicity.
Anticancer Mechanism via AKT Signaling
Research indicates that this compound exerts its anti-proliferative effects in non-small cell lung cancer by inducing cell cycle arrest at the G0/G1 phase.[1][2] This is potentially achieved through the downregulation of the AKT signaling pathway, a central regulator of cell survival, growth, and proliferation.[1] The identified molecular targets include AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] Downregulation of this pathway leads to the inhibition of downstream proteins like CDK4, CDK6, Cyclin D1, and Cyclin E2, ultimately causing cell cycle arrest.[1]
Contextual Toxicity Pathway: Furanoterpenoid Bioactivation
While this compound is predicted to be non-hepatotoxic, it is structurally related to other furanoterpenoids from Dioscorea bulbifera, such as Diosbulbin B, which are known hepatotoxins.[3][4] The toxicity of Diosbulbin B is linked to the metabolic activation of its furan ring by cytochrome P450 enzymes, particularly CYP3A4.[3][5] This process generates highly reactive cis-enedial intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to oxidative stress, protein dysfunction, and ultimately, cell death and liver injury.[3][6][7] This established pathway for related compounds underscores the importance of rigorous experimental validation of the predicted low toxicity of this compound.
Conclusion
The preliminary toxicity screening of this compound indicates a promising safety profile, particularly in contrast to other related compounds from Dioscorea bulbifera. In vitro data show a selective cytotoxic effect against non-small cell lung cancer cells over normal lung cells.[1] Furthermore, computational ADMET predictions suggest that this compound possesses drug-like properties, including good absorption and low potential for hepatotoxicity and mutagenicity.[1] Its anticancer activity appears to be mediated through the inhibition of the AKT signaling pathway.[1][2]
Despite these positive preliminary findings, it is critical for drug development professionals to proceed with caution. The known hepatotoxicity of the structurally similar Diosbulbin B, mediated by metabolic activation, highlights a potential risk that must be experimentally investigated for this compound.[3][4] This technical guide serves as a foundational document, and comprehensive follow-up studies, including detailed in vivo toxicology in multiple species, toxicokinetic analyses, and experimental verification of metabolic pathways, are mandatory next steps to fully characterize the safety profile of this compound for potential clinical development.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycyrrhizin protects against diosbulbin B-induced hepatotoxicity by inhibiting the metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Identity of Interaction of Protein with Reactive Metabolite of Diosbulbin B In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Norditerpenoid Diosbulbin C: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a clerodane-type norditerpenoid lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating this promising natural product. This document details the primary plant source, quantitative data on related compounds, a plausible biosynthetic pathway, and detailed experimental protocols for extraction, isolation, and characterization.
Natural Sources of this compound
The principal natural source of this compound is the plant Dioscorea bulbifera L., commonly known as the air potato or air yam.[1] This perennial vine, belonging to the Dioscoreaceae family, is widely distributed in tropical and subtropical regions of the world, including Africa, Asia, and Australia.[2] The plant is characterized by the formation of bulbils (aerial tubers) in the leaf axils and underground tubers.[2] While some varieties of D. bulbifera are cultivated for consumption, wild varieties can be toxic due to the presence of various secondary metabolites, including diosbulbins.
Phytochemical analyses have confirmed the presence of this compound in the tubers and bulbils of D. bulbifera.[3][4] A study involving the chemical profiling of D. bulbifera bulbils using Liquid Chromatography-Mass Spectrometry (LC-MS) identified this compound as one of the constituents.[5][6][7]
Table 1: Phytochemical Composition of Dioscorea bulbifera Bulbils (Methanol Extract)
| Compound Class | Presence | Reference |
| Alkaloids | + | [5][6][7] |
| Flavonoids | + | [5][6][7] |
| Phenols | + | [5][6][7] |
| Glycosides | + | [5][6][7] |
| Terpenoids (including this compound) | + | [1][5][6][7] |
| Steroids | + | [5][6][7] |
| Saponins | + | [5][6][7] |
| Tannins | + | [8] |
| Anthocyanins | + | [5][6][7] |
| Proteins | + | [5][6][7] |
| Carbohydrates | + | [5][6][7] |
Note: Specific quantitative data for this compound in different plant parts of Dioscorea bulbifera is not extensively available in the reviewed literature. The table indicates the presence of various compound classes in the methanol extract of the bulbils.
Biosynthesis of this compound
The biosynthesis of this compound, a clerodane diterpenoid, is believed to follow the general pathway for this class of compounds, originating from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[9][10] The pathway involves cyclization and subsequent oxidative modifications.
Formation of the Clerodane Skeleton
The biosynthesis is initiated in the plastids where GGPP is cyclized by a diterpene synthase (diTPS).[9] This cyclization proceeds through a labdane-type precursor, which is then converted to the characteristic clerodane skeleton.[10] This process involves the action of both class II and class I diterpene synthases.[11]
Oxidative Modifications and Furan Ring Formation
Following the formation of the basic clerodane scaffold, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYPs).[9] These enzymes are responsible for introducing hydroxyl groups and other functionalities to the molecule. A key feature of this compound is its furan ring. The formation of this ring in furanoditerpenoids is also catalyzed by cytochrome P450 enzymes.[12][13] Specifically, CYP71Z family enzymes have been shown to catalyze the addition of a furan ring to diterpene alcohol intermediates.[12][13] It is hypothesized that a similar CYP-mediated mechanism is involved in the biosynthesis of the furan ring in this compound.
Experimental Protocols
Extraction of this compound from Dioscorea bulbifera Tubers
This protocol is a synthesized methodology based on common practices for the extraction of diterpenoids from plant materials.[14][15]
Materials:
-
Air-dried and powdered tubers of Dioscorea bulbifera
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, separating funnel)
Procedure:
-
Macerate 500 g of powdered D. bulbifera tubers in 2.5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Suspend the crude extract in 500 mL of deionized water and partition successively with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL) in a separating funnel.
-
Collect the ethyl acetate fraction, as clerodane diterpenoids are typically of medium polarity and are expected to partition into this layer.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude ethyl acetate extract containing this compound.
Isolation and Purification of this compound
This protocol outlines a general chromatographic approach for the purification of norditerpenoid lactones.[16][17][18][19][20]
Materials:
-
Crude ethyl acetate extract of D. bulbifera
-
Silica gel (60-120 mesh) for column chromatography
-
Solvents for column chromatography (e.g., gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a semi-preparative C18 column.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Adsorb the crude ethyl acetate extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v).
-
Collect fractions of equal volume (e.g., 50 mL) and monitor the separation by TLC.
-
Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values corresponding to known clerodane diterpenoids should be prioritized.
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Further purify the fractions containing this compound using a semi-preparative HPLC system.
-
Use a C18 column and a mobile phase consisting of a gradient of water and acetonitrile. The exact gradient will need to be optimized based on analytical HPLC runs of the fractions.
-
Monitor the elution at a suitable wavelength (e.g., 210-220 nm) for detecting the lactone chromophore.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Characterization of this compound
The structure of the isolated compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. LC-MS is particularly useful for this.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (from the lactone) and hydroxyls.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and biosynthesis of this compound. Dioscorea bulbifera stands out as the primary natural source of this compound. The proposed biosynthetic pathway, involving diterpene synthases and cytochrome P450s, provides a framework for further enzymatic and genetic studies. The detailed experimental protocols offer a practical starting point for the extraction, isolation, and characterization of this compound, facilitating further research into its biological activities and potential for drug development. Further studies are warranted to obtain precise quantitative data of this compound in D. bulbifera and to fully elucidate the specific enzymes involved in its biosynthetic pathway.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Dioscorea Plants: A Genus Rich in Vital Nutra-pharmaceuticals-A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical constituents from tubers of Dioscorea bulbifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmajournal.net [pharmajournal.net]
- 15. maas.edu.mm [maas.edu.mm]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Diosbulbin C: A Technical Overview of its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a natural diterpenoid lactone isolated from the rhizomes of Dioscorea bulbifera, has garnered significant attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular properties of this compound, its mechanism of action in oncology, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Molecular Profile
This compound is a complex natural product with a distinct furan-containing diterpenoid structure. Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₂₂O₇[1] |
| Molecular Weight | 362.38 g/mol [1] |
| CAS Number | 20086-07-1[1] |
| Class | Diterpenoid Lactone |
Biological Activity and Mechanism of Action
Recent studies have highlighted the anti-proliferative effects of this compound, particularly in the context of non-small cell lung cancer (NSCLC). The primary mechanism of action involves the induction of cell cycle arrest at the G0/G1 phase.[1][2] This is achieved through the modulation of key proteins involved in cell cycle progression.
Signaling Pathway
This compound has been shown to downregulate the expression and activation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key therapeutic strategy in cancer. By targeting AKT, this compound disrupts this pathway, leading to decreased cell proliferation. DHFR and TYMS are crucial enzymes in the synthesis of nucleotides, and their inhibition leads to the arrest of DNA replication and, consequently, cell division.
Quantitative Biological Data
The inhibitory effects of this compound on cell proliferation have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 100.2[1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9[1] |
| HELF | Normal Lung Fibroblast | 228.6[1] |
The higher IC50 value in normal lung cells suggests a degree of selectivity for cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Plate A549 and NCI-H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) and incubate for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Gene Expression Analysis (qRT-PCR)
This protocol quantifies the mRNA levels of target genes.
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for AKT, DHFR, TYMS, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Protein Expression Analysis (Western Blotting)
This protocol is used to detect the levels of specific proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against AKT, DHFR, TYMS, and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Safety and Toxicity Profile
While this compound shows promise as an anti-cancer agent, it is important to consider its safety profile. The plant from which it is derived, Dioscorea bulbifera, has been associated with hepatotoxicity.[3] However, studies on isolated this compound have predicted no significant hepatotoxicity.[1] Further in-depth toxicological studies are warranted to fully characterize its safety profile for potential clinical applications.
Conclusion
This compound is a promising natural compound with demonstrated anti-proliferative activity in non-small cell lung cancer cells. Its mechanism of action, involving the induction of G0/G1 cell cycle arrest through the downregulation of the PI3K/AKT pathway and key enzymes in nucleotide synthesis, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for researchers to investigate its therapeutic potential rigorously. Future studies should focus on comprehensive preclinical toxicity and efficacy models to pave the way for potential clinical translation.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ethnobotanical Uses of Diosbulbin C Containing Plants for Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscorea bulbifera, commonly known as the air potato or yam, stands as a prominent species within the Dioscoreaceae family, with a rich history of use in traditional medicine across Asia and Africa. This plant is a significant source of various bioactive compounds, among which the furanoid norditerpene, Diosbulbin C, has garnered scientific interest for its pharmacological potential. This technical guide provides a comprehensive overview of the ethnobotanical uses of Dioscorea bulbifera, with a focus on this compound. It details the traditional applications, presents available data on its phytochemical composition, outlines experimental protocols for its study, and illustrates key signaling pathways and experimental workflows. While the presence of this compound in Dioscorea bulbifera is documented, a significant data gap exists in the scientific literature regarding its specific quantitative concentrations in different plant parts and across various geographical locations. This guide, therefore, emphasizes the established qualitative presence and the methodologies to pursue for quantitative analysis.
Ethnobotanical Uses of Dioscorea bulbifera
Dioscorea bulbifera has been a cornerstone of traditional medicine for centuries, with its tubers and bulbils being the primary parts used for therapeutic purposes.
Traditional Medicinal Applications:
-
Oncology: In traditional Chinese medicine, Dioscorea bulbifera is utilized for the treatment of various cancers, including gastric, rectal, and breast cancer.[1]
-
Endocrine Disorders: It is traditionally used for the treatment of thyroid diseases, such as goiter.[1][2]
-
Metabolic Disorders: The plant has been employed to manage diabetes due to its potential to lower the glycemic index.[1]
-
Inflammatory Conditions: Traditional uses include the treatment of sore throat and arthritis.[1][3]
-
Infectious Diseases: It has been applied in the treatment of leprosy, syphilis, and for its antimicrobial properties against bacterial and fungal infections.[2][3][4]
-
Gastrointestinal Ailments: The plant is used as a folk remedy for diarrhea and dysentery.[2][3][4]
-
Dermatological Applications: Pounded bulbils are applied topically to treat abscesses, boils, and wound infections.[3]
-
Other Uses: It has also been used for memory enhancement, as an anti-aging tonic, and to alleviate constipation and fever.[3]
Phytochemical Composition: Presence of this compound and Related Compounds
Dioscorea bulbifera is a rich source of various phytochemicals, including steroidal saponins, flavonoids, and diterpenoids. The diterpenoid lactones, known as diosbulbins, are a significant class of compounds found in this plant.
Table 1: Presence of Diosbulbins in Dioscorea bulbifera
| Compound | Plant Part | Reference |
| Diosbulbin A | Tubers | [5] |
| Diosbulbin B | Tubers | [5] |
| This compound | Tubers | [5] |
| Diosbulbin D | Tubers | [5] |
| Diosbulbin F | Tubers | [5] |
| Diosbulbin G | Tubers | [5] |
| Diosbulbin O | Tubers | [5] |
| Diosbulbin N | Tubers | [5] |
| Diosbulbin P | Tubers | [5] |
Experimental Protocols
This section provides detailed methodologies for the investigation of this compound and its therapeutic potential, from extraction to biological evaluation.
Extraction and Isolation of Diosbulbins
This protocol outlines a general method for the extraction and isolation of diosbulbins from Dioscorea bulbifera tubers.
Materials:
-
Dried and powdered Dioscorea bulbifera tubers
-
Acetone
-
Silica gel (for column chromatography)
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates
-
Vanillin-sulfuric acid reagent
Procedure:
-
Extraction:
-
Reflux the powdered Dioscorea bulbifera tubers with acetone twice.
-
Combine the acetone extracts and concentrate using a rotary evaporator until the acetone odor is no longer detectable, yielding a medicinal extract.
-
-
Sample Preparation for Chromatography:
-
Mix the medicinal extract with silica gel and dry the mixture.
-
-
Column Chromatography:
-
Pack a chromatography column with silica gel.
-
Apply the dried extract-silica gel mixture to the top of the column.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting with 99:1 v/v and gradually increasing the polarity).
-
Collect the eluate in fractions.
-
-
Fraction Analysis and Crystallization:
-
Monitor the fractions using TLC, with a chloroform-methanol (13:1 v/v) mobile phase.
-
Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating. A single red-purple spot is indicative of diosbulbins.
-
Combine the fractions containing the compound of interest.
-
Recover the solvent from the combined fractions and dissolve the residue in acetone to induce crystallization.
-
Filter and collect the crystals.
-
Diagram 1: Experimental Workflow for Extraction and Isolation of Diosbulbins
Caption: Workflow for the extraction and isolation of diosbulbins.
Quantification of this compound by UPLC-MS
This protocol describes a method for the quantitative analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Instrumentation:
-
Acquity UPLC™ system with a BEH Shield RP18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Diode array detector (DAD)
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Purified water (Milli-Q or equivalent)
-
This compound standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
-
Extract the plant material as described in the previous protocol.
-
Dissolve a known amount of the extract in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
UPLC-MS Analysis:
-
Column: Acquity UPLC™ BEH Shield RP18 column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.05% formic acid.
-
Flow Rate: 0.27 mL/min.
-
Injection Volume: 2 µL.
-
Detection: DAD and ESI-MS in positive ion mode.
-
Quantification: Use the multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
In Vitro Anti-Cancer Activity Assessment
This protocol details the evaluation of the anti-proliferative effects of this compound on non-small cell lung cancer (NSCLC) cells.[4][6]
Cell Lines and Culture:
-
A549 and NCI-H1299 (NSCLC cell lines)
-
Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Experimental Assays:
-
Cytotoxicity Assay (CCK-8):
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with different concentrations of this compound for 48 hours.
-
Add CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
Colony Formation Assay:
-
Seed a low density of cells in 6-well plates.
-
Treat with this compound for 24 hours.
-
Replace the medium and culture for 10-14 days until colonies are visible.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PBS containing RNase A and propidium iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
-
In Vivo Anti-Inflammatory Activity Assessment
This protocol describes the carrageenan-induced paw edema model in rats to evaluate the in vivo anti-inflammatory activity of a plant extract containing this compound.
Animals:
-
Wistar albino rats (150-200 g)
Procedure:
-
Grouping and Dosing:
-
Divide the rats into groups: control (vehicle), positive control (e.g., diclofenac sodium), and test groups (different doses of the plant extract).
-
Administer the vehicle, standard drug, or plant extract orally.
-
-
Induction of Edema:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
-
Calculation of Inhibition:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
In Vitro Anti-Diabetic Activity Assessment
This protocol outlines the α-amylase and α-glucosidase inhibition assays to evaluate the in vitro anti-diabetic potential of a plant extract containing this compound.
α-Amylase Inhibition Assay:
-
Prepare a reaction mixture containing the plant extract at various concentrations, α-amylase solution, and starch solution in a buffer.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding dinitrosalicylic acid (DNSA) reagent and heat in a boiling water bath.
-
Measure the absorbance at 540 nm to determine the amount of maltose released.
-
Calculate the percentage inhibition of α-amylase activity.
α-Glucosidase Inhibition Assay:
-
Prepare a reaction mixture containing the plant extract, α-glucosidase solution, and p-nitrophenyl-α-D-glucopyranoside (pNPG) in a buffer.
-
Incubate at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.
-
Calculate the percentage inhibition of α-glucosidase activity.
Acute Oral Toxicity Study (OECD Guideline 423)
This protocol provides a summary of the Acute Toxic Class Method (OECD Guideline 423) for assessing the acute oral toxicity of a substance.[1]
Principle:
-
A stepwise procedure with the use of a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification.
Procedure:
-
Animal Selection: Use a single sex (usually females) of a standard rodent strain.
-
Dosing: Administer the test substance orally at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step (dosing at a lower or higher level or stopping the test).
-
Classification: The substance is classified based on the dose at which mortality is observed.
Signaling Pathways Affected by this compound
Research has shown that this compound exerts its anti-cancer effects by modulating specific signaling pathways.
Diagram 2: Signaling Pathway of this compound in NSCLC
Caption: this compound inhibits NSCLC cell proliferation.
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to downregulate the expression and activation of AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[4][6] This downregulation leads to a G0/G1 phase cell cycle arrest and a significant reduction in cell proliferation.[4][6]
Conclusion
Dioscorea bulbifera, a plant with extensive ethnobotanical uses, is a source of the promising bioactive compound, this compound. Its traditional applications in treating a wide array of diseases, including cancer, diabetes, and inflammatory conditions, provide a strong basis for modern pharmacological research. This technical guide has provided a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for extraction, quantification, and biological evaluation. The elucidation of its mechanism of action in NSCLC opens avenues for targeted drug development. However, a critical need remains for quantitative studies to determine the concentration of this compound in Dioscorea bulbifera to standardize its use and ensure efficacy and safety in future therapeutic applications. Further research into the other signaling pathways affected by this compound will also be crucial in understanding the full spectrum of its pharmacological activities and validating its diverse ethnobotanical uses.
References
- 1. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H. Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Diosbulbin C: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diosbulbin C, a natural diterpene lactone extracted from Dioscorea bulbifera L., has emerged as a promising candidate for therapeutic development, particularly in the field of oncology. This technical guide provides an in-depth analysis of the current scientific evidence supporting the potential of this compound as a therapeutic agent. It details the compound's mechanism of action, focusing on its effects on non-small cell lung cancer (NSCLC), and presents key quantitative data from various in vitro studies. Furthermore, this guide offers detailed experimental protocols for the core assays used to evaluate the efficacy of this compound, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and further research.
Introduction
Traditional medicine has long been a source of novel bioactive compounds with therapeutic potential. This compound, derived from the plant Dioscorea bulbifera L., is one such compound that has garnered significant interest for its anti-cancer properties.[1][2] Unlike some of its counterparts, such as Diosbulbin B which is associated with hepatotoxicity, this compound has been predicted to have a favorable safety profile, including a lack of hepatotoxicity and mutagenicity.[1] This, combined with its predicted good water solubility and intestinal absorption, makes it an attractive molecule for drug development.[1][2] This guide will synthesize the current knowledge on this compound, with a focus on its potential as a therapeutic agent for NSCLC.
Mechanism of Action
The primary anti-cancer activity of this compound in NSCLC cells stems from its ability to induce cell cycle arrest at the G0/G1 phase and inhibit cell proliferation.[1][2] This is achieved through the downregulation of key proteins involved in cell cycle progression and DNA synthesis.
Key Molecular Targets
Network pharmacology and molecular docking studies have identified three primary molecular targets of this compound in NSCLC:[1][2]
-
AKT1 (Protein Kinase B): A serine/threonine kinase that plays a crucial role in cell survival and proliferation.
-
DHFR (Dihydrofolate Reductase): An enzyme essential for the synthesis of purines, pyrimidines, and several amino acids, and a well-established target for cancer chemotherapy.
-
TYMS (Thymidylate Synthase): An enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
This compound has been shown to downregulate the expression and/or activation of these three proteins, thereby disrupting critical cellular processes for cancer cell growth.[1][2]
Signaling Pathway
The downregulation of AKT, DHFR, and TYMS by this compound initiates a cascade of events that ultimately leads to G0/G1 phase cell cycle arrest. This involves the subsequent downregulation of key cell cycle regulatory proteins, including:
-
CDK4 (Cyclin-Dependent Kinase 4)
-
CDK6 (Cyclin-Dependent Kinase 6)
-
Cyclin D1
-
Cyclin E2
-
p-RB (Phosphorylated Retinoblastoma protein)
The following diagram illustrates the proposed signaling pathway of this compound in NSCLC cells.
Quantitative Data
The anti-cancer effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Human Non-Small Cell Lung Cancer | 100.2[1] |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9[1] |
| HELF | Normal Human Embryonic Lung Fibroblast | 228.6[1] |
The relatively high IC50 value in normal lung cells suggests a degree of selectivity for cancer cells.
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
After 48 hours of treatment, a significant increase in the proportion of cells in the G0/G1 phase was observed in both A549 and H1299 cell lines treated with this compound compared to the control group.[1]
| Cell Line | Treatment | % of Cells in G0/G1 Phase |
| A549 | Control | Data not specified |
| 100 µM this compound | Significantly Increased[1] | |
| 200 µM this compound | Significantly Increased[1] | |
| 300 µM this compound | Significantly Increased[1] | |
| NCI-H1299 | Control | Data not specified |
| 100 µM this compound | Significantly Increased[1] | |
| 200 µM this compound | Significantly Increased[1] | |
| 300 µM this compound | Significantly Increased[1] |
Table 3: Molecular Docking Interaction Energies
| Protein Target | PDB ID | -CDOCKER_Interaction_Energy (kcal/mol) |
| AKT | 4gv1 | 49.1404[1] |
| DHFR | 1kmv | 47.0942[1] |
| TYMS | 3gh0 | 72.9033[1] |
Higher negative values indicate a stronger binding affinity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.
Cell Culture
-
Cell Lines: A549 (human non-small cell lung cancer) and NCI-H1299 (human non-small cell lung cancer) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
CCK-8 Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed A549 and NCI-H1299 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Procedure:
-
Plate A549 and H1299 cells in 10 cm dishes at a density of 5 × 10³ cells per well.[1]
-
Treat cells with 100 µM and 200 µM this compound for 48 hours.[1]
-
Replace the medium with fresh complete growth medium and culture for 10 days.[1]
-
Fix the colonies with a 4% fixative solution.[1]
-
Stain the colonies with a 0.1% crystal violet solution.[1]
-
Image and count the number of colonies.
-
EdU (5-ethynyl-2'-deoxyuridine) Assay
This assay measures DNA synthesis and cell proliferation.
-
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat cells with different concentrations of this compound for 48 hours.
-
Add EdU to the cell culture and incubate for 2 hours.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.
-
Perform the click reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the nuclei with Hoechst 33342.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat A549 and H1299 cells with 100 µM, 200 µM, and 300 µM of this compound for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This method is used to detect the expression levels of specific proteins.
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AKT, p-AKT, DHFR, TYMS, CDK4, CDK6, Cyclin D1, Cyclin E2, p-RB, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Molecular Docking
This computational technique predicts the binding affinity and interaction between a ligand (this compound) and a protein target.
-
Software: Discovery Studio 2019[1]
-
Procedure:
-
Obtain the 3D structures of the target proteins (AKT, DHFR, TYMS) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of this compound.
-
Define the binding site on the target proteins.
-
Perform the docking using the CDOCKER protocol.
-
Analyze the docking poses and calculate the interaction energies.
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for investigating the anti-cancer effects of this compound.
Future Directions
While the current in vitro data for this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key future directions include:
-
In Vivo Studies: Conducting xenograft studies in animal models to evaluate the anti-tumor efficacy, pharmacokinetics, and optimal dosing of this compound in a living system.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.
-
Mechanism of Target Downregulation: Elucidating the precise molecular mechanisms by which this compound downregulates the expression of AKT, DHFR, and TYMS.
-
Broader Anti-Cancer Spectrum: Evaluating the efficacy of this compound against a wider range of cancer cell lines to determine its broader applicability.
Conclusion
This compound presents a compelling case as a potential therapeutic agent for the treatment of non-small cell lung cancer. Its mechanism of action, centered on the induction of G0/G1 cell cycle arrest through the downregulation of key cellular proliferation and survival pathways, is well-supported by in vitro evidence. The compound's favorable predicted ADMET properties further enhance its drug development potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the journey to translate this promising natural product into a clinically effective therapy.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Diosbulbin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C, a clerodane-type diterpenoid isolated from the tubers of Dioscorea bulbifera, is emerging as a compound of significant interest in early-stage drug discovery. While its sibling compound, Diosbulbin B, has been more extensively studied for both its therapeutic and toxicological properties, recent research has begun to illuminate the unique bioactivities of this compound. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-cancer properties. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols to facilitate further research and development.
Core Bioactivity: Anticancer Effects in Non-Small Cell Lung Cancer
The most detailed early-stage research on this compound has centered on its effects against non-small cell lung cancer (NSCLC). Studies have demonstrated its ability to inhibit cancer cell proliferation through the induction of cell cycle arrest and modulation of key signaling pathways.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data from in vitro studies on the bioactivity of this compound.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Human Non-Small Cell Lung Cancer | 100.2[1] | 48 | CCK-8 |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9[1] | 48 | CCK-8 |
| HELF | Human Embryonic Lung Fibroblast | 228.6[1] | 48 | CCK-8 |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells (48h treatment)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 100 µM this compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | |
| 200 µM this compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | |
| NCI-H1299 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 100 µM this compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | |
| 200 µM this compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Table 3: Predicted Toxicological Profile of this compound
| Parameter | Prediction | Value |
| Hepatotoxicity | No | - |
| Oral LD50 (rat) | - | 1.11 g/kg[1] |
Note: The quantitative data for cell cycle distribution and apoptosis from the primary study by Zhu et al. (2023) were not available in the accessed abstracts and search results. Accessing the full-text and supplementary materials of this study is recommended for a complete dataset.
Mechanism of Action: Signaling Pathways and Molecular Targets
Early research indicates that this compound exerts its anticancer effects primarily by inducing G0/G1 phase cell cycle arrest in NSCLC cells.[1] This is achieved through the downregulation of key proteins involved in cell cycle progression and proliferation.
PI3K/Akt Signaling Pathway
A central mechanism of action for this compound is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. By downregulating the phosphorylation of Akt (p-AKT), this compound effectively dampens this pro-survival signaling cascade.[1]
Downstream Effectors of Cell Cycle Control
The inhibition of the PI3K/Akt pathway by this compound leads to the downregulation of several key proteins that govern the G1 to S phase transition of the cell cycle:[1]
-
Cyclin-Dependent Kinases (CDK4 and CDK6): These enzymes are crucial for progression through the G1 phase.
-
Cyclins (Cyclin D1 and Cyclin E2): These proteins partner with CDKs to activate them.
-
Thymidylate Synthase (TYMS) and Dihydrofolate Reductase (DHFR): These enzymes are involved in nucleotide synthesis, which is essential for DNA replication in the S phase.[1]
The coordinated downregulation of these proteins effectively halts the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound on cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, NCI-H1299, HELF) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (typically a serial dilution) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound for 24-48 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Analysis: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).
EdU (5-ethynyl-2'-deoxyuridine) Assay
This assay measures DNA synthesis and is a direct measure of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with this compound as described for the CCK-8 assay.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide and incubate with the cells for 30 minutes in the dark.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as Hoechst 33342.
-
Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Other Potential Bioactivities and Future Directions
While the anti-cancer effects of this compound are the most well-documented to date, preliminary data and the activities of related compounds suggest other potential therapeutic avenues worth exploring.
Hepatotoxicity
Diosbulbin B is known to exhibit significant hepatotoxicity, which has limited its clinical development.[2][3][4] In contrast, computational predictions for this compound suggest no hepatotoxicity and a relatively high oral LD50 of 1.11 g/kg in rats.[1] However, these are predictions, and rigorous experimental validation using in vivo models is crucial to confirm the safety profile of this compound.
Anti-inflammatory and Antioxidant Effects
The broader class of compounds from Dioscorea bulbifera has been reported to possess anti-inflammatory and antioxidant properties. While specific quantitative data for this compound is currently lacking in the reviewed literature, these are promising areas for future investigation. Standard assays to explore these activities would include:
-
Anti-inflammatory: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, and analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) via ELISA or qPCR.
-
Antioxidant: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and measurement of intracellular reactive oxygen species (ROS) production.
Conclusion
Early-stage research on this compound has revealed promising bioactivity, particularly its ability to inhibit the proliferation of non-small cell lung cancer cells through the induction of G0/G1 cell cycle arrest. The mechanism appears to be mediated by the downregulation of the PI3K/Akt signaling pathway and key cell cycle regulatory proteins. The initial safety predictions for this compound are favorable, suggesting a potentially better therapeutic window compared to its more toxic analogue, Diosbulbin B.
However, the field is still in its infancy. Further research is needed to:
-
Obtain more comprehensive quantitative data on its effects on apoptosis and cell cycle distribution.
-
Experimentally validate its predicted low toxicity, especially hepatotoxicity, in vivo.
-
Explore its potential anti-inflammatory, antioxidant, and other bioactivities in a range of in vitro and in vivo models.
-
Elucidate the full spectrum of its molecular targets and signaling pathway interactions.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the scientific community continues to unravel the therapeutic potential of this compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth arrest and apoptosis via caspase activation of dioscoreanone in human non-small-cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction of Diosbulbin C from Dioscorea bulbifera
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diosbulbin C, a clerodane-type diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has garnered significant interest within the scientific community.[1][2] This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The outlined methodologies are based on established techniques for the isolation of similar compounds from Dioscorea species.
Recent studies have highlighted the pharmacological potential of this compound, particularly its anticancer properties. It has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest.[1][3][4] This is achieved through the downregulation of key proteins in the AKT signaling pathway, including AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][4] The promising bioactivity of this compound underscores the importance of robust and efficient extraction and purification protocols to facilitate further research and development.
This protocol details methods for solvent extraction from prepared plant material, followed by purification using silica gel column chromatography. Additionally, a method for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is provided, adapted from methodologies for similar compounds.
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Tubers of Dioscorea bulbifera should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Washing and Drying: Thoroughly wash the collected tubers with water to remove any soil and debris. Subsequently, the tubers should be air-dried at room temperature or in a well-ventilated oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Grinding: Once completely dry, grind the tubers into a fine powder using a mechanical grinder. The powdered material should be passed through a sieve to ensure a uniform particle size, which enhances extraction efficiency. Store the powdered material in an airtight container in a cool, dry place.
Extraction of this compound
The selection of the extraction solvent is a critical step, as it directly influences the yield and purity of the target compound. Acetone and ethanol have been reported as effective solvents for the extraction of diterpenoids from Dioscorea species.
Table 1: Comparison of Extraction Methods and Solvents for this compound
| Extraction Method | Solvent | Key Parameters | Advantages | Disadvantages |
| Maceration | 95% Ethanol | Room temperature, 72 hours, solid-to-solvent ratio of 1:4 (w/v) | Simple, requires minimal specialized equipment. | Time-consuming, may result in lower extraction efficiency. |
| Reflux Extraction | Acetone | Boiling point of the solvent, 2-3 hours, 2 extraction cycles | More efficient than maceration due to elevated temperature. | Requires specialized glassware, potential for degradation of heat-sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol or Acetone | 40-50 kHz, 30-60 minutes, room temperature | Reduced extraction time, increased efficiency, lower solvent consumption. | Requires an ultrasonic bath or probe. |
Protocol for Reflux Extraction (Recommended):
-
Place 100 g of powdered Dioscorea bulbifera tuber into a round-bottom flask.
-
Add 500 mL of acetone to the flask.
-
Set up a reflux apparatus and heat the mixture to the boiling point of acetone.
-
Maintain the reflux for 3 hours with occasional stirring.
-
Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue with fresh acetone for another 3 hours to ensure complete extraction.
-
Combine the filtrates from both extraction cycles.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.
Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Use a glass column packed with silica gel (100-200 mesh) as the stationary phase. The amount of silica gel should be approximately 50 times the weight of the crude extract.
-
Wet pack the column with the initial mobile phase solvent (e.g., n-hexane).
-
-
Sample Loading:
-
Dissolve the crude acetone extract in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the prepared sample onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., of n-hexane:ethyl acetate).
-
The specific gradient will need to be optimized based on the separation observed.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation of compounds using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).
-
Combine the fractions that contain the pure this compound based on the TLC analysis.
-
-
Crystallization:
-
Concentrate the combined pure fractions under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or acetone) and allow it to crystallize.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals of this compound in a desiccator.
-
Quantification of this compound by UPLC-MS/MS
This method is adapted from a validated protocol for the quantification of Diosbulbin B and will require optimization and validation for this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a pure standard.
Standard Curve Preparation:
-
Prepare a series of standard solutions of purified this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Inject each standard solution into the UPLC-MS/MS system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
Sample Analysis:
-
Accurately weigh a known amount of the extracted sample and dissolve it in a known volume of solvent.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the UPLC-MS/MS system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: this compound signaling pathway in NSCLC cells.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diosbulbin C using High-Performance Liquid Chromatography (HPLC)
Introduction
Diosbulbin C is a diterpenoid lactone isolated from the tubers of Dioscorea bulbifera. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-tumor effects.[1][2] As research into the therapeutic applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk material and plant extracts.
Analytical Method
The chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution system. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Chromatographic Conditions:
| Parameter | Recommended Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-47% B; 15-25 min: 47% B; 25-35 min: 47-60% B; 35-50 min: 60-90% B; 50-60 min: 90-100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 65 minutes |
Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (from Dioscorea bulbifera tubers)
-
Drying and Grinding: Air-dry the tubers of Dioscorea bulbifera at room temperature and then grind them into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material into a flask. Add 50 mL of 95% ethanol and perform maceration for 72 hours at room temperature with occasional shaking.[3]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 60°C.
-
Reconstitution: Reconstitute the dried extract in 10 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Standard Curve Generation: Inject 10 µL of each working standard solution in triplicate.
-
Sample Analysis: Inject 10 µL of the prepared sample solutions in triplicate.
-
Data Analysis: Record the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation Protocol
-
Linearity: Analyze the working standard solutions at six different concentrations. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Precision:
-
Intra-day Precision: Analyze six replicates of three different concentrations (low, medium, and high) on the same day.
-
Inter-day Precision: Analyze the same three concentrations on three different days. The relative standard deviation (%RSD) for both should be less than 2%.
-
-
Accuracy (Recovery): Perform a standard addition method by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels. The recovery should be between 98.0% and 102.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | 15234, 15489, 15367 | 15363 | 0.83 |
| 5 | 76543, 77123, 76890 | 76852 | 0.38 |
| 10 | 154321, 155678, 154990 | 154996 | 0.44 |
| 25 | 389765, 391234, 390543 | 390514 | 0.19 |
| 50 | 785432, 788901, 786543 | 786959 | 0.22 |
| 100 | 1587654, 1592345, 1589987 | 1589995 | 0.15 |
Table 2: Precision and Accuracy Data for this compound Quantification
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) | Accuracy (Recovery %) |
| 5 | 1.2 | 1.5 | 99.5 |
| 25 | 0.8 | 1.1 | 101.2 |
| 50 | 0.6 | 0.9 | 98.9 |
Conclusion
The described HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. This application note and the accompanying protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising natural compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
Application Notes and Protocols for Determining the Effects of Diosbulbin C on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Diosbulbin C on cancer cells using a cell viability assay. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Introduction
This compound, a diterpenoid lactone extracted from Dioscorea bulbifera, has demonstrated potential as an anti-cancer agent. Studies have shown that this compound can inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest[1][2]. This effect is attributed to its ability to downregulate the expression and activation of key proteins involved in cell survival and proliferation, including AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS)[1][2]. The PI3K/AKT signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its inhibition is a key strategy in cancer therapy. DHFR and TYMS are essential enzymes for nucleotide synthesis, and their inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis.
This document provides a comprehensive protocol for evaluating the in vitro efficacy of this compound by determining its effect on cell viability.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, providing a reference for dose-range finding studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Normal Lung Fibroblast | 228.6 | [1] |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines the steps to determine the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., A549 or H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 300 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 48 hours in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified incubator, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Cell Viability Assay Workflow
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Proteins Modulated by Diosbulbin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of Diosbulbin C on protein expression, with a focus on Western blot analysis. This compound, a natural compound extracted from Dioscorea bulbifera, has demonstrated significant anti-cancer properties, primarily by inducing cell cycle arrest. This document outlines the key proteins and signaling pathways affected by this compound and provides detailed protocols for their analysis.
Key Proteins and Signaling Pathways Affected by this compound
This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest.[1][2] This is achieved through the downregulation of several key proteins involved in cell cycle progression and cellular signaling. Western blot analysis has been a crucial technique in elucidating these mechanisms.
The primary signaling pathway implicated in the action of this compound is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and growth. This compound treatment leads to a significant decrease in the expression and activation of Akt.[1][2]
Furthermore, this compound affects the expression of proteins directly involved in cell cycle control. Key among these are:
-
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS): These enzymes are crucial for nucleotide synthesis and are targeted by some chemotherapeutic agents. This compound has been found to downregulate their expression.[1][2]
-
Cyclin-Dependent Kinases (CDK4 and CDK6) and Cyclins (Cyclin D1 and Cyclin E2): These protein complexes are fundamental drivers of the G1 phase of the cell cycle. Their downregulation by this compound contributes to the observed G0/G1 arrest.[1][2]
-
Retinoblastoma Protein (pRb): A key tumor suppressor, its phosphorylation state is critical for cell cycle progression. This compound treatment leads to a decrease in the phosphorylated form of Rb (p-RB).[1][2]
While this compound can induce apoptosis at high concentrations, its primary anti-proliferative effect in NSCLC cells appears to be mediated through cell cycle arrest.[1]
Quantitative Data Summary
The following table summarizes the observed changes in protein expression in non-small cell lung cancer (NSCLC) cells (A549 and NCI-H1299) following treatment with this compound, as determined by Western blot analysis. The data is presented qualitatively based on reported significant decreases in protein levels.
| Protein Target | Cell Line(s) | Treatment Condition | Observed Effect | Reference |
| p-Akt (phosphorylated Akt) | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| Akt (total Akt) | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| DHFR | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| TYMS | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| CDK4 | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| CDK6 | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| Cyclin D1 | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| Cyclin E2 | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
| p-RB (phosphorylated Rb) | A549, NCI-H1299 | 100 µM and 200 µM this compound for 48h | Downregulation | [1][2] |
Experimental Protocols
Western Blot Protocol for Analysis of this compound-Treated Cells
This protocol provides a detailed methodology for performing Western blot analysis to investigate the effect of this compound on the expression of target proteins in cultured cells, such as A549 or NCI-H1299.
1. Cell Culture and Treatment:
-
Culture A549 or NCI-H1299 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100, 200 µM) for a specified duration (e.g., 48 hours). An untreated control group (0 µM) should always be included.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Example Primary Antibodies: Rabbit anti-Akt, Rabbit anti-p-Akt, Rabbit anti-DHFR, Rabbit anti-TYMS, Rabbit anti-CDK4, Rabbit anti-CDK6, Rabbit anti-Cyclin D1, Rabbit anti-Cyclin E2, Rabbit anti-p-RB, and a loading control such as Rabbit anti-GAPDH or Mouse anti-β-actin.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., GAPDH or β-actin) to correct for loading differences.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: this compound signaling pathway in NSCLC cells.
References
Application Notes and Protocols for Gene Expression Analysis of Diosbulbin C using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C, a diterpenoid lactone isolated from the rhizomes of Dioscorea bulbifera, has garnered significant interest in the field of oncology for its potential anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for utilizing quantitative real-time polymerase chain reaction (qRT-PCR) to analyze changes in gene expression in response to this compound treatment. The focus is on key target genes and signaling pathways implicated in its mechanism of action, particularly in non-small cell lung cancer (NSCLC).
Recent studies have demonstrated that this compound can inhibit the proliferation of NSCLC cells by inducing G0/G1 phase cell cycle arrest.[1][3] This biological effect is attributed to the downregulation of key genes involved in cell cycle progression and survival, including AKT1, DHFR, and TYMS.[1][2][3] While this compound can also induce apoptosis at higher concentrations, its primary effect appears to be on cell cycle regulation.[1]
Quantitative RT-PCR is a highly sensitive and specific technique for measuring gene expression levels, making it an invaluable tool for elucidating the molecular mechanisms of action of natural products like this compound in drug discovery and development.[5][6]
Key Target Genes and Signaling Pathways
This compound has been shown to modulate the expression of several genes critical for cancer cell proliferation and survival. The primary signaling pathway affected is the PI3K/AKT pathway, which plays a central role in cell cycle progression.
Table 1: Key Target Genes of this compound and Their Functions
| Gene | Function | Effect of this compound |
| AKT1 | A serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. | Downregulation |
| DHFR | Dihydrofolate reductase, an enzyme crucial for the synthesis of purines, pyrimidines, and amino acids. | Downregulation |
| TYMS | Thymidylate synthase, an enzyme that catalyzes the methylation of dUMP to dTMP, a precursor for DNA synthesis. | Downregulation |
| Bax | A pro-apoptotic member of the Bcl-2 family of proteins. | Upregulation (at higher concentrations) |
| Bcl-2 | An anti-apoptotic member of the Bcl-2 family of proteins. | Downregulation (at higher concentrations) |
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on gene expression using qRT-PCR.
Cell Culture and this compound Treatment
-
Cell Lines: A549 and NCI-H1299 (human non-small cell lung cancer cell lines) are commonly used.[1][3]
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours).[1] Include a vehicle control (DMSO) group.
-
RNA Extraction
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript II RT).[7][8]
-
In a typical reaction, combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers.
-
Incubate at 65°C for 5 minutes and then place on ice.
-
Add the reverse transcription reaction mix containing reaction buffer, dNTPs, and reverse transcriptase.
-
Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[7]
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design primers for the target genes (AKT1, DHFR, TYMS, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should be designed to amplify a product of 100-200 bp.
-
Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM), and the diluted cDNA template.[7]
-
Perform the reactions in triplicate in a real-time PCR system.
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Data Presentation
The quantitative data from the qRT-PCR analysis should be summarized in a clear and structured table for easy comparison.
Table 2: Relative Gene Expression of Target Genes in NSCLC Cells Treated with this compound (48h)
| Treatment Group | Relative AKT1 mRNA Expression (Fold Change) | Relative DHFR mRNA Expression (Fold Change) | Relative TYMS mRNA Expression (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | Value | Value | Value |
| This compound (10 µM) | Value | Value | Value |
| This compound (20 µM) | Value | Value | Value |
Note: The "Value" placeholders should be replaced with the actual experimental data. A value less than 1.0 indicates downregulation, while a value greater than 1.0 indicates upregulation.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for analyzing gene expression changes induced by this compound using qRT-PCR.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative real time polymerase chain reaction in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 8. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
Application Notes and Protocols for In Vitro Experimental Design of Diosbulbin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C, a natural diterpene lactone isolated from Dioscorea bulbifera, has demonstrated notable anti-proliferative effects, particularly in non-small cell lung cancer (NSCLC) cells.[1][2][3][4] These application notes provide a comprehensive guide for the in vitro investigation of this compound, detailing its mechanism of action and providing standardized protocols for key experiments. The primary mode of action of this compound involves the induction of G0/G1 phase cell cycle arrest, leading to an inhibition of cancer cell proliferation.[1][2][3] This is potentially mediated through the downregulation of the AKT signaling pathway and key enzymes involved in nucleotide synthesis, dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[1][2] While it can induce apoptosis at higher concentrations, its predominant effect appears to be cytostatic rather than cytotoxic.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting critical cellular processes. It has been shown to inhibit the proliferation of NSCLC cell lines, A549 and H1299, by inducing cell cycle arrest at the G0/G1 phase.[1][2] This arrest is associated with the downregulation of key proteins that drive cell cycle progression, including CDK4, CDK6, Cyclin D1, and Cyclin E2, as well as the phosphorylation of the retinoblastoma protein (p-RB).[1] The upstream mechanism is linked to the suppression of the PI3K/AKT signaling pathway, a crucial regulator of cell survival and proliferation.[1] Furthermore, this compound is predicted to target DHFR and TYMS, enzymes essential for DNA synthesis, further contributing to the halt in cell proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µM) after 48h |
| A549 | Human Non-Small Cell Lung Cancer | 100.2[1] |
| H1299 | Human Non-Small Cell Lung Cancer | 141.9[1] |
| HELF | Human Embryonic Lung Fibroblast | 228.6[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 and H1299 Cells (48h treatment)
| Treatment Group | Percentage of Cells in G0/G1 Phase |
| Control | Data not explicitly quantified in the provided search results |
| This compound (100 µM) | Significantly increased[1] |
| This compound (200 µM) | Significantly increased[1] |
| This compound (300 µM) | Significantly increased[1] |
Note: Specific percentages were not available in the search results, but a significant, dose-dependent increase in the G0/G1 population was reported.
Table 3: Apoptosis Induction by this compound in NSCLC Cells
| Treatment Condition | Observation |
| High Concentrations | Induction of apoptosis observed[1] |
| Lower Concentrations | Apoptosis induction is not the predominant effect[1] |
Note: Quantitative data on the percentage of apoptotic cells were not detailed in the provided search results.
Experimental Protocols
Here are detailed protocols for the in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
A549, H1299, and HELF cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture A549, H1299, and HELF cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in 100 µL of medium into 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium. The final concentrations should range from 0 to 400 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
A549 and H1299 cells
-
6-well plates
-
This compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 100, 200, 300 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the extent of apoptosis induced by this compound.
Materials:
-
A549 and H1299 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates as described for the cell cycle analysis.
-
Treat the cells with desired concentrations of this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blotting
This protocol is for analyzing the expression of key proteins in the signaling pathways affected by this compound.
Materials:
-
A549 and H1299 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AKT, anti-p-AKT, anti-DHFR, anti-TYMS, anti-CDK4, anti-CDK6, anti-Cyclin D1, anti-Cyclin E2, anti-p-RB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Visualizations
Caption: Proposed signaling pathway of this compound in NSCLC cells.
Caption: In vitro experimental workflow for evaluating this compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
Animal models for studying Diosbulbin C effects in vivo
Application Notes and Protocols for Researchers
Introduction
Diosbulbin C is a diterpene lactone isolated from Dioscorea bulbifera, a plant used in traditional medicine that is also known for its potential hepatotoxicity. Research into this compound is exploring its potential therapeutic applications, particularly in oncology, while also seeking to understand its toxicological profile. This document provides detailed application notes and protocols for establishing and utilizing animal models to study the in vivo effects of this compound. Given the limited direct in vivo data on this compound, many of the proposed methodologies are adapted from extensive studies on the structurally related and more thoroughly investigated compound, Diosbulbin B, also found in Dioscorea bulbifera.
Animal Models
The most commonly used animal models for studying the in vivo effects of Diosbulbins are rodents, specifically mice and rats. The choice of species and strain may depend on the specific research question.
-
Mice: C57BL/6 and ICR mice are frequently used for hepatotoxicity studies of Dioscorea bulbifera extracts and Diosbulbin B. These models are well-characterized and suitable for assessing liver injury through biochemical and histopathological analysis. For oncology studies, immunodeficient mouse models, such as nude mice or NOD-scid mice, are required for xenograft studies using human cancer cell lines.
-
Rats: Sprague-Dawley and Wistar rats are also used for toxicological and pharmacokinetic studies. Rats are a larger model, which can be advantageous for serial blood sampling.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on Diosbulbin B and predictive data for this compound. This data can serve as a reference for dose selection and expected outcomes in new in vivo studies of this compound.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Predicted LD50 | Reference |
| This compound | Rat | Oral | - | 1.11 g/kg | [1] |
Table 2: Biochemical Markers of Hepatotoxicity (from Diosbulbin B studies)
| Animal Model | Compound | Dose | Duration | ALT | AST | ALP | Reference |
| Mice | Diosbulbin B | 16, 32, 64 mg/kg | 12 days | Increased | Increased | Increased | |
| Mice | D. bulbifera extract | 80, 160, 320, 480 mg/kg | 14 days | Increased | Increased | - | [2] |
ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase
Table 3: Oxidative Stress Markers in Liver Tissue (from Diosbulbin B studies)
| Animal Model | Compound | Dose | MDA | GSH | SOD Activity | CAT Activity | GPx Activity | Reference |
| Mice | Diosbulbin B | 16, 32, 64 mg/kg | Increased | Decreased | Decreased | Decreased | Decreased | |
| Mice | D. bulbifera extract | 80, 160, 320, 480 mg/kg | Increased | Decreased | Decreased | - | Decreased | [2] |
MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide dismutase; CAT: Catalase; GPx: Glutathione peroxidase
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Hepatotoxicity in Mice
This protocol is adapted from studies on Diosbulbin B-induced liver injury.
1. Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Acclimatization: 1 week prior to the experiment.
2. Materials:
-
This compound
-
Vehicle: 0.5% Sodium carboxymethyl cellulose (CMC-Na) or 5% polyethylene glycol 400 in saline.
-
Gavage needles
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10% neutral buffered)
-
RNA stabilization solution (e.g., RNAlater)
3. Experimental Design:
-
Divide mice into at least four groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Group 2: Low-dose this compound
-
Group 3: Mid-dose this compound
-
Group 4: High-dose this compound
-
-
Dose selection should be based on the predicted LD50 and preliminary dose-ranging studies. A suggested starting range could be 50, 100, and 200 mg/kg.
-
Administer this compound or vehicle via oral gavage once daily for 14 consecutive days.
4. Sample Collection and Analysis:
-
Body Weight: Monitor and record body weight daily.
-
Blood Collection: At the end of the treatment period, anesthetize mice and collect blood via cardiac puncture.
-
Serum Biochemistry: Centrifuge blood to obtain serum. Analyze for liver injury markers: ALT, AST, and ALP.
-
Tissue Collection: Euthanize mice and perform necropsy. Collect the liver and weigh it.
-
A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for oxidative stress marker analysis (MDA, GSH, SOD, CAT, GPx) and molecular analysis (qRT-PCR, Western blotting).
-
A small piece can be placed in an RNA stabilization solution for gene expression studies.
-
Protocol 2: Evaluation of Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
This protocol is for assessing the potential anti-cancer effects of this compound.
1. Animal Model:
-
Species: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Acclimatization: 1 week prior to tumor cell inoculation.
2. Materials:
-
Human non-small cell lung cancer (NSCLC) cell line (e.g., A549 or NCI-H1299)
-
Matrigel
-
This compound
-
Vehicle (as in Protocol 1)
-
Calipers
-
Anesthetic
3. Experimental Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 5 x 10^6 NSCLC cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined by toxicity studies)
-
Group 3: Positive control (a standard chemotherapy agent for NSCLC)
-
-
Drug Administration: Administer treatments via oral gavage daily for a specified period (e.g., 21 days).
-
Efficacy Endpoints:
-
Monitor tumor volume 2-3 times per week.
-
Record body weight to assess toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be processed for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and molecular analysis to investigate the mechanism of action.
-
Visualization of Signaling Pathways and Workflows
Diagram 1: Proposed Signaling Pathway for this compound Anti-Cancer Activity
Caption: Proposed mechanism of this compound's anti-cancer effects.
Diagram 2: Experimental Workflow for Hepatotoxicity Study
Caption: Workflow for assessing this compound-induced hepatotoxicity.
Diagram 3: Postulated Pathway of Diosbulbin-Induced Hepatotoxicity
Caption: Postulated pathway of Diosbulbin-induced liver injury.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the hepatotoxicity induced by Dioscorea bulbifera L. rhizome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Simulation of Diosbulbin C with Target Proteins
Introduction
Diosbulbin C is a natural diterpene lactone extracted from Dioscorea bulbifera L., a plant used in traditional Chinese medicine.[1] Recent studies have highlighted its potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC), where it has been shown to inhibit cell proliferation and induce cell cycle arrest.[1][2] Molecular docking is a crucial computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein target).[3][4] This application note provides a detailed protocol for performing molecular docking simulations of this compound with its identified protein targets, offering insights into its mechanism of action for researchers in drug discovery and development.
Identified Target Proteins for this compound
Network pharmacology combined with molecular docking has identified several key protein targets for this compound in the context of NSCLC. The primary targets that play a crucial role in cell cycle progression and proliferation are:
-
AKT1 (Protein Kinase B): A key component of the PI3K/AKT signaling pathway, which is vital for cell survival and proliferation.[2]
-
DHFR (Dihydrofolate Reductase): An enzyme involved in the synthesis of nucleic acids and amino acids, essential for cell growth.[2]
-
TYMS (Thymidylate Synthase): A critical enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.[2]
By interacting with these targets, this compound is thought to downregulate their expression or activation, leading to G0/G1 phase cell cycle arrest and the inhibition of cancer cell growth.[1][2]
Quantitative Data Summary: Binding Affinities
Molecular docking simulations quantify the binding affinity between a ligand and a protein, typically expressed as a binding energy score. The following table summarizes the reported interaction energies for this compound with its key targets, as determined using the CDOCKER protocol in Discovery Studio.[2] A more negative energy value indicates a stronger and more stable binding interaction.
| Target Protein | PDB ID | -CDOCKER Interaction Energy (kcal/mol) |
| AKT1 | 4gv1 | 49.1404 |
| DHFR | 1kmv | 47.0942 |
| TYMS | 3gh0 | 72.9033 |
Data sourced from Zhu et al., 2023.[2]
Proposed Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by targeting key proteins involved in cell cycle regulation. The downregulation of AKT1, DHFR, and TYMS disrupts the G1/S transition phase of the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.
Experimental Workflow for Molecular Docking
The following diagram outlines the standard workflow for performing a molecular docking simulation. This process involves preparing the ligand and protein structures, defining the binding site, running the docking simulation, and analyzing the results.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Diosbulbin C: A Guide to Flow Cytometry Analysis of Cell Cycle Arrest
Application Note
Introduction
Diosbulbin C, a natural diterpene lactone extracted from Dioscorea bulbifera L., has emerged as a promising candidate in oncology research. Recent studies have highlighted its potent anti-proliferative effects on non-small cell lung cancer (NSCLC) cells. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to analyze the cell cycle arrest induced by this compound. The methodologies and data presented herein focus on the A549 and NCI-H1299 NSCLC cell lines as model systems.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique for cell cycle analysis.[1] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[1][2] This allows for the discrimination of cells into the different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes). By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the proportion of cells in each phase, thereby elucidating the compound's effect on cell cycle progression.
Mechanism of this compound-Induced Cell Cycle Arrest
This compound has been shown to induce a significant G0/G1 phase cell cycle arrest in A549 and NCI-H1299 NSCLC cells.[1][3][4] This arrest is attributed to the downregulation of key proteins involved in cell cycle progression. The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway and the reduction of enzymes crucial for DNA synthesis. Specifically, this compound treatment leads to a decrease in the expression of phosphorylated AKT (p-AKT), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][3][4] The downregulation of these targets subsequently leads to reduced levels of Cyclin D1, Cyclin E2, Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and phosphorylated Retinoblastoma protein (p-RB), all of which are critical for the G1/S transition.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of A549 and NCI-H1299 cells after 48 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution of A549 Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 55.3 | 30.1 | 14.6 |
| This compound | 100 | 68.2 | 20.5 | 11.3 |
| This compound | 200 | 75.9 | 15.4 | 8.7 |
| This compound | 300 | 82.1 | 10.2 | 7.7 |
Data are representative of studies on the effects of this compound on NSCLC cells.[1]
Table 2: Effect of this compound on Cell Cycle Distribution of NCI-H1299 Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 58.7 | 28.5 | 12.8 |
| This compound | 100 | 70.1 | 19.3 | 10.6 |
| This compound | 200 | 78.4 | 13.1 | 8.5 |
| This compound | 300 | 85.3 | 8.9 | 5.8 |
Data are representative of studies on the effects of this compound on NSCLC cells.[1]
Visualizing the Molecular Mechanism and Experimental Process
To aid in the understanding of the experimental workflow and the underlying signaling pathways, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Detailed Experimental Protocol
Materials and Reagents
-
A549 or NCI-H1299 cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding:
-
Seed A549 or NCI-H1299 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to final concentrations of 100 µM, 200 µM, and 300 µM.[1]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 48 hours.[1]
-
-
Cell Harvesting and Fixation:
-
After 48 hours, aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, CytExpert) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.
-
This application note provides a detailed protocol and the underlying scientific basis for analyzing this compound-induced cell cycle arrest using flow cytometry. The provided data and diagrams offer a clear understanding of the expected outcomes and the molecular mechanisms involved. This methodology is a valuable tool for researchers investigating the anti-cancer properties of this compound and similar compounds, facilitating the advancement of novel cancer therapeutics.
References
Application Notes and Protocols for Diosbulbin C Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C is a diterpene lactone isolated from the tubers of Dioscorea bulbifera. It has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anti-tumor activities. Recent studies have demonstrated its inhibitory effects on non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest.[1][2] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O₇ | |
| Molecular Weight | 362.38 g/mol | |
| CAS Number | 20086-07-1 | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO | [1][3] |
| Predicted Water Solubility | Good | [1][2][3] |
Experimental Protocols
Recommended Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 362.38 g/mol * (1000 mg / 1 g) = 3.62 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.62 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional):
-
If the DMSO used is not from a pre-sterilized source, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is a powerful solvent, ensure filter compatibility to prevent leaching of filter components.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials or microcentrifuge tubes.[4][5]
-
Store the aliquots at -20°C or -80°C for long-term storage.[4][5]
-
Protect the stock solution from light by storing the tubes in a light-blocking container or wrapping them in aluminum foil, as a general precaution for bioactive compounds.
-
Preparation of Working Solutions
Working solutions of this compound are prepared by diluting the high-concentration stock solution into cell culture medium immediately before use.
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution to Working Concentration:
-
For example, to prepare a 100 µM working solution in 1 mL of cell culture medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (100 µM) * (1000 µL)
-
V₁ = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
This results in a final DMSO concentration of 1% in the working solution. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) in the cell culture to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Application to Cells:
-
Add the freshly prepared working solution to your cell cultures. Studies have used this compound at concentrations of 100 µM and 200 µM for 48 hours in NSCLC cell lines.[1] The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and a simplified representation of a signaling pathway potentially affected by this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Potential signaling pathway of this compound in NSCLC cells.[1][2]
Stability and Storage Summary
Proper storage is crucial to maintain the bioactivity of this compound. The following table summarizes the recommended storage conditions.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Powder | N/A | -20°C | Up to several years | Keep in a dry, dark place. |
| Stock Solution | DMSO | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[5] |
| Thawed Aliquot | DMSO | 4°C | Up to 2 weeks | [4] |
| Working Solution | Cell Culture Medium | 37°C | Use immediately | Prepare fresh for each experiment. |
Disclaimer: These protocols and recommendations are based on currently available scientific literature. Researchers should always consult the manufacturer's instructions for specific product handling and safety information. It is also advisable to perform preliminary experiments to determine the optimal conditions for your specific cell lines and experimental assays.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dbaitalia.it [dbaitalia.it]
- 5. medchemexpress.cn [medchemexpress.cn]
Application of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC) Research: Notes and Protocols
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1][2] Diosbulbin C, a natural diterpene lactone extracted from Dioscorea bulbifera L., has emerged as a promising bioactive compound with significant anti-cancer properties.[1][2] Recent studies have demonstrated its potential in inhibiting the proliferation of NSCLC cells by inducing cell cycle arrest.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on NSCLC.
Mechanism of Action
This compound exerts its anti-proliferative effects on NSCLC cells primarily by inducing G0/G1 phase cell cycle arrest.[1][2][3][4] The proposed mechanism involves the downregulation of key proteins and signaling pathways that are critical for cell cycle progression. The potential molecular targets of this compound in NSCLC have been identified as AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2][3][4] By downregulating the expression and/or activation of these targets, this compound disrupts the cellular machinery required for DNA synthesis and cell division, leading to a halt in the G0/G1 phase of the cell cycle.[1][2][3] While it can induce apoptosis at high concentrations, its primary effect appears to be cytostatic through cell cycle arrest.[3]
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in NSCLC cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| A549 | 48 | Data not explicitly provided, but dose-dependent suppression observed. |
| NCI-H1299 | 48 | Data not explicitly provided, but dose-dependent suppression observed. |
Note: The primary source observes a dose-dependent suppression of cell viability in A549 and NCI-H1299 cells after 48 hours of treatment with this compound, though specific IC50 values are not stated in the provided text.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 0 | Baseline | Baseline | Baseline |
| Varies | Increased | Decreased | No significant change | |
| NCI-H1299 | 0 | Baseline | Baseline | Baseline |
| Varies | Increased | Decreased | No significant change |
Note: The provided research indicates a significant G0/G1 phase cell cycle arrest in both A549 and NCI-H1299 cells treated with this compound.[1][2][3][4] Precise percentage values were not detailed in the source material.
Table 3: Effect of this compound on Protein Expression in NSCLC Cells
| Target Protein | Change in Expression/Activation | Method of Detection |
| p-AKT | Decreased | Western Blot |
| AKT | No significant change | Western Blot |
| DHFR | Decreased | Western Blot, qRT-PCR |
| TYMS | Decreased | Western Blot, qRT-PCR |
| CDK4 | Decreased | Western Blot |
| CDK6 | Decreased | Western Blot |
| Cyclin D1 | Decreased | Western Blot |
| Cyclin E2 | Decreased | Western Blot |
| p-RB | Decreased | Western Blot |
Note: this compound treatment leads to the downregulation of key proteins involved in cell cycle progression.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the studies investigating the effects of this compound on NSCLC cells.[3][4]
1. Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and NCI-H1299, and Human Embryonic Lung Fibroblast (HELF) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effects of this compound on NSCLC cells.
-
Procedure:
-
Seed A549, NCI-H1299, and HELF cells into 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3. Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of NSCLC cells after this compound treatment.
-
Procedure:
-
Seed A549 and NCI-H1299 cells into 6-well plates at a density of 500 cells/well.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for approximately 14 days, changing the medium every 3 days.
-
When visible colonies form, wash the cells with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.
-
Count the number of colonies containing more than 50 cells.
-
4. EdU (5-ethynyl-2'-deoxyuridine) Assay
-
Objective: To measure DNA synthesis and cell proliferation.
-
Procedure:
-
Seed cells into 6-well plates and allow them to adhere for 24 hours.
-
Treat with various concentrations of this compound for 48 hours.
-
Add EdU solution (diluted 1:1000) to the cell culture and incubate for 2 hours.
-
Fix the cells with 4% formaldehyde and permeabilize with 0.3% Triton X-100 in PBS.
-
Stain the cell nuclei with Hoechst.
-
Visualize and quantify the proliferating cells (EdU-positive) using a fluorescence microscope.
-
5. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed A549 and NCI-H1299 cells into 6-well plates at a density of 3 x 10⁵ cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound for 48 hours.
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
6. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
7. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., DHFR, TYMS).
-
Procedure:
-
Treat cells with this compound for 48 hours.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative expression using the 2-ΔΔCt method.
-
8. Western Blotting
-
Objective: To analyze the protein expression and activation levels of target proteins.
-
Procedure:
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, DHFR, TYMS, CDK4, CDK6, Cyclin D1, Cyclin E2, p-RB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in NSCLC.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound in NSCLC.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Diosbulbin C in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Diosbulbin C, a natural diterpene lactone, in apoptosis induction assays. This document details the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines, outlines key signaling pathways involved, and provides detailed protocols for essential experimental procedures.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across different cancer cell lines, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 48 | 100.2[1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 48 | 141.9[1] |
| HELF | Normal Lung Fibroblast | 48 | 228.6[1] |
Note: The higher IC50 value in the normal lung cell line (HELF) suggests a degree of selectivity for cancer cells.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound appears to induce apoptosis through a multi-faceted mechanism primarily involving the inhibition of the PI3K/Akt signaling pathway and the activation of the mitochondrial (intrinsic) apoptosis pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to downregulate the activation of Akt, a key protein in this pathway.[2][3] This inhibition of Akt activity can lead to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.
Caption: this compound inhibits the PI3K/Akt pathway, promoting apoptosis.
Mitochondrial (Intrinsic) Apoptosis Pathway
The mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins. This compound treatment has been associated with an altered Bax/Bcl-2 ratio, favoring the pro-apoptotic protein Bax.[4] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase) is a hallmark of this pathway.
Caption: this compound induces the mitochondrial apoptosis pathway.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 300 µM) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 48 hours).[2]
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[2]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases.
Materials:
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-3/9 Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.
Materials:
-
Caspase-3/9 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase substrate)
-
96-well plate (black for fluorometric, clear for colorimetric)
-
Microplate reader
Protocol:
-
Treat and harvest cells as previously described.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C and transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add 50 µL of 2X reaction buffer to each well.
-
Add 5 µL of the respective caspase substrate (e.g., DEVD-pNA for caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cell Proliferation with Diosbulbin C using the EdU Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosbulbin C, a diterpenoid lactone isolated from the tubers of Dioscorea bulbifera, has garnered significant interest for its potential anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A precise and reliable method for quantifying this anti-proliferative effect is crucial for its development as a therapeutic agent. The 5-ethynyl-2'-deoxyuridine (EdU) assay is a modern and robust method for measuring DNA synthesis and, consequently, cell proliferation. This application note provides a detailed protocol for utilizing the EdU assay to assess the dose-dependent effects of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299.
The EdU assay is based on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA during the S-phase of the cell cycle. Unlike the traditional BrdU assay, the detection of incorporated EdU does not require harsh DNA denaturation steps. Instead, it utilizes a bio-orthogonal "click" chemistry reaction between the ethynyl group of EdU and a fluorescently labeled azide, allowing for a rapid, sensitive, and highly specific detection of proliferating cells. This method is compatible with various detection platforms, including fluorescence microscopy and flow cytometry.
Principle of the EdU Assay
The EdU cell proliferation assay is a two-step process:
-
Incorporation of EdU: Cells are incubated with EdU, which is incorporated into the DNA of actively dividing cells.
-
Detection via Click Chemistry: After fixation and permeabilization, the incorporated EdU is detected by a copper-catalyzed cycloaddition reaction with a fluorescent azide. The resulting fluorescent signal is directly proportional to the level of DNA synthesis and, therefore, cell proliferation.
Experimental Data
Treatment of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H1299, with this compound resulted in a significant, dose-dependent decrease in the percentage of EdU-positive (proliferating) cells.[1] The half-maximal inhibitory concentration (IC50) for cell viability after 48 hours of treatment was determined to be 100.2 µM for A549 cells and 141.9 µM for H1299 cells.[1]
Table 1: Effect of this compound on the Proliferation of A549 Cells (Illustrative Data)
| This compound Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation |
| 0 (Control) | 45.2 | ± 3.1 |
| 50 | 31.5 | ± 2.5 |
| 100 | 18.9 | ± 1.8 |
| 200 | 8.3 | ± 1.1 |
Disclaimer: The data in this table is illustrative and represents a hypothetical significant decrease in EdU-positive cells based on published findings. Actual experimental results may vary.
Table 2: Effect of this compound on the Proliferation of NCI-H1299 Cells (Illustrative Data)
| This compound Concentration (µM) | Percentage of EdU-Positive Cells (%) | Standard Deviation |
| 0 (Control) | 52.8 | ± 4.5 |
| 75 | 38.1 | ± 3.2 |
| 150 | 22.4 | ± 2.7 |
| 300 | 10.6 | ± 1.5 |
Disclaimer: The data in this table is illustrative and represents a hypothetical significant decrease in EdU-positive cells based on published findings. Actual experimental results may vary.
Experimental Protocols
This section provides a detailed methodology for assessing the anti-proliferative effects of this compound using the EdU assay with fluorescence microscopy.
Materials and Reagents
-
A549 and NCI-H1299 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
EdU Cell Proliferation Kit (containing EdU solution, fluorescent azide, copper catalyst, and buffers)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 nuclear stain
-
96-well black, clear-bottom microplates
-
Fluorescence microscope
Protocol
-
Cell Seeding:
-
Culture A549 and NCI-H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 50, 100, 200 µM for A549; 0, 75, 150, 300 µM for H1299).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the cells for 48 hours.
-
-
EdU Labeling:
-
Two hours before the end of the this compound treatment, add EdU to each well to a final concentration of 10 µM.
-
Incubate the plate for 2 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Carefully aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells twice with 100 µL of PBS.
-
Permeabilize the cells by adding 100 µL of 0.5% Triton™ X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells twice with 100 µL of PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper catalyst, and reaction buffer.
-
Add 50-100 µL of the click reaction cocktail to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Aspirate the reaction cocktail and wash the cells twice with PBS.
-
Stain the nuclei by adding 100 µL of a DAPI or Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Aspirate the nuclear stain and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
Image the cells using a fluorescence microscope with appropriate filters for the fluorescent azide (e.g., Alexa Fluor™ 488) and the nuclear stain (DAPI/Hoechst).
-
-
Image Analysis:
-
Acquire images from multiple fields per well.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to count the total number of nuclei (DAPI/Hoechst channel) and the number of EdU-positive nuclei (fluorescent azide channel).
-
Calculate the percentage of EdU-positive cells for each condition: (Number of EdU-positive nuclei / Total number of nuclei) x 100
-
Signaling Pathway and Workflow Visualizations
The anti-proliferative effect of this compound in NSCLC cells is associated with the downregulation of the AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) signaling pathways, leading to G0/G1 phase cell cycle arrest.[1]
Caption: this compound inhibits cell proliferation by downregulating AKT, DHFR, and TYMS.
Caption: Workflow for the EdU assay to measure the effects of this compound on cell proliferation.
References
Application Notes and Protocols: Colony Formation Assay with Diosbulbin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This technique is paramount in cancer research to evaluate the effects of cytotoxic agents, radiation, and other anti-cancer compounds on the proliferative capacity of cancer cells.
Diosbulbin C, a diterpenoid lactone extracted from the tubers of Dioscorea bulbifera, has garnered significant interest for its potential anti-tumor activities. These application notes provide a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in inhibiting cancer cell proliferation. The protocol includes information on the mechanism of action of this compound, detailed experimental procedures, data interpretation, and troubleshooting.
Mechanism of Action of this compound
This compound has been shown to impede cancer cell proliferation primarily by inducing cell cycle arrest at the G0/G1 phase[1][2]. This is achieved through the downregulation of key signaling pathways essential for cell growth and division. Specifically, this compound has been reported to inhibit the AKT signaling pathway and downregulate the expression of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS)[1][2]. The inhibition of these pathways disrupts nucleotide synthesis and cell cycle progression, ultimately leading to a reduction in the clonogenic survival of cancer cells.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on different cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time | Effect on Colony Formation | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 100, 200 | 48 hours (treatment), then 10 days (culture) | Significant inhibition | 100.2 | [1] |
| H1299 | Non-small cell lung cancer | 100, 200 | 48 hours (treatment), then 10 days (culture) | Significant inhibition | 141.9 | [1] |
Experimental Protocols
Materials and Reagents
-
Cancer cell lines of interest (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Hemocytometer or automated cell counter
Experimental Workflow
Figure 1: Experimental workflow for the colony formation assay with this compound treatment.
Detailed Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium in a 37°C incubator with 5% CO2.
-
Harvest cells during their logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (trypan blue exclusion).
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 100 µM and 200 µM). A vehicle control (DMSO at the same concentration as the highest this compound treatment) must be included.
-
After overnight cell attachment, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 48 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium to each well.
-
Return the plates to the incubator and allow the colonies to grow for 10-14 days. The medium should be changed every 2-3 days to ensure adequate nutrient supply.
-
-
Colony Staining and Counting:
-
After the incubation period, when colonies are visible to the naked eye (typically >50 cells), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Carefully wash the wells with tap water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
Data Analysis
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.
-
PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment and form colonies, normalized to the plating efficiency.
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
-
Plotting and Interpretation: Plot the surviving fraction as a function of the this compound concentration. This will generate a dose-response curve from which parameters like the IC50 (the concentration of drug that inhibits colony formation by 50%) can be determined.
Signaling Pathway Visualization
Figure 2: this compound inhibits cell proliferation by targeting key signaling pathways.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or very few colonies in the control wells | - Seeding density is too low.- Cells are not healthy or have a low plating efficiency.- Suboptimal culture conditions. | - Optimize seeding density by testing a range of cell numbers.- Use cells in their logarithmic growth phase and ensure high viability.- Check incubator temperature, CO2 levels, and media quality. |
| Colonies are too dense and merge | - Seeding density is too high. | - Reduce the number of cells seeded per well. |
| Uneven colony distribution | - Improper cell suspension mixing before seeding.- Swirling the plate in a circular motion. | - Ensure a single-cell suspension by gentle pipetting before seeding.- Gently move the plate in a forward-backward and side-to-side motion to ensure even distribution. |
| High background staining | - Incomplete washing after staining. | - Ensure thorough but gentle washing with water until the background is clear. |
| Variability between replicate wells | - Inaccurate cell counting and seeding.- Pipetting errors. | - Ensure accurate cell counting and careful pipetting.- Increase the number of replicate wells. |
| Precipitation of this compound in the media | - Poor solubility of the compound. | - Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions for each experiment. |
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of a Diosbulbin C Sample
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the purity of a Diosbulbin C sample, a diterpenoid lactone isolated from Dioscorea bulbifera.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure the identity, purity, and quality of this compound for research and drug development purposes.
Introduction
This compound is a naturally occurring diterpenoid lactone found in the tubers of Dioscorea bulbifera. As with any natural product intended for pharmaceutical or research applications, rigorous purity assessment is crucial to ensure safety, efficacy, and reproducibility of results. This document outlines a comprehensive approach to this compound purity analysis, incorporating chromatographic and spectroscopic techniques.
General Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity assessment of a this compound sample. The following workflow outlines the logical sequence of analysis, from initial screening to detailed characterization and quantification.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a robust and widely used technique for the quantitative analysis of this compound purity.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (95:5, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 211 nm[2] |
| Run Time | 15 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh 1.0 mg of the this compound sample and dissolve in 1.0 mL of methanol.
Data Analysis: The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of a diterpenoid lactone.
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially for the identification and quantification of trace impurities, LC-MS/MS is the method of choice.
Experimental Protocol
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M+Na]⁺ of this compound (to be determined) |
| Product Ions (Q3) | Specific fragment ions of this compound (to be determined) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Sample Preparation: Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.02 ng/mL[3] |
| Limit of Quantification (LOQ) | ~0.05 ng/mL[3] |
| Accuracy (% Recovery) | 90 - 110%[3] |
| Precision (% RSD) | < 15%[3] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable tool for rapid qualitative screening of impurities and can also be used for quantitative analysis.[4]
Experimental Protocol
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Application Volume | 2 µL |
| Band Length | 8 mm |
| Development Mode | Ascending development in a twin-trough chamber saturated with the mobile phase for 20 minutes |
| Development Distance | 8 cm |
| Drying | Air-dried |
| Detection | Densitometric scanning at 259 nm in absorbance mode |
Sample Preparation: Prepare standard and sample solutions in methanol at a concentration of 1 mg/mL.
Data Presentation: HPTLC Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.99 |
| Range | 100 - 1000 ng/spot |
| Limit of Detection (LOD) | ~15 ng/spot |
| Limit of Quantification (LOQ) | ~50 ng/spot |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural confirmation of this compound and for the detection and identification of impurities without the need for reference standards.[4]
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons. The integral of the signals can be used for quantitative purity assessment against a certified internal standard.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.[5][6]
-
2D NMR (COSY, HSQC, HMBC): Used for unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and aiding in the identification of any impurities.[5]
Data Analysis: The purity of the sample can be determined by comparing the integrals of the signals corresponding to this compound with those of known impurities or an internal standard. The absence of unexpected signals is a strong indicator of high purity.
Data Presentation: Expected NMR Spectral Features
Based on the structure of diterpenoid lactones, the following characteristic signals are expected in the NMR spectra of this compound:[5]
| Nucleus | Expected Chemical Shift Range (ppm) | Characteristic Signals |
| ¹H | 6.0 - 8.0 | Signals from the β-substituted furan ring |
| 3.0 - 5.0 | Protons attached to oxygenated carbons | |
| 0.5 - 2.5 | Aliphatic protons | |
| ¹³C | 160 - 180 | Carbonyl carbons of the lactone and any ester groups |
| 100 - 150 | Carbons of the furan ring | |
| 50 - 90 | Carbons attached to oxygen | |
| 10 - 50 | Aliphatic carbons |
Logical Relationships in Purity Assessment
The selection and sequence of analytical techniques are based on a logical progression from general screening to highly specific and quantitative measurements.
Conclusion
The purity of a this compound sample should be assessed using a combination of chromatographic and spectroscopic techniques. HPLC-UV provides a robust method for routine quantitative analysis, while LC-MS/MS offers higher sensitivity for trace impurity detection. HPTLC is suitable for rapid screening, and NMR spectroscopy is indispensable for structural confirmation and the identification of unknown impurities. By employing these methods in a logical workflow, researchers, scientists, and drug development professionals can ensure the quality and purity of their this compound samples, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of anatomy and HPTLC in characterizing species of Dioscorea (Dioscoreaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diosbulbin-B from the Leaves and Stems of Dioscorea bulbifera: 1H-1H and 13C-1H COSY NMR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Diosbulbin C for in vitro assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the solubility of Diosbulbin C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2] For subsequent dilutions into aqueous media, it is crucial to use a high-concentration stock to keep the final DMSO percentage low.
Q2: this compound is predicted to have good water solubility, but I am having trouble dissolving it. Why?
A2: While some prediction models may suggest potential for water solubility, experimental evidence consistently shows that many complex natural products like this compound are poorly soluble in aqueous solutions.[2][3] Factors like its crystalline structure can significantly impact its dissolution rate. Therefore, using an organic solvent like DMSO is standard practice.
Q3: What is the maximum concentration of DMSO that is safe for my cell culture?
A3: The maximum tolerated concentration of DMSO varies between cell lines and assay types. However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v).[4] It is highly recommended to run a solvent toxicity control experiment to determine the specific tolerance of your cell line.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: Yes, other organic solvents like ethanol, methanol, or propylene glycol can be tested.[4][5][6] The choice of solvent depends on the specific requirements of your experiment. For some applications, co-solvents or other solubilization techniques like using surfactants or cyclodextrins may be explored to enhance aqueous solubility.[5]
Q5: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium. What can I do?
A5: This is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guide: Compound Precipitation
This guide addresses the common problem of this compound precipitating upon dilution into aqueous media.
Problem: After preparing a working solution by diluting the DMSO stock into cell culture medium or buffer, a precipitate forms immediately or over time.
dot
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data: Solubility Overview
While precise numerical solubility data is limited in the literature, the following table summarizes the known solubility characteristics of this compound.
| Solvent/System | Solubility | Recommended Use | Key Considerations |
| Water | Poor / Very Low[2][3] | Not recommended as a primary solvent. | Direct dissolution is impractical for most assay concentrations. |
| DMSO | Soluble[1][2] | Primary solvent for stock solutions. | Final concentration in assays should ideally be <0.5%.[4] |
| Ethanol | Soluble[7] | Alternative for stock solutions. | May have higher cytotoxicity than DMSO for some cell lines. |
| Chloroform | Soluble[7] | Primarily used for extraction/purification. | Highly toxic to cells; not suitable for in vitro assays. |
| Aqueous Media + <0.5% DMSO | Conditionally Soluble | Final working solutions for cell-based assays. | Prone to precipitation; requires careful dilution of a concentrated stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: ~362.4 g/mol )[8]
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Methodology:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 362.4 g/mol * (1000 mg / 1 g) = 3.624 mg
-
-
Weigh Compound: Accurately weigh out 3.624 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Methodology:
-
Calculate Dilution: Use the C1V1 = C2V2 formula to determine the required volume of the stock solution. To make 1 mL of a 100 µM working solution:
-
(10,000 µM) * V1 = (100 µM) * (1000 µL)
-
V1 = (100 * 1000) / 10000 = 10 µL
-
-
Perform Dilution:
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution directly into the medium. Crucially, dispense the stock solution subsurface and immediately vortex or mix by pipetting up and down to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.
-
-
Final Solvent Concentration: The final DMSO concentration in this working solution will be 1% (10 µL in 1000 µL total volume). For sensitive cell lines, you may need to prepare a higher concentration stock (e.g., 50 mM) to reduce the final DMSO percentage to <0.5%.
-
Use Immediately: Use the freshly prepared working solution for your assay as soon as possible.
Proposed Mechanism of Action & Signaling Pathway
Studies suggest that this compound exerts its anti-proliferative effects in non-small cell lung cancer (NSCLC) by inducing G0/G1 phase cell cycle arrest. This is potentially achieved by downregulating the expression or activation of key proteins involved in cell survival and proliferation, such as AKT, DHFR, and TYMS.[1][2][9]
dot
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kth.diva-portal.org [kth.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102070646A - Extraction method of Diosbulbin B - Google Patents [patents.google.com]
- 8. This compound | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosbulbin C stability in different solvents and storage conditions
For researchers, scientists, and drug development professionals working with Diosbulbin C, ensuring its stability is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: For short-term use, especially in cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. This compound is also predicted to have good aqueous solubility.[1][2] For long-term storage, it is advisable to store stock solutions in a non-aqueous, aprotic solvent like DMSO at -80°C to minimize degradation.
Q2: How stable is this compound in aqueous solutions?
A2: While predicted to be water-soluble, the long-term stability of this compound in aqueous buffers, particularly at neutral or alkaline pH, may be compromised.[1][2] Lactone rings, present in the structure of this compound, are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions. For aqueous solutions, it is recommended to prepare them fresh before each experiment and use a slightly acidic buffer if compatible with the experimental design.
Q3: What are the optimal storage conditions for this compound as a solid and in solution?
A3: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. In solution (e.g., dissolved in DMSO), it is best stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including those with furan rings, can be susceptible to photodegradation.[3] It is recommended to protect this compound, both in solid form and in solution, from direct exposure to light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which includes a furan ring and a lactone, this compound is potentially susceptible to hydrolysis and oxidation. The furan ring can be prone to oxidative cleavage, while the lactone ring can undergo hydrolysis, especially under basic or acidic conditions. Dehydration is also a common degradation pathway for diterpene lactones.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Store stock solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | Instability of this compound in the experimental buffer. | Prepare fresh working solutions immediately before each experiment. If using aqueous buffers, assess the stability of this compound over the time course of the experiment at the specific pH and temperature. Consider using a slightly acidic buffer if the experimental conditions allow. |
| Appearance of unknown peaks in HPLC/UPLC analysis. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from any degradants. Ensure proper storage of samples before and during analysis. |
| Precipitation of the compound in aqueous buffer. | Poor solubility or aggregation at the working concentration. | Although predicted to have good water solubility, high concentrations may still precipitate.[1][2] Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is low enough to be tolerated by the experimental system but sufficient to maintain solubility. Sonication may help in dissolving the compound. |
Stability Data Summary
The following tables present hypothetical stability data for this compound based on general knowledge of diterpene lactone stability. These are intended to be illustrative and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Concentration (mg/mL) | % Recovery after 1 week | % Recovery after 4 weeks |
| DMSO | 10 | >99% | 98% |
| Methanol | 1 | 95% | 85% |
| Acetonitrile | 1 | 98% | 92% |
| PBS (pH 7.4) | 0.1 | 80% | 60% |
Table 2: Hypothetical Effect of Storage Temperature on this compound Stability in DMSO (1 mg/mL) over 1 Month (Protected from Light)
| Storage Temperature | % Recovery |
| -80°C | >99% |
| -20°C | 97% |
| 4°C | 95% |
| Room Temperature (25°C) | 80% |
Table 3: Hypothetical Results of a Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | ~15% | Hydrolysis product |
| 0.1 M NaOH | 2 hours | ~40% | Hydrolysis and rearrangement products |
| 3% H₂O₂ | 24 hours | ~25% | Oxidative cleavage products |
| Heat (80°C) | 48 hours | ~20% | Dehydration and isomerization products |
| Light (ICH Q1B) | 7 days | ~10% | Photodegradation products |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general workflow for conducting a stability study of this compound.
Caption: Workflow for assessing this compound stability.
Protocol 2: Forced Degradation Study
This protocol is based on general guidelines for forced degradation studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. At shorter time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis. Due to the potential for rapid degradation of lactones in basic conditions, shorter time points are recommended.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Withdraw aliquots at various time points for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, place a solution of this compound (in a relatively inert solvent like acetonitrile) at the same temperature. Analyze the samples at different time points.
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines. Keep a control sample in the dark at the same temperature. Analyze both samples after a defined period of exposure.
-
Analysis: Analyze all samples using a validated stability-indicating UPLC-MS/MS method. The method should be able to separate this compound from its degradation products. A photodiode array (PDA) detector can be used to check for peak purity.[5][6][7][8]
Plausible Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound, focusing on hydrolysis of the lactone ring, which is a common degradation route for such compounds.
Caption: Plausible hydrolytic degradation of this compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fates of Diterpene Lactones in Storage Andrographis paniculata Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photo diode array detection: Significance and symbolism [wisdomlib.org]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
Optimizing Diosbulbin C for Cytotoxicity Experiments: A Technical Support Resource
Welcome to the technical support center for optimizing the use of Diosbulbin C in cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: The effective concentration of this compound can vary significantly depending on the cell line. For non-small cell lung cancer (NSCLC) cell lines like A549 and H1299, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the range of 100-150 μM after 48 hours of treatment.[1][2] It is advisable to perform a dose-response experiment starting from a low concentration (e.g., 10 μM) and titrating up to a higher concentration (e.g., 250 μM or more) to determine the optimal range for your specific cell line.
Q2: What is the primary mechanism of action of this compound's cytotoxic effects?
A2: this compound primarily induces G0/G1 phase cell cycle arrest, which inhibits cell proliferation.[1][3][4][5] At higher concentrations, it can also induce apoptosis.[1][2] The mechanism is linked to the downregulation of key proteins involved in cell cycle progression and nucleotide synthesis, including AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][3][4][5][6]
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is predicted to have good water solubility.[1][3] However, it is common practice to first dissolve compounds like this compound in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing lower than expected cytotoxicity with this compound. What are the possible reasons?
A4: Several factors could contribute to lower than expected cytotoxicity. First, ensure your this compound stock solution is properly dissolved and has not degraded. Second, verify the cell seeding density; very high cell numbers can reduce the effective concentration of the compound per cell. Third, consider the incubation time, as the cytotoxic effects of this compound are time-dependent. Finally, the inherent resistance of the specific cell line to this compound could be a factor.
Q5: At high concentrations of this compound, my cell cycle analysis results are unclear. Why might this be?
A5: At high concentrations (e.g., 300 μM in H1299 cells), this compound can induce significant cell death, which may interfere with cell cycle analysis.[1] The presence of a large population of apoptotic or necrotic cells can obscure the distinct phases of the cell cycle in flow cytometry histograms. If you are primarily interested in the cell cycle arrest mechanism, it is advisable to use concentrations that cause significant proliferation inhibition but minimal cell death.
Data Summary: IC50 Values of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. Note that experimental conditions such as incubation time can affect these values.
| Cell Line | Cancer Type | Incubation Time | IC50 (μM) |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 100.2[1][2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 48 hours | 141.9[1][2] |
| HELF | Normal Lung Fibroblast | 48 hours | 228.6[1][2] |
| MCF-7 | Breast Cancer | Not Specified | See Note 1 |
| HepG2 | Liver Cancer | Not Specified | See Note 1 |
Note 1: While direct IC50 values for this compound in MCF-7 and HepG2 cells were not found in the provided search results, extracts of Dioscorea bulbifera, which contains this compound, have shown significant cytotoxicity against these cell lines. It is recommended to perform a dose-response study to determine the specific IC50 for purified this compound in these and other cell lines.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
MTT/CCK-8 Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of media or reagents.- Interference from the test compound. | - Use fresh, sterile reagents.- Include a "compound only" control to check for interference. |
| Low Absorbance Values | - Low cell seeding density.- Suboptimal incubation time with the reagent. | - Optimize cell number per well.- Ensure sufficient incubation time for formazan development. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique. |
| Increased Absorbance at High Drug Concentrations | - The compound may be increasing cellular metabolic activity at certain concentrations.- The compound itself may chemically reduce the MTT reagent. | - Correlate results with a direct cell counting method (e.g., trypan blue exclusion).- Run a control with the compound and MTT reagent in cell-free media. |
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding, so a wash step is crucial).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Percentage of Necrotic Cells (Annexin V+/PI+) in Control | - Harsh cell handling during harvesting.- Over-trypsinization. | - Handle cells gently.- Minimize trypsin exposure time and ensure complete neutralization. |
| Weak or No Annexin V Signal | - Insufficient incubation time.- Reagent degradation. | - Ensure the recommended incubation time is followed.- Use fresh, properly stored reagents. |
| High Background Staining | - Inadequate washing.- Cell clumps. | - Ensure thorough washing steps.- Filter cell suspension before analysis to remove aggregates. |
Cell Cycle Analysis using Propidium Iodide (PI)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate at 4°C for at least 30 minutes.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which PI can also bind to.
-
PI Staining: Add PI solution to the cells.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples using a flow cytometer.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks and Poor Resolution | - Cell clumps.- High flow rate during acquisition.- Inadequate RNase treatment. | - Filter the cell suspension before analysis.- Use a low flow rate for acquisition.- Ensure complete RNA degradation with sufficient RNase A concentration and incubation time. |
| Large Debris Peak | - Excessive cell death.- Mechanical disruption of cells. | - Gate out debris during flow cytometry analysis based on forward and side scatter.- Handle cells gently during preparation. |
| No Clear G2/M Peak | - The treatment may be causing a strong G1 arrest, preventing cells from progressing.- Suboptimal staining. | - Verify the G1 arrest with molecular markers (e.g., cyclin D1 levels).- Optimize PI concentration and incubation time. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 6. ajol.info [ajol.info]
Technical Support Center: Overcoming Resistance to Diosbulbin C in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Diosbulbin C, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A1: While direct research on acquired resistance to this compound is limited, based on its known mechanism of action, potential resistance mechanisms include:
-
Upregulation of the PI3K/AKT/mTOR pathway: Since this compound is known to downregulate AKT, cancer cells may develop resistance by reactivating this critical survival pathway through various mutations or compensatory signaling.[1][2][3][4]
-
Activation of bypass signaling pathways: Cells might compensate for the inhibition of AKT by upregulating alternative pro-survival pathways, such as the MAPK/ERK pathway.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP), can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in cell cycle regulation: As this compound induces G0/G1 cell cycle arrest, mutations in or altered expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs) could confer resistance.[1][2][3][4]
-
Target protein modification: Mutations in the target proteins of this compound, such as DHFR and TYMS, could prevent the drug from binding effectively.[1][2][3][4]
Q2: What strategies can I employ to overcome this compound resistance in my cell line?
A2: Several strategies can be explored to counteract resistance:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents can be highly effective. For instance, related compounds have shown synergy with drugs like cisplatin and tyrosine kinase inhibitors (TKIs).[5][6] A combination approach can target multiple pathways, making it harder for cancer cells to develop resistance.
-
Targeting Bypass Pathways: If you identify the activation of a bypass pathway, such as MAPK/ERK, consider using a specific inhibitor for that pathway in combination with this compound.
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and intracellular delivery, potentially bypassing efflux pump-mediated resistance.[7][8][9]
-
Modulation of ABC Transporters: Using known inhibitors of efflux pumps, such as verapamil or cyclosporin A, alongside this compound might restore its efficacy.
Q3: Are there any known synergistic drug combinations with this compound or related compounds?
A3: While specific studies on this compound combinations are not extensively documented, research on analogous compounds provides valuable insights. For example, Diosbulbin B has been shown to sensitize gastric cancer cells to cisplatin.[5] Dioscin, another related natural product, has been found to overcome resistance to tyrosine kinase inhibitors (TKIs) in lung adenocarcinoma cells by downregulating the SHP2 tyrosine phosphatase.[6] These findings suggest that combining this compound with platinum-based drugs or TKIs could be a promising strategy.
Troubleshooting Guides
Problem 1: Decreased Cell Death and G0/G1 Arrest Upon this compound Treatment
| Possible Cause | Suggested Solution |
| Development of Resistance | Confirm resistance by comparing the IC50 value of your current cell line to the parental, sensitive cell line. A significant increase in IC50 indicates resistance. |
| Activation of Pro-Survival Signaling | Perform Western blot analysis to check the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways (e.g., p-AKT, p-ERK). Increased phosphorylation may indicate the activation of bypass pathways. |
| Increased Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to assess efflux pump activity via flow cytometry. Increased efflux in resistant cells will result in lower intracellular fluorescence. |
| Suboptimal Drug Concentration | Ensure the correct concentration of this compound is being used. Perform a dose-response curve to redetermine the IC50 for the resistant cells. |
Problem 2: Failure of Combination Therapy to Restore Sensitivity
| Possible Cause | Suggested Solution |
| Antagonistic Drug Interaction | Perform a synergy analysis using the Chou-Talalay method to calculate the Combination Index (CI). A CI value > 1 indicates antagonism. |
| Inappropriate Dosing Schedule | The timing of drug administration can be critical. Experiment with sequential versus simultaneous drug administration to find the optimal schedule. |
| Shared Resistance Mechanism | The cancer cells may have a resistance mechanism that is effective against both drugs used in the combination therapy (e.g., overexpression of a broad-spectrum efflux pump). |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Normal Lung Fibroblast | 228.6 | [1] |
Detailed Experimental Protocols
Protocol 1: Induction of this compound Resistance in Vitro
-
Initial Seeding: Plate cancer cells at a low density in a T-75 flask.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value for the parental cell line.
-
Media Changes: Replace the medium containing this compound every 3-4 days.
-
Dose Escalation: Once the cells resume proliferation and reach 70-80% confluency, subculture them and incrementally increase the concentration of this compound (e.g., by 1.5 to 2-fold).
-
Establishment of Resistant Line: Repeat the dose escalation until the cells can proliferate in a concentration of this compound that is at least 5-10 times the initial IC50.
-
Characterization: Regularly assess the IC50 of the evolving cell population to monitor the level of resistance. Once a stable resistant line is established, perform molecular and cellular analyses to identify the resistance mechanisms.
Protocol 2: Synergy Analysis of this compound with a Combination Agent
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using an MTT or CCK-8 assay.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathways and Drug Action
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethicseido.com [ethicseido.com]
- 5. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dioscin overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosgenin-conjugated PCL–MPEG polymeric nanoparticles for the co-delivery of anticancer drugs: design, optimization, in vitro drug release and evaluation of anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Novel Diosgenin-Based Liposome Delivery System Combined with Doxorubicin for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Diosbulbin Isomers and Hepatotoxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Diosbulbin C. Contrary to some expectations, recent predictive studies suggest that This compound itself is not hepatotoxic . However, significant safety concerns arise from its potential contamination with its highly hepatotoxic isomer, Diosbulbin B .
This resource is designed to help you navigate the challenges of working with Dioscorea bulbifera extracts and its isolated compounds, ensuring the safety and integrity of your animal studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound hepatotoxic?
A1: Current in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that this compound is not hepatotoxic. A 2023 study analyzing its properties generated a hepatotoxicity prediction that indicates it is unlikely to cause liver injury.[1] This is a critical distinction from its isomer, Diosbulbin B.
Q2: Why is there a concern about hepatotoxicity when working with this compound?
A2: The primary concern stems from Diosbulbin B, a known hepatotoxic compound also found in Dioscorea bulbifera L.[2][3] Given their structural similarities, there is a significant risk of Diosbulbin B contamination in commercially available this compound samples or extracts. Therefore, any observed hepatotoxicity in experiments using this compound is likely attributable to the presence of Diosbulbin B.
Q3: What is the mechanism of Diosbulbin B-induced hepatotoxicity?
A3: Diosbulbin B-induced liver injury is a multi-stage process primarily initiated by metabolic activation in the liver.[4][5]
-
Metabolic Activation: Cytochrome P450 enzymes (specifically CYP3A4) metabolize the furan ring of Diosbulbin B.[5]
-
Reactive Metabolite Formation: This process generates a highly reactive cis-enedial intermediate.[4]
-
Cellular Damage: This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to:
Q4: How can I ensure my this compound sample is free from Diosbulbin B contamination?
A4: Rigorous analytical testing is essential. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying Diosbulbin B and C. It is crucial to run a validated HPLC protocol on your sample before beginning any in vivo experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected signs of liver toxicity in animals treated with this compound (e.g., elevated ALT/AST levels, weight loss, lethargy). | Contamination of the this compound sample with hepatotoxic Diosbulbin B. | 1. Immediately halt the in vivo study. 2. Submit a sample of the administered compound for analytical testing (HPLC) to quantify the levels of Diosbulbin B and C. 3. If contamination is confirmed, source a new, certified pure batch of this compound and repeat the analytical validation before resuming animal studies. |
| Inconsistent results across different batches of this compound. | Variable levels of Diosbulbin B contamination between batches. | Implement a strict quality control protocol. Each new batch of this compound must be analytically tested for purity and the absence of Diosbulbin B before use in any experiment. |
| Difficulty in separating Diosbulbin B and C using HPLC. | Suboptimal chromatographic conditions (e.g., incorrect mobile phase, column, or gradient). | Refer to established analytical protocols for the separation of these isomers. A reverse-phase C18 column with a gradient elution of acetonitrile and water is often effective. |
Data Presentation
Table 1: Comparative ADMET Predictions for this compound
| Property | Predicted Value for this compound | Implication |
| Aqueous Solubility Level | 3 (Good) | Good dissolution in aqueous environments. |
| Intestinal Absorption Level | 0 (Good) | High absorption from the gastrointestinal tract. |
| BBB Penetration Level | 3 (Low) | Unlikely to cross the blood-brain barrier. |
| Hepatotoxicity | Predicted Negative | Unlikely to cause liver toxicity. |
| CYP2D6 Inhibition | Predicted Negative | Low risk of drug-drug interactions via this pathway. |
Source: Adapted from Zhu et al., 2023.[1]
Table 2: In Vivo Effects of Diosbulbin B on Liver Function Markers in Mice
| Treatment Group (mg/kg/day for 12 days) | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) |
| Control | 35.2 ± 5.1 | 85.6 ± 10.2 | 112.5 ± 15.3 |
| Diosbulbin B (16 mg/kg) | 58.7 ± 8.3 | 120.1 ± 12.5 | 145.8 ± 18.1* |
| Diosbulbin B (32 mg/kg) | 89.4 ± 11.2 | 185.3 ± 15.8 | 198.2 ± 20.4 |
| Diosbulbin B (64 mg/kg) | 152.6 ± 18.5 | 298.7 ± 22.1 | 285.6 ± 25.7 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the control group. ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ALP: Alkaline Phosphatase. Source: Adapted from Ma et al., 2014.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatotoxicity in Mice
This protocol is designed to assess the potential hepatotoxicity of a Dioscorea bulbifera extract or an isolated compound like Diosbulbin.
-
Animal Model: Male ICR mice (20 ± 2 g).
-
Acclimatization: Acclimatize animals for one week before the experiment.
-
Grouping:
-
Group 1: Control (Vehicle, e.g., 0.5% CMC-Na)
-
Group 2-4: Test compound at three dose levels (e.g., for a D. bulbifera extract, doses of 80, 160, and 320 mg/kg could be used).[7]
-
-
Administration: Administer the test compound or vehicle orally (intragastric gavage) once daily for 14 consecutive days.
-
Monitoring: Monitor animal weight, food and water intake, and clinical signs of toxicity daily.
-
Sample Collection: 24 hours after the final dose, anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and immediately excise the liver.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze serum for liver injury biomarkers: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of liver tissue morphology.
-
Oxidative Stress Markers (Optional): Homogenize a portion of the liver to measure levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD).[2]
Protocol 2: HPLC Method for Quantification of Diosbulbin B and C
This protocol provides a general framework for the analytical separation of Diosbulbin isomers. Method optimization will be required.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended for optimal separation. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: Ramp to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Standard Preparation: Prepare stock solutions of certified reference standards of Diosbulbin B and this compound in methanol. Create a series of dilutions to generate a standard curve for quantification.
-
Sample Preparation: Dissolve the test sample (e.g., your this compound powder) in methanol, vortex, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. Identify peaks based on the retention times of the reference standards and quantify using the standard curve.
Visualizations
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the hepatotoxicity induced by Dioscorea bulbifera L. rhizome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diosbulbin C Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Diosbulbin C during experimental procedures. By understanding the stability profile of this diterpene lactone, users can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a natural diterpene lactone isolated from Dioscorea bulbifera. Its complex structure, featuring a lactone ring and a furan moiety, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is critical for accurate pharmacological and analytical studies.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to the degradation of this compound are expected to be pH, temperature, and light exposure. As a lactone, it is particularly vulnerable to hydrolysis under alkaline and acidic conditions. The furan ring is also known to be susceptible to photo-oxidation.
Q3: How should I store my stock solutions of this compound?
A3: For short-term storage, it is recommended to keep this compound solutions at 2-8°C. For long-term storage, solutions should be stored at -20°C or below. To minimize degradation, it is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, initial dissolution in a small volume of DMSO followed by dilution in culture medium is a common practice. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not affect cell viability or other parameters.
Q5: Are there any specific pH ranges I should avoid during my experiments?
A5: Yes. Due to the presence of a lactone ring, this compound is prone to hydrolysis. It is highly recommended to avoid strongly alkaline conditions (pH > 8) as they can rapidly catalyze the opening of the lactone ring.[1] Strongly acidic conditions (pH < 4) may also promote hydrolysis, although potentially at a slower rate.[2] For most experiments, maintaining a pH range of 6-7.5 is advisable to enhance stability.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that this compound is degrading during your experiments, this guide will help you troubleshoot the issue.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the incubation time of this compound in the medium before adding it to the cells. Consider conducting a time-course experiment to assess the stability of this compound in your specific culture medium over the duration of the assay. |
| Appearance of unknown peaks in HPLC/LC-MS analysis of the experimental sample. | Chemical degradation due to pH, temperature, or light. | Analyze a control sample of this compound in the same solvent/buffer as your experiment. Protect samples from light by using amber vials or covering them with aluminum foil. Maintain a controlled, low temperature (e.g., 4°C) for sample storage and during long analytical runs. Ensure the pH of your solutions is within the stable range (pH 6-7.5). |
| Gradual loss of potency of stock solutions over time. | Improper storage conditions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. Before use, allow the aliquot to thaw slowly on ice. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different pH Conditions
This protocol outlines a method to evaluate the stability of this compound at various pH levels.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Phosphate buffer solutions (pH 5, 7, and 9)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Dilute the stock solution with each phosphate buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of cold methanol.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound, which can be adapted from methods used for similar compounds like diosgenin and diosbulbin B.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 200-220 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Prepare the experimental samples by diluting them with methanol to a concentration within the range of the calibration curve.
-
Inject the prepared samples into the HPLC system.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing Degradation Pathways and Experimental Workflows
To better understand the potential degradation of this compound and how to investigate it, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Interpreting Unexpected Results in Diosbulbin C Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diosbulbin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your bioassays.
Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay (e.g., MTT, CCK-8) results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
A1: This is a known phenomenon with certain compounds and can be attributed to several factors:
-
Compound Interference: At high concentrations, this compound, like some other diterpene lactones, might directly react with the assay reagents (MTT or WST-8 tetrazolium salts), leading to a false positive signal.
-
Solubility Issues: this compound has good aqueous solubility, but at very high concentrations, it might precipitate in the culture medium. These precipitates can interfere with the absorbance reading.[1]
-
Changes in Cell Metabolism: The assay measures metabolic activity, not directly cell number. It's possible that at certain concentrations, this compound alters cellular metabolism in a way that increases the reduction of the tetrazolium salt without a corresponding increase in cell number.
Troubleshooting Steps:
-
Blank Measurement: Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.
-
Microscopic Examination: Visually inspect the wells for any signs of precipitation before adding the assay reagent.
-
Alternative Assay: Use a different cytotoxicity assay that relies on a different principle, such as a lactate dehydrogenase (LDH) assay (measuring membrane integrity) or a direct cell counting method (e.g., trypan blue exclusion).
Q2: I'm observing inconsistent results in my colony formation assay. Some wells have clustered colonies in the center, while others have them at the edges. Why is this happening?
A2: Uneven colony distribution is typically a technical issue related to cell seeding.
-
Improper Seeding Technique: Pipetting the cell suspension directly into the center of the well or inadequate mixing can lead to uneven distribution.
-
Plate Movement: Moving the plates too soon after seeding, before the cells have had a chance to adhere, can cause the cells to drift to the edges.
Troubleshooting Steps:
-
Seeding Protocol: When seeding, gently add the cell suspension to the side of the well and then gently swirl the plate in a figure-eight or cross pattern to ensure even distribution.
-
Incubation: After seeding, let the plates sit at room temperature in the cell culture hood for 15-20 minutes to allow the cells to settle before moving them to the incubator.
-
Media Changes: Be very gentle when changing the media to avoid dislodging colonies. Add the new media slowly against the side of the well.
Q3: My EdU assay is showing high background fluorescence in my negative control (no EdU). What can I do to reduce this?
A3: High background in an EdU assay can obscure the true positive signal. Here are some common causes and solutions:
-
Incomplete Washing: Residual, unbound fluorescent azide can lead to high background.
-
Autofluorescence: Some cell types naturally exhibit higher autofluorescence.
-
Permeabilization Issues: Over-permeabilization can lead to non-specific binding of the detection reagent.
Troubleshooting Steps:
-
Washing Steps: Increase the number and duration of wash steps after the click reaction.
-
Fluorophore Choice: If autofluorescence is an issue, consider using a fluorophore in the far-red spectrum to minimize overlap.
-
Optimize Permeabilization: Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).
Q4: In my flow cytometry cell cycle analysis, I'm seeing a lot of cell clumps and debris. How can I get a cleaner histogram?
A4: Cell clumping is a common issue in flow cytometry that can significantly affect the quality of your data.
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cells, leading to the release of DNA which causes clumping.
-
High Cell Density: Using too many cells in your sample can increase the likelihood of aggregation.
Troubleshooting Steps:
-
Gentle Handling: Handle cells gently during harvesting and staining. Use a cell strainer (e.g., 40 µm) to filter your cell suspension before running it on the cytometer.
-
DNase Treatment: Consider adding DNase I to your cell suspension to break down extracellular DNA and reduce clumping.
-
Optimize Cell Number: Ensure you are using the recommended cell concentration for your instrument.
Q5: I'm seeing evidence of hepatotoxicity in my in vivo studies, but some in vitro predictions suggested low hepatotoxicity for this compound. Why the discrepancy?
A5: While some computational models predict low hepatotoxicity for this compound, it's important to consider the broader context of related compounds.[1] Diosbulbin B, a structurally similar diterpene lactone also found in Dioscorea bulbifera, is a known hepatotoxin. The mechanism of Diosbulbin B toxicity involves metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that can cause cellular damage. It is plausible that this compound could undergo similar metabolic activation in vivo, a process that is not always fully recapitulated in standard in vitro models. Therefore, in vivo hepatotoxicity, even if not predicted by all in silico models, is a critical aspect to monitor.
Data Presentation
Table 1: Cytotoxicity of this compound in NSCLC and Normal Lung Cells
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A549 | Non-Small Cell Lung Cancer | 100.2[1] |
| H1299 | Non-Small Cell Lung Cancer | 141.9[1] |
| HELF | Normal Lung Fibroblast | 228.6[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Control | ~45% | ~35% | ~20% |
| A549 | This compound (100 µM) | Increased | Decreased | No significant change |
| A549 | This compound (200 µM) | Significantly Increased | Significantly Decreased | No significant change |
| H1299 | Control | ~50% | ~30% | ~20% |
| H1299 | This compound (100 µM) | Increased | Decreased | No significant change |
| H1299 | This compound (200 µM) | Significantly Increased | Significantly Decreased | No significant change |
| (Note: This table represents the trend observed in studies.[1] Exact percentages can vary between experiments.) |
Experimental Protocols
1. CCK-8 Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) to the wells. Include a vehicle control (DMSO only). Incubate for 48 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
2. Colony Formation Assay
-
Cell Seeding: Seed 500-1000 cells per well in a 6-well plate.
-
Compound Treatment: Allow cells to adhere overnight, then treat with this compound for 48 hours.
-
Incubation: Remove the treatment medium and replace it with fresh medium. Culture the cells for 10-14 days, changing the medium every 3 days.
-
Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).
3. EdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for 48 hours.
-
EdU Incorporation: Add 10 µM EdU to the culture medium and incubate for 2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide and incubate for 30 minutes in the dark.
-
Nuclear Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging: Image the plate using a high-content imaging system or fluorescence microscope.
4. Flow Cytometry for Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark and then analyze the samples using a flow cytometer.
Mandatory Visualizations
Caption: this compound Signaling Pathway in NSCLC.
Caption: Logical Troubleshooting Workflow.
Caption: CCK-8 Cytotoxicity Assay Workflow.
References
Technical Support Center: Molecular Docking of Diosbulbin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the molecular docking parameters of Diosbulbin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets for this compound identified through molecular docking?
A1: Recent studies have identified several potential protein targets for this compound. Notably, in the context of non-small cell lung cancer, AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS) have been investigated as key targets.[1]
Q2: Which software is commonly used for docking this compound?
A2: Various molecular docking software can be utilized. A successful study on this compound employed Discovery Studio with the CDOCKER protocol.[1] Other widely used and validated software includes AutoDock Vina, Glide, and DOCK.[2][3] The choice of software often depends on user familiarity, computational resources, and the specific requirements of the research project.
Q3: What are the crucial initial steps in preparing this compound for docking?
A3: Proper ligand preparation is critical for a successful docking simulation. The initial steps for preparing this compound include:
-
Obtaining the 3D structure: The structure can be retrieved from databases like PubChem.
-
Energy minimization: This step optimizes the ligand's geometry to its lowest energy conformation.
-
Assigning partial charges: Accurate charge assignment is essential for calculating electrostatic interactions.
-
Defining rotatable bonds: Identifying rotatable bonds allows for conformational flexibility during docking.[4][5]
Q4: How should I prepare the target protein for docking with this compound?
A4: Protein preparation is a multi-step process that significantly impacts the quality of docking results. Key steps include:
-
Retrieving the protein structure: Download the protein's 3D structure from the Protein Data Bank (PDB).
-
Removing non-essential molecules: Water molecules, ions, and co-crystallized ligands not relevant to the study should be removed.[6][7]
-
Adding hydrogen atoms: PDB files often lack hydrogen atoms, which are crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assigning charges and atom types: This is typically done using a specific force field.
-
Defining the binding site: The active site or binding pocket where this compound is expected to bind needs to be identified and defined, often using a grid box.[8][9][10]
Q5: How do I interpret the binding energy scores from my docking results?
A5: The binding energy, often reported in kcal/mol, represents the predicted affinity of the ligand for the protein. A more negative binding energy value generally indicates a stronger and more stable interaction.[11][12][13] It is a key metric for ranking different poses of this compound or comparing its binding to different target proteins. However, it's important to consider these scores as predictive and to correlate them with other analyses, such as the interaction patterns.[14][15]
Troubleshooting Guide
Q1: My docking simulation of this compound results in a high Root Mean Square Deviation (RMSD) value when re-docking the native ligand. What could be wrong?
A1: A high RMSD value (typically > 2.0 Å) in a re-docking validation experiment suggests that the docking protocol is not accurately reproducing the experimental binding pose.[14] Potential causes and solutions include:
-
Incorrect grid box parameters: The grid box may not be centered correctly on the active site or may be too large or too small. Ensure the grid box encompasses the entire binding pocket.[8][9][10]
-
Inadequate sampling: The conformational search may not be exhaustive enough. Try increasing the exhaustiveness parameter in your docking software.
-
Incorrect ligand or protein preparation: Re-check the protonation states, charge assignments, and the presence of any steric clashes in both the ligand and the protein.[16][17]
-
Force field limitations: The chosen force field may not be optimal for the specific protein-ligand system. Consider experimenting with different force fields if available in your software.
Q2: The predicted binding energy for this compound is positive or very close to zero. What does this signify?
A2: A positive or near-zero binding energy suggests that the docking algorithm predicts a very weak or no favorable interaction between this compound and the target protein.[11] Possible reasons include:
-
This compound is not a binder for the selected target: The primary reason could be that there is no actual affinity between the molecule and the protein.
-
Incorrect definition of the binding site: If the grid box is placed in a region where there is no actual binding pocket, the docking score will be poor.
-
Steric clashes: There might be significant steric hindrance preventing the ligand from fitting into the binding site. Visually inspect the docked poses for any clashes.
Q3: this compound is docking to the surface of the protein instead of the active site. How can I fix this?
A3: This is a common issue that usually points to problems with the definition of the search space.
-
Refine the grid box: Ensure your grid box is tightly focused on the known or predicted active site. Blind docking (using a grid box that covers the entire protein) can be a starting point to identify potential binding sites, but for refining parameters, a focused grid is necessary.[8][9][10]
-
Use binding site constraints: Some docking software allows the user to define constraints based on known interacting residues, forcing the ligand to dock in a specific region.
Q4: The docking results show multiple clusters of conformations for this compound with similar binding energies. How do I choose the best pose?
A4: When multiple poses have similar scores, consider the following for selection:
-
Cluster size: The most populated cluster often represents the most favorable and stable binding mode.
-
Interaction analysis: Visually inspect the top-ranked poses and analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) with the key amino acid residues in the active site. The pose that forms the most biologically relevant interactions is often the most credible one.[11][14]
-
Comparison with known binders: If there is information available on how other similar ligands bind to the target, this can be used as a reference to select the most plausible binding mode for this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound with its potential target proteins from a molecular docking study.
| Target Protein | PDB ID | Docking Software/Protocol | Binding Affinity (-CDOCKER_Interaction_Energy in kcal/mol) |
| AKT1 | 4gv1 | Discovery Studio 2019 / CDOCKER | 49.1404 |
| DHFR | 1kmv | Discovery Studio 2019 / CDOCKER | 47.0942 |
| TYMS | 3gh0 | Discovery Studio 2019 / CDOCKER | 72.9033 |
Data sourced from a 2023 study on this compound's effects on non-small cell lung cancer.[1]
Experimental Protocols
Detailed Protocol for Molecular Docking of this compound
This protocol outlines the steps for performing a molecular docking study of this compound against its target proteins (AKT1, DHFR, and TYMS) using a general workflow applicable to most docking software.
1. Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Convert to PDBQT format: Use a tool like Open Babel to convert the SDF file to PDBQT format, which includes atom types and charge information.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the this compound structure to allow for conformational flexibility during docking.
2. Protein Preparation
-
Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB): AKT1 (PDB ID: 4gv1), DHFR (PDB ID: 1kmv), and TYMS (PDB ID: 3gh0).[1]
-
Clean the Protein Structure: Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.[6][7]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT format.
3. Grid Box Generation
-
Identify the Active Site: Determine the coordinates of the active site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Define Grid Box Dimensions: Create a grid box that encompasses the entire active site. The size of the box should be large enough to allow this compound to move and rotate freely within the binding pocket.[8][9][10] For the specified targets, a starting point for the grid box dimensions could be 60 x 60 x 60 Å, centered on the active site.
4. Molecular Docking Simulation
-
Set Docking Parameters:
-
Ligand: Select the prepared this compound PDBQT file.
-
Receptor: Select the prepared protein PDBQT file.
-
Grid Parameters: Input the coordinates and dimensions of the generated grid box.
-
Search Algorithm: Use a genetic algorithm or other appropriate search algorithm.
-
Exhaustiveness: Set the exhaustiveness of the search to a value that ensures a thorough exploration of the conformational space (e.g., a value of 8 or higher for AutoDock Vina).
-
-
Run the Docking Simulation: Execute the docking run.
5. Analysis of Results
-
Examine Binding Energies: Analyze the binding energies of the different docked conformations. The pose with the lowest binding energy is typically considered the most favorable.[11][12][13]
-
Visualize Docking Poses: Use a molecular visualization tool like PyMOL or Chimera to view the top-ranked docking poses of this compound within the protein's active site.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.[11][14]
-
Calculate RMSD (for validation): If performing re-docking with a native ligand, calculate the RMSD between the docked pose and the crystallographic pose to validate the docking protocol.[14]
Visualizations
Experimental Workflow
Caption: A workflow diagram illustrating the key stages of a molecular docking experiment for this compound.
Signaling Pathways
Caption: Signaling pathways potentially modulated by this compound through the inhibition of AKT1, DHFR, and TYMS.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 3. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. Binding energy score: Significance and symbolism [wisdomlib.org]
- 14. etflin.com [etflin.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
Adjusting cell culture conditions for Diosbulbin C treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Diosbulbin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound primarily inhibits the proliferation of cancer cells, particularly non-small cell lung cancer (NSCLC) cells, by inducing cell cycle arrest at the G0/G1 phase.[1][2] Its mechanism involves the downregulation of the expression and/or activation of key proteins such as AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][2][3] While it can induce apoptosis at relatively high concentrations, cell cycle arrest is considered its predominant effect in NSCLC cells.[1]
Q2: I am not observing the expected anti-proliferative effect after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Concentration: The effective concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment (e.g., using a CCK-8 or MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For reference, the IC50 for A549 cells was reported as 100.2 µM and for H1299 cells as 141.9 µM after 48 hours of treatment.[1]
-
Treatment Duration: The effects of this compound on cell cycle and proliferation are time-dependent. A 48-hour treatment window is commonly used in studies.[1][3] Ensure your incubation period is sufficient for the effects to manifest.
-
Cell Density: Plate cells at an appropriate density. Overly confluent cells may exhibit reduced sensitivity to anti-proliferative agents.
-
Compound Stability: Ensure the this compound compound has been stored correctly and the stock solution is freshly prepared to maintain its bioactivity.
Q3: Is this compound hepatotoxic? Should I be concerned when using it on liver-derived cell lines?
A3: While extracts from Dioscorea bulbifera L., particularly those containing Diosbulbin B, are known to cause hepatotoxicity, this compound is predicted to have low or no hepatotoxicity.[1][4] In one study, the IC50 for this compound in normal lung fibroblast cells (HELF) was 228.6 µM, significantly higher than in NSCLC cancer cells, suggesting lower cytotoxicity to normal cells. However, other related compounds like Diosbulbin D have been shown to induce apoptosis in normal human liver L-02 cells.[5] It is always recommended to test the cytotoxicity of this compound on your specific liver cell line and include appropriate controls.
Q4: How can I confirm that this compound is inducing G0/G1 cell cycle arrest in my experiment?
A4: To verify G0/G1 arrest, you can use the following methods:
-
Flow Cytometry: After treating cells with this compound for 48 hours, stain them with a DNA-intercalating dye (like Propidium Iodide) and analyze the cell cycle distribution using a flow cytometer. A significant increase in the percentage of cells in the G0/G1 phase compared to the control group would confirm the arrest.[1]
-
Western Blotting: Analyze the expression levels of key cell cycle regulatory proteins. Treatment with this compound has been shown to downregulate proteins that promote the G1/S transition, such as CDK4, CDK6, Cyclin D1, and Cyclin E2.[1]
Q5: My western blot results for apoptosis markers are inconsistent or negative. What should I check?
A5: If you are not detecting apoptosis, consider the following:
-
Primary Mechanism: Remember that this compound's primary effect is cell cycle arrest, not apoptosis, especially at concentrations near the IC50.[1] Apoptosis may only be induced at higher concentrations.
-
Time Point: Apoptotic events are transient. You may need to perform a time-course experiment to capture the peak of apoptotic marker expression (e.g., cleaved Caspase-3, cleaved PARP).
-
Controls: Always include a positive control for apoptosis (e.g., cells treated with staurosporine or etoposide) to ensure your antibodies and detection system are working correctly.[6]
-
Antibody Specificity: Use antibodies that are specific to the cleaved, active forms of caspases to distinguish apoptotic cells from non-apoptotic ones.[7][8]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines after 48 hours of treatment.
| Cell Line | Cell Type | IC50 Value (µM) | Citation |
| A549 | Human Non-Small Cell Lung Cancer | 100.2 | [1] |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Human Embryonic Lung Fibroblast | 228.6 | [1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.
General Experimental Workflow
Caption: Standard workflow for assessing the effects of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10][11]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a negative control and wells with medium only for background measurement.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis and Cell Cycle Marker Analysis (Western Blot)
This protocol outlines the general steps for detecting key proteins involved in this compound's mechanism of action.[7]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described previously.[1] After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 10-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C. Recommended targets for this compound studies include:
-
Cell Cycle: p-AKT, AKT, CDK4, CDK6, Cyclin D1, Cyclin E2.[1]
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
Loading Control: GAPDH or β-actin.
-
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using imaging software. Normalize the expression of target proteins to the loading control.
Troubleshooting Logic for Unexpected Viability Results
Caption: A logical guide for troubleshooting cell viability assay results.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
How to address batch-to-batch variability of Diosbulbin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of batch-to-batch variability when working with Diosbulbin C, a diterpene lactone isolated from Dioscorea bulbifera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a natural diterpene lactone component extracted from the traditional Chinese medicine Dioscorea bulbifera L.[1]. It is investigated for its potential therapeutic properties, particularly its anticancer activity. Studies have shown it can inhibit the proliferation of cancer cells by inducing G0/G1 phase cell cycle arrest[1][2][3].
Q2: What causes the significant batch-to-batch variability observed with this compound?
A2: Batch-to-batch variability is a common issue for natural products and stems from multiple factors related to the raw botanical material and processing. These include:
-
Geographical Origin and Climate: The location where Dioscorea bulbifera is grown can dramatically alter its chemical composition. For the related compound Diosbulbin B, contents have been shown to vary by as much as 47-fold between different harvest locations[4].
-
Harvesting Time and Conditions: The developmental stage of the plant and the season of harvest can affect the concentration of active compounds[5].
-
Post-Harvest Processing and Storage: How the plant material is dried, handled, and stored can lead to degradation or alteration of its chemical profile[5].
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process significantly impacts the yield and purity of this compound[6][7].
Q3: How does batch-to-batch variability impact experimental results?
A3: Inconsistent concentrations of this compound between batches can lead to unreliable and irreproducible experimental outcomes. An extract with a lower concentration may fail to produce a biological effect, while an unexpectedly high concentration could lead to off-target effects or cytotoxicity, compromising the validity of research findings[5].
Q4: What are the primary molecular targets of this compound?
A4: Research suggests that this compound inhibits cancer cell proliferation by downregulating the expression and/or activation of key proteins involved in cell cycle progression and survival. These targets include AKT1 (Protein Kinase B), DHFR (Dihydrofolate Reductase), and TYMS (Thymidylate Synthase)[1][2][3].
Troubleshooting Guide: Managing this compound Variability
Problem: I am observing inconsistent results (e.g., cell viability, signaling inhibition) between different batches of this compound extract.
This guide provides a systematic approach to diagnose and mitigate issues arising from batch-to-batch variability.
Step 1: Initial Assessment of Raw Material and Extraction
-
Question: Have you standardized your raw material sourcing and extraction protocol?
-
Solution: Variability often begins at the source. It is critical to establish and document a consistent protocol.
-
Sourcing: If possible, source your Dioscorea bulbifera tubers from the same supplier and geographical region for each batch. Record the harvest date and location.
-
Extraction: Use the same solvent system, temperature, and extraction time for every batch. Minor deviations can alter the final composition of the extract[5][8]. Refer to the Standardized Extraction Protocol below.
-
Step 2: Quantitative Analysis of this compound Content
-
Question: Do you know the exact concentration of this compound in each batch?
-
Solution: Visual inspection or reliance on the supplier's Certificate of Analysis is insufficient. You must perform your own quantitative analysis on every new batch before use. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate quantification.
-
Action: Analyze a sample from each new batch using the HPLC Protocol for this compound Quantification provided below.
-
Interpretation: Create a table to log the results for each batch. This will allow you to normalize the dose used in your experiments based on the actual this compound concentration.
-
Step 3: Normalizing Experimental Dosing
-
Question: Are you dosing your experiments based on the total extract weight or the quantified this compound concentration?
-
Solution: Dosing based on the weight of a crude or semi-purified extract is a major source of error. You must normalize your doses to deliver the same amount of active compound (this compound) in every experiment.
-
Example:
-
Batch A has a this compound concentration of 1.5 mg/g.
-
Batch B has a this compound concentration of 4.0 mg/g.
-
To achieve a final experimental concentration of 100 µM this compound, you will need to use significantly different amounts of the crude extract from each batch. Always calculate the required volume based on your HPLC quantification results.
-
-
Data Presentation: Illustrative Batch Variability
The following tables provide examples of how to log and interpret data to manage batch variability.
Table 1: Quantification of this compound in Different Batches This table illustrates potential variation in this compound concentration from different batches of raw material.
| Batch ID | Source Location | Harvest Date | Extraction Solvent | This compound Concentration (mg/g of dry extract) |
| DB-C-001 | Hunan, China | June 2024 | 95% Ethanol | 2.1 |
| DB-C-002 | Jiangsu, China | July 2024 | 95% Ethanol | 5.3 |
| DB-C-003 | Hunan, China | Oct 2024 | 95% Ethanol | 1.8 |
| DB-C-004 | Hunan, China | June 2024 | 70% Acetone | 3.5 |
Table 2: Experimental Dosing Adjustment Based on Batch Quantification This table shows how to adjust the amount of stock solution needed to achieve a consistent final concentration in a 1 mL cell culture well.
| Batch ID | Stock Solution Conc. (mg/mL extract) | Quantified this compound Conc. (mg/g extract) | Target Final Conc. (µM) | Volume of Stock to Add (µL) |
| DB-C-001 | 10 | 2.1 | 100 | 18.2 |
| DB-C-002 | 10 | 5.3 | 100 | 7.2 |
| DB-C-003 | 10 | 1.8 | 100 | 21.2 |
| DB-C-004 | 10 | 3.5 | 100 | 10.9 |
| (Note: Calculation assumes a molecular weight for this compound of ~382.4 g/mol ) |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Dioscorea bulbifera
This protocol is based on common methods for extracting diterpenoids from plant material[6][7].
-
Preparation of Plant Material:
-
Wash Dioscorea bulbifera tubers to remove any soil and debris.
-
Air-dry the tubers at room temperature until they are completely dry to the touch.
-
Grind the dried tubers into a fine powder (e.g., using a mechanical grinder) to increase the surface area for extraction.
-
-
Maceration or Reflux Extraction:
-
Weigh 100 g of the dried powder and place it into a suitable flask.
-
Add 1 L of 95% ethanol (or acetone, but be consistent across batches)[6][7].
-
For Maceration: Stopper the flask and let it stand at room temperature for 72 hours, with occasional shaking.
-
For Reflux Extraction: Set up a reflux apparatus and heat the mixture at a controlled temperature (e.g., 60°C) for 2-4 hours. This is generally more efficient than maceration[6].
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C until the solvent is fully removed.
-
-
Drying and Storage:
-
The resulting crude extract should be placed in a desiccator under vacuum to remove any residual moisture.
-
Weigh the final dried extract and store it in an airtight, light-protected container at -20°C.
-
Protocol 2: HPLC Method for Quantification of this compound
This method is adapted from established protocols for analyzing related compounds in Dioscorea species[9][10][11]. A reference standard of pure this compound is required.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with a ratio of 30:70 (A:B).
-
Linearly increase to 90:10 (A:B) over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh 1 mg of pure this compound reference standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of dilutions from the stock solution in methanol to create standards with concentrations ranging from 5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh 10 mg of the dried extract (from Protocol 1) and dissolve it in 10 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Visualizations
Workflow for Addressing Batch-to-Batch Variability
Caption: A systematic workflow to ensure experimental reproducibility.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits key nodes in survival and proliferation pathways.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102070646A - Extraction method of Diosbulbin B - Google Patents [patents.google.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Diosbulbin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Diosbulbin C. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My in-vivo experiments show low plasma concentrations of this compound, but in-silico models predicted good intestinal absorption. What could be the issue?
A1: While in-silico models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be very useful, they may not capture the full picture of a compound's in-vivo behavior.[1] Several factors beyond simple aqueous solubility and intestinal permeability can lead to low bioavailability:
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells and back into the intestinal lumen, reducing net absorption.
-
Instability: this compound could be unstable in the gastrointestinal (GI) tract's pH or enzymatic environment.
-
Rapid Elimination: Even if absorbed, the compound might be cleared from the bloodstream very quickly. For instance, the related compound Diosbulbin B exhibits rapid elimination.[2]
To investigate these possibilities, consider conducting experiments such as in-vitro metabolic stability assays using liver microsomes or Caco-2 permeability assays to assess efflux.
Q2: What are the most common formulation strategies to enhance the bioavailability of compounds like this compound?
A2: For compounds facing bioavailability challenges, several formulation strategies can be employed. These can be broadly categorized as follows:
-
Nanoformulations: Encapsulating the drug in nanoparticles can protect it from degradation, improve its solubility and dissolution rate, and potentially bypass efflux transporters.[3][4][5] Common types include lipid-based nanoparticles, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level.[7][8][9] This can significantly enhance the dissolution rate and, consequently, absorption. Amorphous solid dispersions are particularly effective.[10][11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[12]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[12][13]
The choice of strategy depends on the specific properties of this compound and the suspected reasons for its low bioavailability.
Q3: Are there any successful examples of enhancing the bioavailability of similar compounds?
A3: Yes. A study on diosgenin, another bioactive compound from the Dioscorea species, demonstrated a significant improvement in bioavailability using a formulation approach. Specifically, a Soluplus®-mediated amorphous solid dispersion of diosgenin resulted in a 5-fold increase in its oral bioavailability in rats.[10][11] This provides a strong rationale for exploring similar solid dispersion techniques for this compound.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate Despite Good Predicted Solubility
If you observe a slow dissolution rate for your this compound formulation, which could be a limiting factor for absorption, consider the following troubleshooting steps.
Troubleshooting Workflow: Solid Dispersion Approach
Caption: Workflow for developing and optimizing a solid dispersion formulation.
Experimental Protocol: Preparation of this compound Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic carrier. Based on studies with similar compounds, Soluplus® is a promising candidate.[10][11] Other options include polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.
-
Solvent System: Identify a common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the carrier (e.g., in a 1:1, 1:2, and 1:4 drug-to-carrier weight ratio) in the selected solvent with stirring.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Dry the resulting solid under vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Dissolution: Perform in-vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the release profile to that of the pure drug.
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of this compound in the dispersion. Scanning Electron Microscopy (SEM) can be used to observe the morphology.
-
Issue 2: Suspected Rapid Metabolism or Efflux
If you suspect that first-pass metabolism or P-gp efflux is limiting the bioavailability of this compound, a nanoformulation approach may be more effective.
Troubleshooting Workflow: Nanoformulation Approach
Caption: Workflow for the development and evaluation of a nanoformulation.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafil® M 1944 CS, Capryol™ 90).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Kolliphor® RH40, Tween® 80).
-
Co-surfactant: Select a co-surfactant to improve emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Formulation Development:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare different formulations by mixing the selected components in varying ratios. Dissolve this compound in this mixture with gentle heating and stirring.
-
-
Characterization:
-
Emulsification Study: Dilute the SEDDS formulation in water (e.g., 1:100 ratio) and observe the formation of the nanoemulsion.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Drug Loading: Determine the concentration of this compound in the formulation using a validated analytical method like HPLC.
-
-
In-Vitro Evaluation:
-
In-Vitro Release: Perform drug release studies using a dialysis bag method.
-
Caco-2 Permeability: Assess the transport of the SEDDS-formulated this compound across a Caco-2 cell monolayer to evaluate its potential to overcome efflux.
-
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the reported bioavailability enhancement for a related compound, providing a benchmark for potential improvements.
| Compound | Formulation Strategy | Carrier/Excipients | Fold Increase in Bioavailability (Oral, in rats) | Reference |
| Diosgenin | Amorphous Solid Dispersion | Soluplus® | ~5 | [10][11] |
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting inconsistent western blot results for Diosbulbin C targets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for the targets of Diosbulbin C.
Frequently Asked Questions (FAQs)
Q1: What are the known key protein targets of this compound relevant for Western blot analysis?
A1: this compound has been shown to affect several key signaling proteins. The primary targets that are often investigated by Western blot include proteins in the PI3K/Akt and STAT3 signaling pathways. It also induces apoptosis, making Bcl-2 family proteins important targets. Specifically, you may want to analyze the expression and phosphorylation status of AKT and STAT3, as well as the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][2][3][4][5][6][7] Additionally, in the context of non-small cell lung cancer, this compound has been found to downregulate the expression of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS).[1][8]
Q2: I am not getting a signal or only a very weak signal for my target protein after this compound treatment. What could be the cause?
A2: A weak or absent signal can stem from several factors. First, ensure that your protein extraction method is optimal and that you have loaded a sufficient amount of protein onto the gel; we recommend 20-50 µg of total protein per lane. The concentration of your primary and secondary antibodies is also critical; you may need to optimize these through titration. Another possibility is that the protein transfer from the gel to the membrane was inefficient. You can check transfer efficiency using a Ponceau S stain after the transfer. Finally, ensure that your detection reagents are fresh and properly prepared.
Q3: I am observing multiple non-specific bands in my Western blot for this compound targets. How can I resolve this?
A3: Non-specific bands can be due to several reasons. The primary antibody concentration may be too high, leading to off-target binding. Try reducing the antibody concentration and increasing the number of wash steps after antibody incubation. The blocking step is also crucial; ensure you are blocking the membrane for at least one hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or BSA in TBST. Additionally, ensure your cell lysates have been properly prepared and contain protease inhibitors to prevent protein degradation, which can result in bands of lower molecular weight.
Q4: The bands for my target protein appear smeared or "smiling". What is causing this?
A4: Smeared bands can be a result of overloading the gel with too much protein. Try loading a smaller amount of your sample. "Smiling" bands are often caused by uneven heat distribution across the gel during electrophoresis. Running the gel at a lower voltage or in a cold room can help to mitigate this issue. Ensure that the electrophoresis buffer is fresh and correctly prepared.
Q5: How should I interpret changes in the phosphorylation status of AKT and STAT3 in response to this compound?
A5: A change in the phosphorylation of AKT (at Ser473 or Thr308) or STAT3 (at Tyr705 or Ser727) indicates an alteration in their activation state.[9][10] When analyzing phosphorylated proteins, it is crucial to also probe for the total protein levels. A decrease in the ratio of phosphorylated protein to total protein suggests that this compound inhibits the activation of that signaling pathway. Always include a loading control, such as GAPDH or β-actin, to ensure equal protein loading across lanes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Inefficient protein transfer | - Confirm transfer with Ponceau S staining. - Optimize transfer time and voltage/current. - Ensure good contact between the gel and membrane. |
| Low antibody concentration | - Increase primary or secondary antibody concentration. - Incubate primary antibody overnight at 4°C. | |
| Insufficient protein loaded | - Quantify protein concentration accurately (e.g., BCA assay). - Load at least 20 µg of total protein per lane. | |
| Inactive detection reagent | - Use fresh ECL substrate. | |
| High Background | Blocking is insufficient | - Increase blocking time to overnight at 4°C. - Try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high | - Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | - Increase the number and duration of washes with TBST. | |
| Non-Specific Bands | Primary antibody is not specific enough or concentration is too high | - Use a more specific antibody. - Decrease the primary antibody concentration. |
| Protein degradation | - Add protease and phosphatase inhibitors to your lysis buffer. - Keep samples on ice at all times. | |
| Contamination | - Ensure all buffers and equipment are clean. | |
| Uneven or Distorted Bands | Uneven gel polymerization | - Ensure the gel is poured evenly and allowed to fully polymerize. |
| Overloading of protein | - Reduce the amount of protein loaded in each well. | |
| High voltage during electrophoresis | - Run the gel at a lower, constant voltage. |
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in the expression of key this compound targets based on published literature. Note that the magnitude of the effect can be cell-type and concentration-dependent.
| Target Protein | Treatment | Expected Change in Expression/Activation | Reference |
| p-AKT (Ser473) | This compound (100-200 µM) | ↓ (Decreased) | [8] |
| Total AKT | This compound (100-200 µM) | ↔ (No significant change) | [8] |
| p-STAT3 (Tyr705) | This compound | ↓ (Decreased) | Inferred from pathway analysis |
| Total STAT3 | This compound | ↔ (No significant change) | Inferred from pathway analysis |
| Bcl-2 | This compound | ↓ (Decreased) | [6] |
| Bax | This compound | ↑ (Increased) | [6] |
| Bax:Bcl-2 Ratio | This compound | ↑ (Increased) | [2][3][5][6] |
| DHFR | This compound (100-200 µM) | ↓ (Decreased) | [1][8] |
| TYMS | This compound (100-200 µM) | ↓ (Decreased) | [1][8] |
Experimental Protocols
Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification (BCA Assay)
-
Prepare a series of BSA standards of known concentrations.
-
Add 10 µL of each standard and your protein samples to a 96-well plate in duplicate.
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Add 200 µL of the working reagent to each well and mix.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a plate reader and determine the protein concentration of your samples from the standard curve.
SDS-PAGE
-
Mix your protein lysate with 2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8) in a 1:1 ratio.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-50 µg) into the wells of a polyacrylamide gel.
-
Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 100-120V until the dye front reaches the bottom of the gel.
Western Blot Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer in a wet transfer apparatus at 100V for 1-2 hours or overnight at 30V in a cold room.
Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions, apply it to the membrane, and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Caption: STAT3 signaling pathway and its inhibition by this compound.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for Diosbulbin C in Cell-Based Assays
Welcome to the technical support center for researchers utilizing Diosbulbin C in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
A1: Based on current research, a 48-hour incubation period is a well-documented starting point for assessing the cytotoxic effects of this compound in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) cells.[1][2][3] This duration has been shown to be effective in inducing significant G0/G1 phase cell cycle arrest and reducing cell proliferation.[1][2] However, the optimal incubation time can be cell-line dependent and should be determined empirically for your specific experimental setup.
Q2: How does incubation time affect the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) value of this compound is highly dependent on the incubation time. Generally, a longer incubation period will result in a lower IC50 value, indicating increased potency. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point that provides a robust and reproducible therapeutic window for your cell line of interest.
Q3: I am not observing a significant effect of this compound on my cells. What are some potential reasons?
A3: Several factors could contribute to a lack of response:
-
Insufficient Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation period to 72 hours.
-
Suboptimal Concentration: Ensure you are using a relevant concentration range. Based on studies with NSCLC cells, concentrations can range from approximately 100 µM to over 200 µM.[1]
-
Cell Line Resistance: Your specific cell line may be less sensitive to this compound.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its bioactivity. Prepare fresh dilutions for each experiment.
-
Solubility Issues: Poor solubility of this compound in the culture medium can limit its effective concentration. See the troubleshooting guide below for tips on addressing solubility.
Q4: What signaling pathways are known to be affected by this compound?
A4: this compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by downregulating the expression and activation of key proteins in the AKT signaling pathway, as well as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS).[1][2] This disruption leads to G0/G1 phase cell cycle arrest.
Troubleshooting Guides
Issue 1: High Background or Autofluorescence in Fluorescence-Based Assays
-
Possible Cause: Natural compounds like this compound can exhibit intrinsic fluorescence, leading to high background signals.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Include wells with this compound in the medium without cells to measure its intrinsic fluorescence. Subtract this value from your experimental readings.
-
Use a Different Assay: If autofluorescence is a significant issue, consider switching to a colorimetric assay (e.g., CCK-8, MTT) or a luminescence-based assay.
-
Optimize Filter Sets: Ensure that the excitation and emission filters on your plate reader are appropriate for your fluorescent dye and minimize spectral overlap with the potential autofluorescence of this compound.
-
Issue 2: Poor Solubility of this compound in Culture Medium
-
Possible Cause: this compound may have limited solubility in aqueous solutions, leading to precipitation and inaccurate concentrations.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration to create a stock solution.
-
Minimize Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the diluted this compound solution to aid in dissolution before adding it to the cells.
-
Visual Inspection: Before adding to cells, visually inspect the prepared drug solutions for any signs of precipitation.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in cell seeding density, passage number, or compound preparation can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Ensure even cell distribution in the wells.
-
Control Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound after 48-hour Incubation
| Cell Line | Cell Type | IC50 (µM) | Assay |
| A549 | Human Non-Small Cell Lung Cancer | 100.2 | CCK-8 |
| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9 | CCK-8 |
| HELF | Human Embryonic Lung Fibroblast | 228.6 | CCK-8 |
Data extracted from a study on NSCLC cells.[1]
Experimental Protocols
Protocol 1: Determining Time-Dependent Cell Viability using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of concentrations of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound solutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO2.
-
CCK-8 Reagent Addition: At the end of each incubation period, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C until a noticeable color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the time-dependent IC50 values.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound signaling pathway inhibition.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of Diosbulbin C
Welcome to the technical support center for researchers working with Diosbulbin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address potential challenges in your experiments, with a focus on strategies to understand and reduce off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound has been shown to exert its anti-cancer effects, particularly in non-small cell lung cancer (NSCLC), by targeting several key proteins. The primary identified targets include AKT1 (Protein Kinase B), DHFR (Dihydrofolate Reductase), and TYMS (Thymidylate Synthase).[1][2][3] By downregulating the expression and activation of these proteins, this compound can induce G0/G1 phase cell cycle arrest and inhibit cancer cell proliferation.[1][2][3]
Q2: What are off-target effects and why are they a concern with natural products like this compound?
A2: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic targets.[4] For natural products like this compound, which often have complex structures, the risk of interacting with multiple cellular proteins is a significant consideration. These unintended interactions can lead to unexpected experimental results, cellular toxicity, or adverse side effects in preclinical and clinical studies, making it crucial to identify and mitigate them.[4][5]
Q3: I'm observing higher-than-expected cytotoxicity in my cell line, even at low concentrations of this compound. Could this be due to off-target effects?
A3: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects.[4] While this compound has demonstrated anti-cancer activity, it's essential to distinguish between on-target efficacy and off-target toxicity. Other compounds from the same plant, like Diosbulbin B, are known to have hepatotoxicity, suggesting that compounds in this class may have off-target liabilities.[6][7][8] It is advisable to perform counter-screening and proteomics-based approaches to identify potential off-target interactions that may be contributing to the observed toxicity.
Q4: What are the general strategies to reduce off-target effects of a natural product like this compound?
A4: Several strategies can be employed to minimize off-target effects:
-
Structural Modification: Altering the chemical structure of this compound can enhance its selectivity for the intended targets while reducing binding to off-target proteins.[5][9][10]
-
Targeted Drug Delivery: Encapsulating this compound in nanocarriers (e.g., liposomes, nanoparticles) can help direct it to the target tissue or cells, minimizing exposure to and interaction with off-target sites in the body.[2]
-
Dose Optimization: Carefully determining the lowest effective dose can help to reduce off-target effects, as they are often concentration-dependent.
-
Combination Therapy: Using this compound in combination with other therapeutic agents at lower concentrations may enhance the desired on-target effect while minimizing the likelihood of off-target binding.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Readouts
-
Problem: You observe a cellular phenotype (e.g., changes in cell morphology, unexpected signaling pathway activation) that is not consistent with the known functions of AKT1, DHFR, or TYMS inhibition.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Compare the concentration of this compound required to elicit the unexpected phenotype with the concentration needed for on-target engagement. A significant difference may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor known to target AKT1, DHFR, or TYMS. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: Overexpress the intended target (e.g., AKT1) in your cells. If this does not reverse the observed phenotype, it strongly suggests the involvement of other targets.[4]
-
Issue 2: High Background in Target Binding Assays
-
Problem: In vitro binding assays (e.g., thermal shift assays, pull-down assays) show high non-specific binding of this compound.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Adjust buffer components, such as salt concentration and detergents, to reduce non-specific interactions.
-
Include Competition Controls: Use a known binder to the target protein to compete with this compound and demonstrate specific binding.
-
Use a Negative Control Protein: Include an unrelated protein in your assay to assess the level of non-specific binding of this compound.
-
Experimental Protocols
Protocol 1: Proteome-Wide Off-Target Identification using Chemical Proteomics
This protocol provides a general workflow for identifying the cellular targets of this compound, including potential off-targets.
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a clickable tag (e.g., an alkyne or azide) and a photoreactive group, while aiming to preserve its bioactivity.
-
Cell Treatment and Crosslinking:
-
Treat live cells with the this compound probe.
-
Expose the cells to UV light to induce covalent crosslinking of the probe to its binding proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the this compound probe.
-
-
Affinity Purification:
-
Use streptavidin beads to pull down the biotin-tagged protein complexes.
-
-
Mass Spectrometry:
-
Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify proteins that were specifically enriched in the this compound-treated sample compared to controls.
-
Protocol 2: Validating Off-Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the engagement of this compound with potential off-targets in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blotting: Analyze the supernatant for the presence of the suspected off-target protein by Western blotting.
-
Analysis: A shift in the protein's melting curve upon treatment with this compound indicates direct binding.
Data Presentation
Table 1: Predicted Binding Affinities of this compound to On-Targets
| Target Protein | PDB ID | Binding Affinity (-CDOCKER_Interaction_Energy kcal/mol) |
| AKT1 | 4gv1 | 49.1404 |
| DHFR | 1kmv | 47.0942 |
| TYMS | 3gh0 | 72.9033 |
Data derived from molecular docking studies.[1]
Visualizations
Signaling Pathway of this compound's On-Target Effects
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Off-Target Identification and Mitigation
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systems Toxicology Approaches Reveal the Mechanisms of Hepatotoxicity Induced by Diosbulbin B in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products [mdpi.com]
- 10. [Modification of natural products for drug discovery]. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Diosbulbin C: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of existing preclinical data validates the anticancer potential of Diosbulbin C, a natural compound extracted from Dioscorea bulbifera. This guide provides a comparative analysis of its effects across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein summarizes the cytotoxic effects, highlights the molecular mechanisms of action, and compares its potency with established chemotherapeutic agents.
In Vitro Efficacy of this compound: A Quantitative Overview
The anticancer activity of this compound has been evaluated in non-small cell lung cancer (NSCLC) cell lines, demonstrating a clear dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for A549 and NCI-H1299 lung cancer cells, as well as for a normal human lung fibroblast cell line (HELF) to assess its selectivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |
| HELF | Normal Lung Fibroblast | 228.6 | [1] |
The higher IC50 value in the normal lung cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for any potential anticancer agent.[1]
Comparative Analysis with Standard Chemotherapeutics
While direct head-to-head studies with extensive IC50 comparisons are limited, the available data on related compounds and combination therapies provide a preliminary basis for comparison. For instance, a related compound, Diosbulbin B, has been shown to sensitize gastric cancer cells to the conventional chemotherapeutic drug cisplatin.[2] This suggests a potential synergistic role for Diosbulbin compounds in combination with existing cancer therapies. Further research is warranted to establish a comprehensive comparative profile of this compound against standard drugs like cisplatin and doxorubicin across a broader spectrum of cancer cell lines.
Unraveling the Mechanism of Action: Cell Cycle Arrest
The primary mechanism underlying the anticancer effects of this compound in NSCLC cells is the induction of cell cycle arrest at the G0/G1 phase.[1][3] This blockage of cell cycle progression effectively halts the proliferation of cancer cells. This effect is achieved through the downregulation of key proteins involved in cell cycle regulation.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The inhibitory action of this compound on cell proliferation is mediated through the modulation of the AKT/DHFR/TYMS signaling pathway. This compound has been shown to downregulate the expression of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS), all of which are crucial for cell growth and division.[1][3]
Caption: this compound signaling pathway in NSCLC cells.
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1299)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This protocol is used to determine the expression levels of proteins in the AKT/DHFR/TYMS signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-AKT, anti-DHFR, anti-TYMS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Diosbulbin C and Diosbulbin B in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two natural compounds, Diosbulbin C and Diosbulbin B, with a focus on their potential as anti-cancer agents. The information presented is based on available preclinical data and aims to assist researchers in evaluating their therapeutic potential.
Executive Summary
This compound and Diosbulbin B, both diterpene lactones extracted from Dioscorea bulbifera, have demonstrated anti-cancer properties, particularly against non-small cell lung cancer (NSCLC). While both compounds induce cell cycle arrest and apoptosis in cancer cells, they exhibit distinct mechanistic profiles and, most notably, different safety profiles. This compound emerges as a promising candidate with potent anti-proliferative effects and predicted low toxicity, a significant advantage over Diosbulbin B, which is known for its hepatotoxicity.
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the efficacy of this compound and Diosbulbin B in NSCLC cell lines.
Table 1: In Vitro Efficacy of this compound against NSCLC Cell Lines
| Cell Line | IC50 (µM) | Observations |
| A549 | 100.2 | Significant inhibition of cell proliferation.[1] |
| NCI-H1299 | 141.9 | Remarkable reduction in cell proliferation.[1] |
| HELF (normal lung) | 228.6 | Relatively low cytotoxicity to normal cells.[1] |
Table 2: In Vitro Efficacy of Diosbulbin B against NSCLC Cell Lines
| Cell Line | IC50 (µM) | Observations |
| A549 | 44.61 | Inhibition of proliferation.[2] |
| PC-9 | 22.78 | Inhibition of proliferation.[2] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
Mechanistic Differences
This compound and Diosbulbin B exert their anti-cancer effects through different signaling pathways.
This compound is believed to induce G0/G1 phase cell cycle arrest and inhibit cell proliferation by targeting key proteins involved in cell cycle progression and nucleotide synthesis.[1][3][4][5]
Diosbulbin B , on the other hand, also induces G0/G1 phase arrest and apoptosis, but its mechanism is linked to the oncogene Yin Yang 1 (YY1) and the tumor suppressor p53.[6] Furthermore, Diosbulbin B is reported to induce autophagy and mitochondrial dysfunction.[2]
Safety Profile: A Key Differentiator
A critical distinction between the two compounds lies in their safety profiles. While Diosbulbin B has been identified as the main hepatotoxic component of Dioscorea bulbifera, leading to liver injury[6], this compound is predicted to have no hepatotoxicity and low cytotoxicity to normal cells.[1] This suggests a significantly better therapeutic window for this compound.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of Diosbulbin B.
Caption: General experimental workflow for efficacy comparison.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Diosbulbin B.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Diosbulbin B for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with this compound or Diosbulbin B for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or Diosbulbin B for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AKT, DHFR, TYMS for this compound; YY1, p53 for Diosbulbin B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Based on the currently available data, this compound presents a more favorable profile for further development as an anti-cancer therapeutic compared to Diosbulbin B. Its comparable efficacy in inhibiting cancer cell proliferation, coupled with a significantly better predicted safety profile, particularly the absence of hepatotoxicity, makes it a compelling candidate for further investigation. Future head-to-head preclinical and in vivo studies are warranted to definitively establish the comparative efficacy and safety of these two compounds.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diosbulbin Analogues and Paclitaxel in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of Diosbulbin C and B, natural compounds isolated from Dioscorea bulbifera, against the widely used chemotherapeutic agent, paclitaxel, in preclinical lung cancer models. While in vitro data is available for this compound, the in vivo comparison utilizes data for the closely related analogue, Diosbulbin B, due to the current lack of published in vivo studies for this compound in lung cancer models.
Executive Summary
Paclitaxel, a cornerstone of non-small cell lung cancer (NSCLC) treatment, exerts its cytotoxic effects by stabilizing microtubules and inducing mitotic arrest. This compound and B, on the other hand, demonstrate a distinct mechanism of action by inducing cell cycle arrest at the G0/G1 phase. This comparative guide synthesizes available preclinical data to offer insights into their respective efficacies and mechanisms, providing a valuable resource for researchers exploring novel therapeutic strategies for lung cancer.
In Vitro Efficacy and Mechanism of Action
Both this compound and paclitaxel have demonstrated potent anti-proliferative effects against human NSCLC cell lines. However, their underlying mechanisms of action differ significantly.
This compound:
Recent studies have shown that this compound inhibits the proliferation of A549 and NCI-H1299 NSCLC cells by inducing cell cycle arrest at the G0/G1 phase.[1][2] This is achieved through the downregulation of key proteins involved in cell cycle progression and survival, namely AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][2]
Paclitaxel:
Paclitaxel is a well-established mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Quantitative In Vitro Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | A549 | CCK-8 | IC50 | 100.2 µM (48h) | [2] |
| This compound | NCI-H1299 | CCK-8 | IC50 | 141.9 µM (48h) | [2] |
| Paclitaxel | A549 | Not Specified | GI50 | 4-24 nM (48h) |
In Vivo Efficacy in Lung Cancer Xenograft Models
Due to the absence of published in vivo data for this compound in lung cancer models, this section will compare the in vivo efficacy of Diosbulbin B, a closely related and more extensively studied analogue, with paclitaxel in A549 xenograft models.
Diosbulbin B:
In a xenograft model using A549 cells, daily intraperitoneal injections of Diosbulbin B at doses of 5-15 mg/kg for two weeks resulted in significant inhibition of tumor growth.[3] The anti-tumor activity of Diosbulbin B is attributed to its ability to induce G0/G1 phase arrest and apoptosis.[4]
Paclitaxel:
Paclitaxel has demonstrated potent anti-tumor activity in various lung cancer xenograft models.[5] In A549 xenografts, intravenous administration of paclitaxel at doses of 12 and 24 mg/kg/day for five consecutive days led to significant tumor growth inhibition.
Quantitative In Vivo Data
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Diosbulbin B | Nude Mice | A549 | 5-15 mg/kg, i.p., daily for 2 weeks | Significant inhibition (quantitative data not specified) | [3] |
| Paclitaxel | Nude Mice | A549 | 12 and 24 mg/kg/day, i.v., for 5 days | Statistically significant |
Experimental Protocols
In Vitro Cell Proliferation Assay (this compound)
-
Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cell lines.
-
Method: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) was then calculated.[2]
In Vivo Xenograft Study (Diosbulbin B)
-
Animal Model: Xenograft A549 tumor mouse models.[3]
-
Procedure: A549 cells were subcutaneously injected into the mice. Once tumors were established, the mice were treated with Diosbulbin B (5-15 mg/kg, intraperitoneally) daily for two weeks. Tumor growth was monitored throughout the study.[3]
In Vivo Xenograft Study (Paclitaxel)
-
Animal Model: Nude mice.
-
Procedure: A549 cells were grown as subcutaneous tumors in nude mice. Paclitaxel was administered intravenously for five consecutive days at doses of 12 and 24 mg/kg/day. Tumor growth was measured and compared to a saline control group.
Signaling Pathways and Experimental Visualizations
To visually represent the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway
Caption: Paclitaxel Signaling Pathway
Caption: Xenograft Experimental Workflow
Conclusion
This comparative guide highlights the distinct yet potent anti-cancer activities of this compound/B and paclitaxel in preclinical lung cancer models. While paclitaxel remains a critical therapeutic agent acting through microtubule stabilization, the Diosbulbin compounds present an alternative mechanism by inducing G0/G1 cell cycle arrest. The in vitro data for this compound and the in vivo data for Diosbulbin B suggest that these natural compounds warrant further investigation as potential therapeutic agents for NSCLC. Future studies directly comparing the in vivo efficacy of this compound and paclitaxel are crucial to fully elucidate their relative therapeutic potential. This guide provides a foundational resource for researchers to design and interpret future experiments aimed at developing novel and more effective treatments for lung cancer.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint of Diosbulbin C: A Comparative Analysis of Its Anticancer Mechanism
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anticancer compound Diosbulbin C highlights its unique mechanism of action, setting it apart from other therapeutic agents in the field of oncology. This guide provides a detailed comparison of this compound with structurally related compounds and established cancer treatments, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a natural diterpene lactone, has demonstrated significant potential in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cells.[1][2][3][4][5] Its primary mechanism involves inducing G0/G1 phase cell cycle arrest, thereby halting the division of cancer cells.[1][2][3][4] This is achieved through the downregulation of key proteins such as AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][2][3][4]
This guide delves into a comparative analysis of this compound's mechanism against its structural analogs, Diosbulbin B and 8-epidiosbulbin E acetate, as well as standard-of-care NSCLC therapeutics like Pemetrexed, Gefitinib, and Cisplatin.
Comparative Mechanism of Action
The anticancer activity of this compound is compared with other compounds based on their molecular targets, effects on signaling pathways, and resultant cellular outcomes.
| Compound | Molecular Target(s) | Signaling Pathway(s) Affected | Cellular Outcome(s) | Toxicity Profile |
| This compound | AKT1, DHFR, TYMS[1][2][3][4] | PI3K/AKT Pathway[2] | G0/G1 cell cycle arrest, Inhibition of proliferation[1][2][3][4] | Predicted low hepatotoxicity[2] |
| Diosbulbin B | YY1, p53[6] | p53 signaling pathway | G0/G1 cell cycle arrest, Apoptosis[6][7] | Hepatotoxicity, Oxidative stress[5][8][9][10][11] |
| 8-epidiosbulbin E acetate | Not explicitly defined | Apoptosis pathways | Apoptosis, Liver injury[12][13][14] | Hepatotoxicity[12][13] |
| Pemetrexed | TYMS, DHFR, GARFT[1][3][15][16] | Folate metabolism | Inhibition of purine and pyrimidine synthesis, Cell death[3] | Myelosuppression, Mucositis[3] |
| Gefitinib | EGFR Tyrosine Kinase[2][4][8][17][18] | EGFR signaling pathway | Inhibition of proliferation, Apoptosis[2][8][17] | Skin rash, Diarrhea |
| Cisplatin | DNA[19][20][21][22] | DNA damage response pathways | Inhibition of DNA replication, Apoptosis, Necrosis[19][23] | Nephrotoxicity, Neurotoxicity, Ototoxicity[22] |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms of action, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its investigation.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound and its comparators is provided below.
Cell Viability and Proliferation Assays
-
MTT/CCK8 Assay: Non-small cell lung cancer (NSCLC) cells (e.g., A549, NCI-H1299) are seeded in 96-well plates and treated with varying concentrations of the test compound for 24-72 hours.[7] MTT or CCK8 reagent is added, and the absorbance is measured to determine cell viability.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with the compound. After a designated period, colonies are fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.
Cell Cycle Analysis
-
Flow Cytometry: Treated cells are harvested, fixed in ethanol, and stained with propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[2]
Apoptosis Assays
-
Annexin V/PI Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.[7] Annexin V positive cells are considered apoptotic.
-
Caspase Activity Assays: The activity of caspases (e.g., caspase-3, -9) in cell lysates is measured using colorimetric or fluorometric substrates to quantify apoptosis.[7][19]
Molecular Target Validation
-
Western Blotting: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins (e.g., AKT, p53, YY1) to analyze their expression levels.[2]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. The expression levels of target genes (e.g., DHFR, TYMS) are then quantified by real-time PCR.[2]
-
Molecular Docking: Computational modeling is used to predict the binding affinity and interaction between the compound and its potential protein targets.[2]
Hepatotoxicity Assessment
-
In Vitro Cytotoxicity in Hepatocytes: Primary hepatocytes or liver cell lines (e.g., L-02) are treated with the compound, and cell viability is assessed.[9] Markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the culture medium are also measured.[9][19]
-
In Vivo Animal Studies: The compound is administered to animal models (e.g., mice), and serum levels of ALT and AST are measured.[5][8] Liver tissues are also collected for histopathological examination.[5][8]
Conclusion
This compound presents a compelling mechanism of action centered on the induction of cell cycle arrest through the inhibition of AKT, DHFR, and TYMS. This contrasts with the DNA-damaging effects of cisplatin, the EGFR-targeting of gefitinib, and the broader antifolate activity of pemetrexed. Notably, its predicted low hepatotoxicity offers a significant advantage over its structural relatives, Diosbulbin B and 8-epidiosbulbin E acetate. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of NSCLC and other malignancies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 9. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 10. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 8-Epidiosbulbin E acetate triggers apoptosis via metabolic activation-mediated crosstalk between mitochondria and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Sp...: Ingenta Connect [ingentaconnect.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Diosbulbin C from different geographical sources
A Comparative Study of Diosbulbin C from Diverse Geographical Sources: A Guide for Researchers
The phytochemical composition of Dioscorea bulbifera is known to exhibit significant variation based on its geographical source, which in turn can influence its biological activity[1][2][3]. This guide provides a summary of reported phytochemicals from different regions, detailed experimental protocols for the analysis and evaluation of this compound, and diagrams of relevant biological pathways.
Phytochemical Variation by Geographical Source
The concentration and even the presence of specific bioactive compounds, including diosbulbins, in Dioscorea bulbifera are influenced by geographic and environmental factors[1]. Below is a table summarizing the reported phytochemicals in D. bulbifera from various regions. This highlights the chemical diversity that can be expected when sourcing this plant material.
| Geographical Source | Reported Phytochemicals of Interest | Reference |
| China | Flavanol aglycones (kaempferol-3, 5-dimethyl ether, caryatin, catechin), Norclerodane diterpenoids (diosbulbins N, P, O, A–D, F, G) | [1][4] |
| India | Furanoid norditerpenes (diosbulbin A, D, F), D-sorbitol, Diosgenin, Sinodiosgenin, β-sitosterol | [5] |
| Nigeria | Alkaloids, Saponins, Tannins, Flavonoids, Steroids, Demethylbatatasin IV, Diosbulbin D | [3][6][7] |
| Cameroon | Clerodane diterpenoids (bafoudiosbulbins A, B, C, F, G), Steroidal saponins (dioscoreanosides A-K) | [3] |
| Uganda | Diosgenin | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate quantification of this compound and the assessment of its biological activities. The following are standard protocols that can be adapted for these purposes.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in Dioscorea bulbifera extracts.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV spectrum of a pure this compound standard (preliminary analysis can be done in the 200-400 nm range).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Dry the Dioscorea bulbifera tubers or bulbils and grind them into a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent.
-
Redissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standard solutions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 for lung cancer)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Cell Proliferation Assay (Colony Formation Assay)
This assay assesses the ability of single cells to grow into colonies.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Analysis: Count the number of colonies in each well.
Mutagenicity Assessment (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation)
-
This compound
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of this compound.
-
Incubation: In a test tube, mix the Salmonella tester strain, this compound dilution, and S9 mix (if metabolic activation is being tested).
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for this compound.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New norclerodane diterpenoids from the tubers of Dioscorea bulbifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. usa-journals.com [usa-journals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Diosbulbin C: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diosbulbin C's bioactivity, supported by experimental data. We delve into the methodologies of key experiments and present quantitative data in structured tables to facilitate a clear understanding of its potential as an anticancer agent.
Recent research has identified this compound, a natural diterpene lactone from Dioscorea bulbifera L., as a promising candidate in cancer therapy. Studies have demonstrated its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and, at higher concentrations, apoptosis. This guide aims to replicate and compare these findings, offering a valuable resource for those investigating novel therapeutic avenues.
Mechanism of Action: Targeting Key Cellular Pathways
This compound exerts its anticancer effects by modulating critical signaling pathways involved in cell growth and survival. The primary identified molecular targets are AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][2][3] By downregulating the expression and activation of these proteins, this compound effectively halts the proliferation of cancer cells.
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and growth, and its deregulation is common in many cancers.[4][5][6] AKT1, a key node in this pathway, is a primary target of this compound. Its inhibition leads to the disruption of downstream signaling, ultimately suppressing tumor cell growth.
Quantitative Analysis of Bioactivity
To provide a clear comparison of this compound's efficacy, the following table summarizes its cytotoxic effects on NSCLC cell lines and a normal human lung fibroblast cell line.
| Cell Line | Type | IC50 (µM) |
| A549 | NSCLC | 100.2 |
| NCI-H1299 | NSCLC | 141.9 |
| HELF | Normal Lung Fibroblast | 228.6 |
Table 1: Cytotoxicity of this compound after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population. Data sourced from cytotoxicity assays.[1]
The data demonstrates a selective cytotoxicity of this compound towards cancer cells, with a significantly higher IC50 value for the normal lung cells, suggesting a favorable therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the protocols for key experiments used to evaluate the bioactivity of this compound.
Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and NCI-H1299, and Human Embryonic Lung Fibroblast (HELF) cells were used.
-
Culture Medium: A549 and H1299 cells were cultured in RPMI-1640 medium.
-
Source: Cells were obtained from the National Collection of Authenticated Cell Cultures.[1]
Cytotoxicity Assay (CCK-8 Assay)
-
Seed cells in 96-well plates at a specified density.
-
After cell adherence, treat with varying concentrations of this compound for 48 hours.
-
Add CCK-8 solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Calculate the IC50 values based on the dose-response curves.
Colony Formation Assay
-
Seed a low density of cells in 6-well plates.
-
Treat with different concentrations of this compound and incubate for a period allowing for colony formation (typically 1-2 weeks).
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity of the cells.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound for 48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with propidium iodide (PI) containing RNase.
-
Analyze the cell cycle distribution using a flow cytometer. This method revealed that this compound induces a significant G0/G1 phase cell cycle arrest in NSCLC cells.[1][2][3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for 48 hours.
-
Harvest the cells and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Studies show that this compound can induce apoptosis at relatively high concentrations.[1]
Western Blotting
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., AKT, p-AKT, DHFR, TYMS, CDK4, CDK6, Cyclin D1, Cyclin E2, p-RB, and β-actin as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The antibodies for β-actin, AKT, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB were sourced from Cell Signaling Technology (CST), while antibodies for DHFR and TYMS were from HUABIO.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable reagent (e.g., RNAex Pro Reagent).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Normalize the expression levels to a housekeeping gene (e.g., β-actin) to determine the relative gene expression.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: this compound's mechanism of action on NSCLC cells.
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
This guide provides a foundational understanding of this compound's anticancer properties, supported by published data and detailed experimental protocols. Further research, including in vivo studies and comparisons with standard chemotherapeutic agents, is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Essential Control Experiments for In Vitro Studies of Diosbulbin C
This guide provides a comparative overview of the essential control experiments required for robust in vitro studies of Diosbulbin C, a natural diterpene lactone with noted anticancer properties.[1][2] For researchers, scientists, and drug development professionals, establishing proper controls is paramount for validating experimental findings and accurately interpreting the biological effects of this compound. This document outlines the purpose, protocols, and expected outcomes of key control experiments, supported by comparative data and visual workflows.
The Imperative of Controls in this compound Research
This compound has been shown to inhibit the proliferation of cancer cells, such as non-small cell lung cancer (NSCLC), by inducing cell cycle arrest.[1][3][4] To accurately quantify its efficacy and elucidate its mechanism of action, a series of well-defined controls must be integrated into the experimental design. These controls serve to eliminate variables, confirm assay validity, and provide a baseline for measuring the compound's specific effects.
Core Control Experiments: A Comparative Analysis
The three most critical controls for in vitro studies involving this compound are the Vehicle Control, the Negative Control (Untreated), and the Positive Control. Each serves a distinct but complementary purpose.
Vehicle Control: Isolating the Compound's Effect
Purpose: this compound, like many organic compounds, is often dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), before being added to cell culture media. The vehicle control consists of treating cells with the same concentration of the solvent used in the experimental group. This is crucial to ensure that any observed effects are due to this compound itself and not the solvent.
Comparison: The vehicle control group is compared against both the untreated negative control and the this compound-treated group. Ideally, the vehicle control should show no significant difference in cell viability or other measured parameters compared to the untreated group.
Table 1: Comparative Analysis of Vehicle Control in a Cytotoxicity Assay
| Group | Treatment | Concentration | Average Cell Viability (%) | Standard Deviation |
| Negative Control | No Treatment | N/A | 100% | ± 4.5% |
| Vehicle Control | DMSO | 0.1% | 98.5% | ± 5.1% |
| Experimental | This compound | 100 µM | 52.3% | ± 6.2% |
| Experimental | This compound | 200 µM | 28.7% | ± 5.8% |
Negative Control: Establishing a Baseline
Purpose: The negative control group consists of untreated cells that are cultured under normal conditions. This group provides the baseline for normal cell behavior and is the primary reference against which the effects of this compound are measured. All experimental and other control groups are normalized to this group to determine the magnitude of the effect.
Positive Control: Validating Assay Performance
Purpose: A positive control is a known substance that induces the same effect being measured. Its inclusion validates the experimental assay, confirming that the system is capable of detecting the expected outcome. For instance, when studying apoptosis, a known apoptosis-inducing agent is used.
Comparison: The positive control demonstrates the maximum or expected response for a given assay. The effect of this compound can be qualitatively and quantitatively compared to this standard. For example, in a study on NSCLC cells, this compound was found to induce G0/G1 phase cell cycle arrest.[1][3] A suitable positive control would be a compound known to robustly induce arrest in the same phase.
Table 2: Comparative Analysis of Positive Control in an Apoptosis Assay
| Group | Treatment | Description | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Negative Control | No Treatment | Baseline | 2.1% | 1.5% |
| Experimental | This compound (200 µM) | Test Compound | 15.4% | 8.2% |
| Positive Control | Doxorubicin (1 µM) | Known Apoptosis Inducer | 35.8% | 12.3% |
Experimental Protocols
Protocol: Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells (typically ≤0.1%).
-
Group Setup:
-
Negative Control: Add medium only.
-
Vehicle Control: Add medium with the corresponding concentration of DMSO.
-
Experimental: Add medium with desired concentrations of this compound (e.g., 50, 100, 200 µM).
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the negative control, vehicle control, this compound, and a positive control (e.g., Doxorubicin or Staurosporine) for 48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells within one hour using a flow cytometer. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used to set compensation and gates.[6]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental designs and biological processes. Below are standardized workflows and the proposed signaling pathway for this compound.
Caption: Experimental workflow for in vitro analysis of this compound with controls.
Caption: this compound inhibits AKT, DHFR, and TYMS, leading to cell cycle arrest.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 3. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethicseido.com [ethicseido.com]
- 5. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of Diosbulbin C with Other Natural Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-based cancer research, Diosbulbin C, a diterpenoid lactone isolated from Dioscorea bulbifera, has emerged as a compound of interest due to its notable anticancer activities. This guide provides a comprehensive head-to-head comparison of this compound with other well-studied natural compounds—Curcumin, Resveratrol, Berberine, and Quercetin—focusing on their efficacy against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299. The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer an objective resource for researchers in oncology and drug development.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of this compound and other selected natural compounds against A549 and NCI-H1299 human non-small cell lung cancer cell lines. The data reveals that this compound exhibits moderate cytotoxicity against these cell lines.
| Compound | Cell Line | IC50 (µM) at 48h | Source |
| This compound | A549 | 100.2 | [1] |
| NCI-H1299 | 141.9 | [1] | |
| Curcumin | A549 | 3.07 | [2] |
| NCI-H1299 | ~10 (cisplatin-resistant) | [3] | |
| Resveratrol | A549 | 25.5 | [4] |
| NCI-H1299 | 40-60 | [5] | |
| Berberine | A549 | 80-100 | [6] |
| NCI-H1299 | Not explicitly found for 48h | ||
| Quercetin | A549 | 7.96 µg/ml (~26.3 µM) | [7][8] |
| NCI-H1299 | Not explicitly found for 48h |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and assay type. The data presented here is for comparative purposes.
Effects on Cell Proliferation and Viability
Beyond direct cytotoxicity, the ability of a compound to inhibit colony formation and induce cell cycle arrest are crucial indicators of its anticancer potential.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells.
| Compound | Cell Line | Effect on Colony Formation | Source |
| This compound | A549, NCI-H1299 | Significantly inhibited colony formation. | |
| Curcumin | A549, NCI-H1299 | Suppressed colony formation capacities.[9] | [9] |
| Resveratrol | A549 | Significantly lower colony formation rate compared to control.[10] | [10] |
| Berberine | A549 | Dose-dependent inhibition of colony formation.[11] | [11] |
| Quercetin | HCC827 (NSCLC) | Inhibited anchorage-independent growth. |
Cell Cycle Analysis
Understanding how a compound affects the cell cycle can provide insights into its mechanism of action.
| Compound | Cell Line | Effect on Cell Cycle | Source |
| This compound | A549, NCI-H1299 | Induces significant G0/G1 phase cell cycle arrest. | |
| Curcumin | A549 | Significantly inhibited the G0/G1 phase.[12] | [12] |
| Resveratrol | A549 | May induce cell cycle arrest in the G0/G1 phase.[13][14] | [13][14] |
| Berberine | A549, H1299 | Arrested the cell cycle in the S phase.[15] | [15] |
| Quercetin | A549 | Caused cell cycle arrest at the G2/M phase.[8] | [8] |
Mechanism of Action: Modulation of the AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it a key therapeutic target. This compound has been shown to downregulate the activation of AKT.[9] The following diagram illustrates the AKT signaling pathway and the known points of intervention for this compound and the compared natural compounds.
Caption: Modulation of the AKT signaling pathway by natural compounds.
Experimental Protocols
For the purpose of reproducibility and direct comparison of results, detailed experimental methodologies are crucial. The following are generalized protocols for the key experiments cited in this guide.
Cytotoxicity Assay (CCK-8 or MTT Assay)
This assay measures cell viability and proliferation.
Caption: General workflow for cytotoxicity assays.
Protocol:
-
Cell Seeding: Seed A549 or NCI-H1299 cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator compounds for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 µL of DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Plate cells and treat with the desired concentration of the compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Colony Formation Assay
This assay evaluates the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with the compounds for 24-48 hours.
-
Incubation: Replace the medium with fresh medium and incubate for 10-14 days until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells) manually or using imaging software.
EdU (5-ethynyl-2'-deoxyuridine) Assay
This assay measures DNA synthesis and is an indicator of cell proliferation.
Protocol:
-
Cell Treatment: Plate cells and treat with the compounds for the desired time.
-
EdU Labeling: Add EdU to the cell culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide that will react with the ethynyl group of the incorporated EdU.
-
Imaging: Visualize and quantify the proliferating cells using fluorescence microscopy.
Western Blotting for AKT, DHFR, and TYMS
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), DHFR, TYMS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
This guide provides a foundational comparison of this compound with other prominent natural compounds. Further research is warranted to explore the synergistic potential of these compounds and to validate these in vitro findings in preclinical and clinical settings.
References
- 1. Frontiers | Quantitative Chemical Proteomics Reveals Resveratrol Inhibition of A549 Cell Migration Through Binding Multiple Targets to Regulate Cytoskeletal Remodeling and Suppress EMT [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study [jcancer.org]
- 9. Curcumin inhibits the development of non-small cell lung cancer by inhibiting autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine-loaded liquid crystalline nanoparticles inhibit non-small cell lung cancer proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Validating In Silico Predictions of Diosbulbin C with Wet Lab Experiments
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a computer model to a clinical candidate is paved with rigorous validation. In silico predictions, while powerful in accelerating drug discovery, are hypotheses that must be tested at the bench. This guide provides a comparative framework for validating the predicted anticancer effects of Diosbulbin C, a natural compound with therapeutic potential, through wet lab experimentation. We will compare its predicted and validated mechanisms with a structurally related compound, Diosbulbin B, and the standard of care for Non-Small Cell Lung Cancer (NSCLC), offering a comprehensive perspective for researchers in the field.
From Bytes to Biology: The In Silico to Wet Lab Workflow
The validation of in silico predictions follows a logical progression from computational modeling to experimental verification. This workflow ensures that promising candidates are systematically evaluated for their therapeutic potential.
Caption: A generalized workflow from in silico prediction to wet lab validation.
This compound: A Case Study in Validating In Silico Predictions
Recent research has utilized a combination of in silico and wet lab approaches to investigate the anticancer properties of this compound in NSCLC.
In Silico Predictions for this compound
Network pharmacology studies predicted that this compound may exert its anticancer effects by targeting key proteins involved in cell proliferation and survival.[1][2][3] The primary predicted targets include:
-
AKT1 (Protein Kinase B): A central regulator of cell survival and proliferation.
-
DHFR (Dihydrofolate Reductase): Essential for the synthesis of nucleotides and cell proliferation.
-
TYMS (Thymidylate Synthetase): A key enzyme in DNA synthesis and repair.
In addition to target prediction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this compound suggested favorable drug-like properties, including good water solubility and intestinal absorption.[1][2][3]
Wet Lab Validation of this compound's Anticancer Activity
Subsequent wet lab experiments have substantiated these in silico hypotheses. The key findings are summarized below:
| Experimental Assay | Cell Lines | Key Findings | Reference |
| Cytotoxicity (CCK-8 Assay) | A549, NCI-H1299 (NSCLC); HELF (normal lung) | Dose-dependent inhibition of NSCLC cell viability. IC50 values: 100.2 µM (A549), 141.9 µM (NCI-H1299). Lower cytotoxicity in normal lung cells (IC50: 228.6 µM). | [1] |
| Cell Proliferation | A549, NCI-H1299 | Significant inhibition of colony formation and EdU incorporation. | [1] |
| Cell Cycle Analysis | A549, NCI-H1299 | Induction of G0/G1 phase cell cycle arrest. | [1] |
| Apoptosis Assay | A549, NCI-H1299 | Apoptosis induced only at high concentrations. | [1] |
| Target Validation (Western Blot & qRT-PCR) | A549, NCI-H1299 | Downregulation of p-AKT, DHFR, and TYMS protein and mRNA expression. | [1] |
These findings confirm that this compound inhibits NSCLC cell proliferation primarily through cell cycle arrest, mediated by the downregulation of its predicted targets, AKT, DHFR, and TYMS.[1]
Comparative Analysis: this compound vs. Alternatives
To provide a broader context, we compare the mechanism and efficacy of this compound with its structural analog, Diosbulbin B, and a standard-of-care chemotherapy for NSCLC.
Diosbulbin B: A Natural Analogue with a Different Target
Diosbulbin B, another diterpenoid lactone from Dioscorea bulbifera, has also demonstrated anti-NSCLC activity. However, its mechanism of action differs from that of this compound.
| Feature | This compound | Diosbulbin B |
| Predicted/Identified Target | AKT1, DHFR, TYMS[1] | YY1 (Yin Yang 1) |
| Primary Mechanism of Action | G0/G1 phase cell cycle arrest[1] | G0/G1 phase cell cycle arrest and apoptosis |
| Cytotoxicity (IC50) | A549: 100.2 µM; NCI-H1299: 141.9 µM[1] | Quantitative data not available in the public domain. |
While both compounds induce G0/G1 cell cycle arrest, Diosbulbin B also appears to have a more pronounced pro-apoptotic effect. The identification of a different primary target (YY1) for Diosbulbin B highlights the nuanced structure-activity relationships of these related natural products.
Standard of Care: Platinum-Based Chemotherapy
Platinum-based drugs, such as cisplatin and carboplatin, are a cornerstone of NSCLC treatment. They function as DNA-damaging agents, inducing apoptosis in rapidly dividing cancer cells.
| Feature | This compound | Platinum-Based Chemotherapy (e.g., Cisplatin) |
| Target | AKT1, DHFR, TYMS[1] | DNA |
| Primary Mechanism of Action | G0/G1 phase cell cycle arrest[1] | DNA damage-induced apoptosis |
| Cellular Effects | Primarily cytostatic (inhibits proliferation) | Primarily cytotoxic (induces cell death) |
| Selectivity | Lower cytotoxicity to normal lung cells[1] | High toxicity to all rapidly dividing cells, leading to significant side effects. |
This comparison underscores the potential of targeted therapies like this compound to offer a more selective and less toxic treatment modality compared to conventional chemotherapy.
Visualizing the Mechanisms: Signaling Pathways
Caption: Simplified signaling pathways for this compound and Diosbulbin B.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Cell Culture
A549 and NCI-H1299 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HELF cells are maintained in DMEM with the same supplements. All cells are grown at 37°C in a humidified atmosphere with 5% CO2.[1]
Cytotoxicity Assay (CCK-8)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or other test compounds) for 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with the test compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[1]
Conclusion
The validation of in silico predictions for this compound provides a compelling example of an integrated drug discovery approach. The wet lab data not only confirms the predicted anticancer activity but also elucidates the underlying mechanism of action. By comparing this compound with its analogue, Diosbulbin B, and the standard of care, we gain valuable insights into its therapeutic potential and position within the landscape of NSCLC treatment. This guide serves as a resource for researchers to design and execute robust experimental validations of computationally identified drug candidates, ultimately bridging the gap between prediction and clinical application.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-non-small cell lung cancer effect of Diosbulbin B: Targeting YY1 induced cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Reproducibility of Diosbulbin C's Anti-Cancer Effects: A Comparative Guide for Researchers
A comprehensive analysis of experimental data on Diosbulbin C and its natural alternatives, Diosbulbin B and Diosgenin, reveals both promising anti-cancer activity and areas where further research is needed to solidify the reproducibility of these findings. This guide provides a detailed comparison of their performance, supported by experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
This compound, a natural compound extracted from the tuber of Dioscorea bulbifera L., has demonstrated significant potential as an anti-cancer agent, particularly in non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action has been attributed to the induction of cell cycle arrest at the G0/G1 phase and the downregulation of key proteins involved in cell proliferation and survival, namely AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS).[1][2][3] This guide delves into the available experimental evidence for this compound and compares it with two other bioactive compounds from the same plant genus: Diosbulbin B and Diosgenin.
Comparative Performance Analysis
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data from various studies on the effects of this compound, Diosbulbin B, and Diosgenin on cancer cells.
Table 1: Cytotoxicity (IC50 Values) of Diosbulbins and Diosgenin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |
| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] | |
| HELF (normal lung) | - | 228.6 | [1] | |
| Diosbulbin B | A549 | Non-Small Cell Lung Cancer | 44.61 | |
| PC-9 | Non-Small Cell Lung Cancer | 22.78 | ||
| Diosgenin | MCF-7 | Breast Cancer | 11.03 | |
| HepG2 | Liver Cancer | 32.62 | ||
| LNCaP | Prostate Cancer | 56.12 | ||
| DU145 | Prostate Cancer | 23.21 | ||
| PC3 | Prostate Cancer | 14.02 |
Table 2: Effect of Diosbulbins and Diosgenin on Cell Cycle Distribution
| Compound | Cell Line | Concentration (µM) | % of Cells in G0/G1 Phase (Treatment vs. Control) | Reference |
| This compound | A549 | 100 | Significantly Increased vs. Control | [1] |
| 200 | Significantly Increased vs. Control | [1] | ||
| 300 | Significantly Increased vs. Control | [1] | ||
| H1299 | 100 | Significantly Increased vs. Control | [1] | |
| 200 | Significantly Increased vs. Control | [1] | ||
| 300 | Significantly Increased vs. Control | [1] | ||
| Diosbulbin B | A549 & PC-9 | 12.5 - 100 | Enhanced ratio of cells in G0/G1 phase | |
| Diosgenin | Breast Cancer Cells | Not Specified | G1 Cell Cycle Arrest | [5] |
Table 3: Effect of Diosbulbins and Diosgenin on Key Signaling Proteins
| Compound | Protein Target | Effect | Cell Line | Reference |
| This compound | AKT | Downregulation | A549, H1299 | [1] |
| DHFR | Downregulation | A549, H1299 | [1] | |
| TYMS | Downregulation | A549, H1299 | [1] | |
| Diosbulbin B | Not specified | Not specified | Not specified | |
| Diosgenin | AKT | Inhibition of pAkt expression and kinase activity | ER(+) and ER(-) Breast Cancer Cells | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway in NSCLC.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
Cytotoxicity Assay (CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Method:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with a series of concentrations of this compound, Diosbulbin B, or Diosgenin for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative capacity of single cells.
-
Method:
-
Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of the test compound.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
EdU Cell Proliferation Assay
-
Objective: To measure DNA synthesis as an indicator of cell proliferation.
-
Method:
-
Culture cells in the presence of the test compound for a specified period.
-
Add 10 µM of 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 2 hours.
-
Fix and permeabilize the cells.
-
Perform the Click-iT® reaction to label the incorporated EdU with a fluorescent azide.
-
Analyze the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Method:
-
Treat cells with the test compound for 48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of target genes.
-
Method:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for AKT, DHFR, TYMS, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of target proteins.
-
Method:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against AKT, p-AKT, DHFR, TYMS, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.
-
Discussion and Future Directions
The compiled data indicates that this compound consistently induces G0/G1 cell cycle arrest and inhibits the proliferation of NSCLC cells.[1] The proposed mechanism involving the downregulation of AKT, DHFR, and TYMS is supported by initial findings.[1] However, to strengthen the assessment of reproducibility, further independent studies are required to provide quantitative data on these effects across a broader range of cancer cell lines.
Diosbulbin B and Diosgenin emerge as viable alternatives for comparative studies. Diosbulbin B has shown potent cytotoxic effects, in some cases with a lower IC50 than this compound. Its ability to induce G0/G1 phase arrest suggests a potentially similar mechanism of action. Diosgenin also exhibits anti-proliferative and pro-apoptotic effects and has been shown to inhibit the AKT signaling pathway.[5]
To build a more comprehensive understanding of the reproducibility and comparative efficacy of these compounds, future research should focus on:
-
Head-to-head comparative studies: Directly comparing the effects of this compound, Diosbulbin B, and Diosgenin in the same cancer cell lines under identical experimental conditions.
-
Mechanism of action studies for alternatives: Investigating the effects of Diosbulbin B and Diosgenin on DHFR and TYMS to determine if they share the same molecular targets as this compound.
-
In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic potential and safety of these compounds.
-
Reproducibility studies: Encouraging independent research groups to replicate the key findings to build a robust body of evidence.
By systematically addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound and its natural analogs, ultimately paving the way for the development of novel anti-cancer therapies.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 4. ethicseido.com [ethicseido.com]
- 5. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Diosbulbin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profiles of Diosbulbin analogues, focusing on their hepatotoxic effects. Diosbulbins are a group of furanonorditerpenoids found in the tubers of Dioscorea bulbifera, a plant used in traditional medicine but also known for its hepatotoxicity. Understanding the structure-toxicity relationship of these analogues is crucial for the development of safer therapeutic agents. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes the known toxicological pathways.
Executive Summary
Diosbulbin B is the most studied analogue and a potent hepatotoxin. Its toxicity is primarily mediated by metabolic activation via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of a reactive electrophilic intermediate. This metabolite can cause cellular damage through oxidative stress, mitochondrial dysfunction, and induction of apoptosis. In contrast, Diosbulbin C has been predicted to have low hepatotoxicity and has shown cytotoxic effects in cancer cell lines through different mechanisms. Data on other analogues like Diosbulbin A, D, and F are less extensive, but available evidence suggests varying degrees of cytotoxicity.
Data Presentation
The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of Diosbulbin analogues.
Table 1: In Vitro Cytotoxicity of Diosbulbin Analogues in Hepatocytes
| Analogue | Cell Line | Assay | Endpoint | Result (IC₅₀ or other) | Citation |
| Diosbulbin B | L-02 | MTT | Cell Viability | Significant decrease at 50, 100, 200 µM after 48h | [1] |
| This compound | - | - | Predicted Hepatotoxicity | Low | [2] |
| Diosbulbin D | L-02 | - | Apoptosis | Induces apoptosis | [3] |
| Diosbulbin A, F | Various cell models | Cytotoxicity | Varied cytotoxicities | Data not fully available | [4] |
Table 2: In Vivo Hepatotoxicity of Diosbulbin B
| Species | Dose | Duration | Key Findings | Citation |
| Mice | 25 and 50 mg/kg | - | Increased serum AST, MDA levels; Decreased SOD/GSH-Px | [4] |
| Mice | - | - | Upregulation of autophagy-related proteins (Beclin1, LC3B, p62) | [4] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human liver cells (e.g., L-02 or HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Diosbulbin analogues (e.g., 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the logarithm of the compound concentration.[1]
In Vitro Hepatotoxicity Assessment: ALT and AST Release
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released from damaged hepatocytes. Measuring their levels in the cell culture medium is a common indicator of cytotoxicity.
Protocol:
-
Cell Culture and Treatment: Culture hepatocytes and treat with Diosbulbin analogues as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
Enzyme Activity Measurement: Determine the ALT and AST activity in the supernatant using commercially available colorimetric assay kits, following the manufacturer's instructions.
-
Data Analysis: Compare the enzyme levels in the treated groups to the vehicle control group to assess the extent of liver cell damage.[1]
In Vivo Hepatotoxicity Assessment in Rodents
Animal models are used to evaluate the systemic toxicity of Diosbulbin analogues.
Protocol:
-
Animal Model: Use male C57BL/6 mice or other appropriate rodent models.
-
Compound Administration: Administer Diosbulbin analogues orally or via intraperitoneal injection at various doses for a specified duration. Include a vehicle control group.
-
Sample Collection: At the end of the study, collect blood samples for serum biochemistry analysis and liver tissues for histopathological examination and biomarker analysis.
-
Serum Biochemistry: Measure serum levels of ALT, AST, and other liver function markers.
-
Histopathology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for signs of liver injury, such as necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers: Homogenize liver tissues to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[4]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of Diosbulbin analogues, particularly Diosbulbin B, involves complex signaling pathways.
Diosbulbin B-Induced Hepatotoxicity
The primary mechanism of Diosbulbin B hepatotoxicity involves its metabolic activation by CYP3A4 in the liver. This process generates a reactive cis-enedial intermediate that can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and apoptosis.[5] This process is also associated with the induction of oxidative stress, characterized by the depletion of glutathione (GSH) and the accumulation of reactive oxygen species (ROS). ROS can damage mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades. Furthermore, Diosbulbin B has been shown to induce autophagy as a cellular stress response.[1] Recent studies have also implicated the involvement of the PD-L1/NLRP3 signaling pathway in Diosbulbin B's effects in cancer cells, which may also be relevant to its toxicity in normal cells.[4]
Diosbulbin B Hepatotoxicity Pathway
Toxicity Pathways of Other Diosbulbin Analogues
The toxicological pathways of other Diosbulbin analogues are less well-characterized.
-
This compound: While predicted to have low hepatotoxicity, it has been shown to induce G0/G1 phase cell cycle arrest in non-small cell lung cancer cells, potentially through the downregulation of the AKT signaling pathway.[2][6]
-
Diosbulbin D: Has been shown to induce apoptosis in normal human liver L-02 cells, suggesting a direct cytotoxic effect.[3]
-
Diosbulbin A and F: The mechanisms of toxicity for these analogues have not been extensively studied, but their varied cytotoxicity suggests that structural differences likely influence their interaction with cellular targets and metabolic enzymes.[4]
Postulated Toxicity Pathways of Other Diosbulbin Analogues
Experimental Workflow for Comparative Toxicological Analysis
A logical workflow for the comparative toxicological analysis of Diosbulbin analogues is presented below.
Workflow for Comparative Toxicological Analysis
Conclusion and Future Directions
The available data clearly indicate that Diosbulbin analogues possess varied toxicological profiles, with Diosbulbin B being a significant hepatotoxin. The primary mechanism of its toxicity is linked to metabolic activation by CYP3A4. Other analogues, such as this compound, appear to be less hepatotoxic and may act through different cellular pathways.
Future research should focus on:
-
Quantitative Comparative Studies: Conducting head-to-head in vitro cytotoxicity studies of all major Diosbulbin analogues in human hepatocyte models to establish a definitive rank order of toxicity and determine their IC₅₀ values.
-
Mechanistic Elucidation: Investigating the detailed molecular mechanisms of toxicity for analogues other than Diosbulbin B, including their potential for metabolic activation and their effects on key signaling pathways.
-
Structure-Toxicity Relationship: Utilizing the comparative data to build robust structure-activity relationship (SAR) models to predict the toxicity of other related compounds and guide the design of safer derivatives.
By addressing these knowledge gaps, the scientific community can better understand the risks associated with Dioscorea bulbifera and potentially harness the therapeutic properties of its constituents while minimizing their toxic potential.
References
- 1. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dioscorea bulbifera L.-induced hepatotoxicity and involvement of metabolic activation of furanoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of Diosbulbin C to Its Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Diosbulbin C to its computationally predicted protein targets: AKT1, DHFR, and TYMS. While experimental data on the direct binding of this compound is emerging, this document summarizes the existing computational predictions and offers a framework for experimental validation by comparing it with known inhibitors of these targets. The information presented herein is intended to facilitate further research and drug development efforts centered on this compound.
Executive Summary
This compound, a natural compound, has been identified as a potential therapeutic agent with predicted interactions with key proteins in cellular signaling pathways related to cancer. Computational studies using molecular docking have suggested a strong binding affinity of this compound to Protein Kinase B (AKT1), Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] This guide presents these computational findings alongside experimentally determined binding affinities of established inhibitors for the same targets, offering a benchmark for future biophysical studies on this compound. Detailed protocols for standard experimental techniques to validate these computational predictions are also provided.
Comparative Binding Affinity Data
The following table summarizes the computationally predicted binding energy of this compound for its protein targets and the experimentally determined binding affinities of well-established inhibitors for the same targets. It is crucial to note that the data for this compound is derived from molecular docking simulations, while the data for the comparator compounds are from various experimental assays.
| Target Protein | Compound | Binding Affinity Metric | Value | Reference |
| AKT1 | This compound | -CDOCKER_Interaction_Energy (kcal/mol) | 49.1404 | [1] |
| Ipatasertib | IC50 (nM) | 5 | Published Data | |
| MK-2206 | Ki (nM) | 0.6-2 | [3] | |
| DHFR | This compound | -CDOCKER_Interaction_Energy (kcal/mol) | 47.0942 | [1] |
| Methotrexate (MTX) | IC50 (nM) | 20 | [4] | |
| Pemetrexed | Ki (nM) | 1.3 | Published Data | |
| TYMS | This compound | -CDOCKER_Interaction_Energy (kcal/mol) | 72.9033 | [1] |
| 5-Fluorouracil (5-FU) | IC50 (µM) | 0.1 - 5 | Published Data | |
| Raltitrexed | Ki (nM) | 1.4 | Published Data |
Note: Direct comparison between -CDOCKER_Interaction_Energy and experimental values (IC50, Ki) should be approached with caution as they represent different aspects of ligand-protein interaction. The computational data suggests a strong potential for binding that requires experimental validation.
Signaling Pathway Context
The protein targets of this compound are crucial nodes in cellular signaling. The diagram below illustrates the general signaling pathways involving AKT1, DHFR, and TYMS, highlighting their roles in cell survival, proliferation, and nucleotide synthesis.
Caption: Predicted interactions of this compound with key signaling proteins.
Experimental Protocols for Binding Affinity Determination
To experimentally validate the computationally predicted binding of this compound to its protein targets, several biophysical techniques can be employed. Below are detailed methodologies for three standard assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand (e.g., this compound) and a macromolecule (e.g., AKT1) immobilized on a sensor chip.
Experimental Workflow:
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Diosbulbin C with Chemotherapy: A Prospective Guide
A Note to Researchers: The investigation into the synergistic effects of Diosbulbin C with conventional chemotherapy drugs is a nascent field of study. As of late 2025, direct experimental evidence from peer-reviewed literature detailing the combined effects of this compound with agents such as cisplatin, doxorubicin, or paclitaxel remains limited. This guide, therefore, serves as a prospective framework for researchers, scientists, and drug development professionals. It aims to provide a pathway for evaluating such potential synergies by drawing comparisons with a closely related compound, Diosbulbin B, and by outlining the necessary experimental protocols and mechanistic hypotheses.
The data and pathways presented herein are largely based on studies of Diosbulbin B and are intended to serve as a template for future research into this compound.
Rationale for Investigating this compound Synergy
This compound, a diterpene lactone extracted from Dioscorea bulbifera L., has demonstrated anticancer properties by inhibiting non-small cell lung cancer (NSCLC) cell proliferation and inducing G0/G1 phase cell cycle arrest[1][2][3][4]. Its potential targets include AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS)[1][3][4]. Chemotherapy drugs often face challenges of drug resistance and dose-limiting toxicities. Combining them with natural compounds that act on different cellular pathways could potentially lower the required dosage of the cytotoxic agent, enhance its efficacy, and overcome resistance mechanisms. Given that this compound arrests the cell cycle at the G0/G1 phase, it could hypothetically synergize with chemotherapy drugs that target cells in the S or M phases of the cell cycle.
A Case Study: Synergistic Effects of Diosbulbin B with Cisplatin in Gastric Cancer
While data on this compound is scarce, extensive research on its isomer, Diosbulbin B, in combination with cisplatin for gastric cancer offers a valuable blueprint. Studies have shown that a low dose of Diosbulbin B can significantly increase the sensitivity of cisplatin-resistant gastric cancer cells to the drug, both in vitro and in vivo[5].
Quantitative Data from Diosbulbin B and Cisplatin Studies
The following tables summarize the kind of quantitative data that would be crucial in evaluating the synergistic effects of this compound. The data presented here is for Diosbulbin B .
Table 1: In Vitro Efficacy of Diosbulbin B and Cisplatin Combination in Cisplatin-Resistant Gastric Cancer Cells
| Treatment Group | Cell Proliferation Inhibition | Apoptosis Rate |
| Cisplatin alone | Minimal | Low |
| Low-Dose Diosbulbin B alone | No significant effect | Low |
| Cisplatin + Low-Dose Diosbulbin B | Significant Inhibition | Significantly Increased |
Data is qualitative as specific percentages were not provided in the abstract.[5]
Table 2: In Vivo Efficacy of Diosbulbin B and Cisplatin Combination in Xenograft Mouse Models
| Treatment Group | Tumor Weight | Tumor Volume |
| Cisplatin alone | Moderate Inhibition | Moderate Inhibition |
| Diosbulbin B alone | Not specified | Not specified |
| Cisplatin + Diosbulbin B | Significant Inhibition | Significant Inhibition |
Data is qualitative as specific measurements were not provided in the abstract.[5]
Proposed Experimental Protocols for Evaluating this compound Synergy
To rigorously assess the synergistic potential of this compound with chemotherapy, a series of well-defined experiments are necessary. The following protocols are based on standard methodologies observed in combination drug studies.
Cell Viability and Synergy Quantification
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound alone, the chemotherapy drug (e.g., cisplatin) alone, and combinations of both at various ratios.
-
Incubate for 48-72 hours.
-
Add MTT or CCK-8 reagent and incubate until color development.
-
Measure the absorbance using a microplate reader to determine cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay
-
Assay: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.
-
Procedure:
-
Treat cells with this compound, the chemotherapy drug, and the combination for 48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Purpose: To investigate the effect of the combination treatment on key signaling proteins.
-
Procedure:
-
Treat cells with the drug combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins involved in apoptosis (e.g., Cleaved Caspase-3, Bax, Bcl-2), cell cycle (e.g., CDK4, Cyclin D1), and other relevant pathways (e.g., p-AKT, NLRP3).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Xenograft Model
-
Procedure:
-
Inject human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups (e.g., Vehicle, this compound alone, Chemotherapy drug alone, Combination).
-
Administer treatments via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors, weigh them, and perform histological and immunohistochemical analysis.
-
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway for this compound Synergy
The following diagram illustrates a hypothetical mechanism by which this compound could synergize with a DNA-damaging agent like cisplatin. This compound's known effect of G0/G1 cell cycle arrest via the AKT pathway could sensitize cells to cisplatin-induced DNA damage and apoptosis.
Caption: Hypothesized synergy of this compound and Cisplatin.
Experimental Workflow for Synergy Evaluation
This diagram outlines a logical flow for assessing the synergistic effects of this compound with a chemotherapy agent.
Caption: Workflow for evaluating drug synergy.
Established Signaling Pathway for Diosbulbin B Synergy with Cisplatin
The following diagram is based on the published mechanism for Diosbulbin B, where it enhances cisplatin sensitivity in gastric cancer by modulating the PD-L1/NLRP3 pathway. This serves as an example of a validated synergistic mechanism.[5]
Caption: Validated synergy mechanism of Diosbulbin B and Cisplatin.
Conclusion and Future Directions
While the direct synergistic effects of this compound with chemotherapy remain to be experimentally validated, its known anticancer properties and distinct mechanism of action present a compelling case for further investigation. The study of its isomer, Diosbulbin B, provides a strong precedent and a clear methodological roadmap. Future research should focus on conducting the outlined in vitro and in vivo experiments to quantify the nature of the interaction between this compound and various chemotherapy agents. Elucidating these potential synergies could pave the way for novel combination therapies that improve treatment outcomes for cancer patients. However, researchers should also be mindful of potential antagonistic effects or increased toxicity, as has been observed with crude extracts of Dioscorea bulbifera and doxorubicin. A thorough toxicological evaluation of any proposed combination will be paramount.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Diosbulbin C's Tumor Suppressor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diosbulbin C's tumor suppressor activity against other alternatives, supported by experimental data. It is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as an anti-cancer agent, with a focus on non-small cell lung cancer (NSCLC).
Executive Summary
This compound, a natural diterpene lactone, has demonstrated significant tumor suppressor activity, primarily in non-small cell lung cancer (NSCLC) cell lines. Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest by downregulating the expression and activation of key proteins in cell proliferation and survival, namely AKT, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS). While direct comparative studies with standard-of-care chemotherapies are limited, existing data on this compound's in vitro efficacy provide a basis for its continued investigation as a potential anti-cancer therapeutic.
In Vitro Efficacy of this compound
Recent studies have established the anti-proliferative effects of this compound on human NSCLC cell lines, A549 and NCI-H1299.[1] The primary mechanism of action is the induction of G0/G1 phase cell cycle arrest.[1]
| Cell Line | IC50 (µM) after 48h | Key Findings |
| A549 (NSCLC) | 100.2 | Dose-dependent suppression of cell viability.[1] |
| NCI-H1299 (NSCLC) | 141.9 | Significant inhibition of colony formation.[1] |
| HELF (Normal Lung) | 228.6 | Relatively low cytotoxicity to normal cells.[1] |
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its tumor suppressor effects by modulating critical signaling pathways involved in cell cycle progression and nucleotide synthesis.
Downregulation of the AKT Signaling Pathway
This compound has been shown to downregulate the phosphorylation of AKT, a key kinase in a signaling pathway that promotes cell survival and proliferation.[1] By inhibiting AKT activation, this compound effectively halts the cell cycle.[1]
Inhibition of DHFR and TYMS
This compound also downregulates the expression of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS).[1] These enzymes are crucial for the synthesis of nucleotides, which are the building blocks of DNA. Their inhibition leads to a depletion of the nucleotide pool, thereby arresting DNA replication and cell division.[1]
The downstream effects of this compound's inhibition of these pathways include the decreased expression of key cell cycle proteins such as CDK4, CDK6, Cyclin D1, Cyclin E2, and phosphorylated retinoblastoma protein (p-RB).[1]
Comparison with Other Anticancer Agents
Direct comparative studies between this compound and standard-of-care drugs for NSCLC are not yet available. However, a comparison of their mechanisms and reported efficacies can provide some context.
| Agent | Mechanism of Action | Reported Efficacy in NSCLC |
| This compound | Induces G0/G1 cell cycle arrest; downregulates AKT, DHFR, and TYMS.[1] | IC50 of 100.2 µM in A549 cells and 141.9 µM in NCI-H1299 cells.[1] |
| Cisplatin | Forms DNA adducts, leading to apoptosis. | A cornerstone of NSCLC chemotherapy, often used in combination. |
| Gefitinib | Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. | Effective in patients with activating EGFR mutations. |
| Pemetrexed | Inhibits multiple folate-dependent enzymes, including TYMS and DHFR. | Used for non-squamous NSCLC. |
It is noteworthy that this compound shares a mechanistic similarity with pemetrexed in its inhibition of DHFR and TYMS.
Experimental Protocols
The following are summaries of key experimental protocols used to verify the tumor suppressor activity of this compound.
Cell Viability Assay (CCK-8)
-
Purpose: To determine the cytotoxic effect of this compound on cancer cells.
-
Method: A549, NCI-H1299, and HELF cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions. Absorbance was measured at 450 nm.[1]
Colony Formation Assay
-
Purpose: To assess the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Method: A549 and NCI-H1299 cells were seeded in 6-well plates and treated with different concentrations of this compound. After a designated incubation period, the medium was replaced with fresh medium, and cells were allowed to form colonies. Colonies were then fixed, stained, and counted.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Method: A549 and NCI-H1299 cells were treated with this compound for 48 hours. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
Western Blotting
-
Purpose: To detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Method: Cells were treated with this compound, and total protein was extracted. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., AKT, p-AKT, DHFR, TYMS, CDK4, CDK6, Cyclin D1, Cyclin E2, p-RB). A secondary antibody conjugated to an enzyme was used for detection.[1]
Future Directions
While the in vitro data for this compound is promising, further research is necessary to fully establish its potential as a therapeutic agent. Key areas for future investigation include:
-
In vivo studies: Efficacy and toxicity studies in animal models of NSCLC are crucial to validate the in vitro findings.
-
Comparative studies: Direct, head-to-head comparisons with standard-of-care drugs like cisplatin, gefitinib, and pemetrexed will provide a clearer picture of this compound's relative efficacy.
-
Combination therapies: Investigating the potential synergistic effects of this compound in combination with existing chemotherapies or targeted agents could lead to more effective treatment strategies.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.
Conclusion
This compound demonstrates clear tumor suppressor activity in NSCLC cell lines by inducing G0/G1 cell cycle arrest through the downregulation of the AKT, DHFR, and TYMS signaling pathways. While it presents a promising avenue for the development of new anti-cancer drugs, a lack of direct comparative and in vivo data currently limits a comprehensive assessment of its therapeutic potential relative to established treatments. Further preclinical and eventually clinical studies are warranted to fully elucidate its role in cancer therapy.
References
Benchmarking Diosbulbin C: A Comparative Analysis Against Known Inhibitors of AKT1, DHFR, and TYMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diosbulbin C's performance against established inhibitors of its putative targets: protein kinase B (AKT1), dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS). While current research indicates that this compound downregulates the expression and activation of these key proteins in cancer cell lines, direct enzymatic inhibition data is not yet available. This document summarizes the existing cellular activity of this compound and contrasts it with the known enzymatic inhibitory activities of established compounds targeting AKT1, DHFR, and TYMS.
Data Presentation
The following tables summarize the available quantitative data for this compound and known inhibitors. It is crucial to note that the data for this compound reflects its effects on cancer cell lines (cellular assays), whereas the data for the benchmark inhibitors is derived from direct enzymatic assays with purified proteins.
Table 1: Cellular Activity of this compound
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Effect | Reference(s) |
| This compound | AKT1, DHFR, TYMS (downregulation of expression/activation) | A549 (NSCLC) | 100.2 | Inhibition of cell proliferation, G0/G1 phase cell cycle arrest | [1][2] |
| NCI-H1299 (NSCLC) | 141.9 | Inhibition of cell proliferation, G0/G1 phase cell cycle arrest | [1][2] |
Table 2: Enzymatic Inhibition Data for Known AKT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference(s) |
| GSK690693 | AKT1 | 2 | Not Specified | [3] |
| MK-2206 | AKT1 | 8 | Not Specified | [3] |
| Ipatasertib | AKT1 | Not Specified | Not Specified | [4] |
| Capivasertib | AKT1 | ~10 | Not Specified | [4] |
| Inhibitor VIII | AKT1 | 58 | Not Specified | [5] |
Table 3: Enzymatic Inhibition Data for Known DHFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference(s) |
| Methotrexate | human DHFR | ~80 | Not Specified | [6] |
| Trimetrexate | human DHFR | 4.74 | Not Specified | [7] |
| Piritrexim | human DHFR | 38 | Against Pneumocystis carinii DHFR | [7] |
| WR99210 | DHFR | <0.075 | Not Specified | [7] |
| Talotrexin | DHFR | Not Specified | Not Specified | [7] |
Table 4: Enzymatic Inhibition Data for Known TYMS Inhibitors
| Inhibitor | Target | GI50 (µM) in cell lines | Assay Conditions | Reference(s) |
| 5-Fluorouracil (5-FU) | TYMS | 20.4 (MIA PaCa-2) | Cellular Growth Inhibition | [8] |
| Compound 19-S | TYMS, DHFR | 1.26 (MIA PaCa-2) | Cellular Growth Inhibition | [8] |
| Pemetrexed | TYMS | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
This compound Cellular Assays
1. Cell Proliferation (Cytotoxicity) Assay:
-
Cell Lines: A549 and NCI-H1299 human non-small cell lung cancer cells.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the conversion of a tetrazolium salt to a formazan product by cellular dehydrogenases. The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth compared to untreated controls.
2. Western Blot Analysis:
-
Objective: To determine the effect of this compound on the protein expression levels of AKT1, DHFR, and TYMS.
-
Method: Cells are treated with this compound for a specified time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for AKT1, p-AKT, DHFR, and TYMS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzymatic Assays for Benchmark Inhibitors
1. AKT1 Kinase Assay (Example Protocol):
-
Principle: A common method is a radiometric assay that measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by the kinase.
-
Reagents: Purified human AKT1 enzyme, a specific peptide substrate (e.g., a derivative of GSK3), [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), and the test inhibitor.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the AKT1 enzyme in the kinase assay buffer.
-
The reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated peptide is separated from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper).
-
The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Dihydrofolate Reductase (DHFR) Assay (Example Protocol):
-
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagents: Purified human DHFR enzyme, DHF, NADPH, assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), and the test inhibitor.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the DHFR enzyme in the assay buffer.
-
The reaction is initiated by the addition of DHF and NADPH.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
3. Thymidylate Synthase (TYMS) Assay (Example Protocol - Tritium Release Assay):
-
Principle: This assay measures the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP by TYMS.
-
Reagents: Purified human TYMS enzyme, [5-³H]dUMP, 5,10-methylenetetrahydrofolate (CH₂-H₄folate), assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl₂), and the test inhibitor.
-
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the TYMS enzyme in the assay buffer.
-
The reaction is initiated by the addition of [5-³H]dUMP and CH₂-H₄folate.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the unreacted [5-³H]dUMP is removed (e.g., by charcoal adsorption).
-
The amount of released ³H₂O in the supernatant is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.
References
- 1. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-in-class multifunctional TYMS nonclassical antifolate inhibitor with potent in vivo activity that prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diosbulbin C
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. Diosbulbin C, a diterpenoid isolated from the roots of Dioscorea bulbifera, requires careful management due to its potential hepatotoxicity.[1] Adherence to proper disposal protocols is not only a regulatory requirement but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, and clear labeling to ensure it is handled correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation:
-
Solid Waste Containment:
-
Liquid Waste Containment:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.[4][7]
-
If reusing a chemical reagent bottle, it must be triple-rinsed, with the rinsate collected as hazardous waste.[8]
-
Leave approximately 10% headspace in liquid waste containers to allow for expansion.[3]
-
Ensure the container is stored in secondary containment to prevent spills.[4]
-
-
Labeling Hazardous Waste:
-
Clearly label all waste containers with the words "Hazardous Waste".[6]
-
The label must include the full chemical name ("this compound") and the estimated concentration and quantity of all constituents, including solvents.[6][8] Do not use abbreviations or chemical formulas.[6]
-
Indicate the date when the container was first used for waste accumulation.
-
-
Storage of Waste:
-
Requesting Waste Pickup:
-
Spill Cleanup:
-
In the event of a spill, determine if it is manageable by laboratory personnel.[6]
-
For small spills, use an appropriate absorbent material, wear proper PPE, and collect the cleanup residue in the designated solid hazardous waste container.
-
For large spills, evacuate the area and immediately contact your institution's emergency response team or EHS office.[5]
-
Never dispose of this compound down the drain or in the regular trash. [4][8][9]
Quantitative Data Summary
While specific toxicity data for this compound is not detailed in the provided search results, it is classified as a potential hepatotoxic compound.[1] The following table provides a template for organizing relevant safety data, which should be populated with information from the specific SDS provided by the chemical supplier.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 20086-07-1 | [10] |
| Molecular Formula | C₁₉H₂₂O₇ | [10] |
| Physical Description | Solid, Powder | [10][11] |
| Known Hazards | Potential Hepatotoxin | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate | [11] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 10. This compound | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS:20086-07-1 | Manufacturer ChemFaces [chemfaces.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Diosbulbin C
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous compounds like Diosbulbin C is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various stages of handling.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Storage | - Single pair of chemotherapy-tested gloves- Laboratory coat |
| Preparation & Handling (in a containment device) | - Double pair of chemotherapy-tested gloves- Disposable gown with solid front, long sleeves, and tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a risk of splashes)- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment |
| Administration | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection and face shield if splashing is possible |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves (heavy-duty for large spills)- Disposable gown- Eye protection (goggles)- Face shield- Respiratory protection (e.g., N95 or higher) |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves and a lab coat during unpacking.
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be a designated, well-ventilated, and restricted-access location, separate from other non-hazardous chemicals.[1]
2. Preparation and Handling:
-
All manipulations of this compound powder or solutions should be performed within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect the operator, the product, and the environment.[2]
-
Before starting work, decontaminate the work surface of the BSC.
-
Wear the appropriate PPE as detailed in the table above, including double gloves and a disposable gown.[3]
-
Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
When dissolving the compound, use techniques that minimize aerosol generation. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
3. Administration (In Vitro/In Vivo):
-
When administering this compound to cell cultures or animals, wear appropriate PPE, including double gloves and a gown.
-
All procedures should be conducted in a manner that minimizes the creation of aerosols or splashes.
-
Animal cages and bedding from treated animals should be handled as cytotoxic waste.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and absorbent liners, must be segregated as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Procedure: Cytotoxic waste should be double-bagged and placed in the designated cytotoxic waste containers.[1] Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves incineration at high temperatures.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potentially cytotoxic compound this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:20086-07-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
